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2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine Documentation Hub

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  • Product: 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Structural Elucidation of 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine

Executive Summary and Introduction The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" heterocyclic system due to its prevalence in a wide array of pharmacologically...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Introduction

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" heterocyclic system due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Its rigid, planar structure and rich electronic properties make it an ideal framework for developing novel therapeutic agents targeting diverse biological pathways, including anticancer, anti-inflammatory, and antiviral applications.[2][3] This guide provides a comprehensive, in-depth technical framework for the complete chemical structure analysis of a specific derivative, 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine .

As a Senior Application Scientist, my objective is not merely to present data but to provide a validated, logical workflow that demonstrates how multi-faceted analytical techniques converge to provide an unambiguous structural assignment. We will explore the causality behind experimental choices, from synthesis to definitive crystallographic confirmation, offering field-proven insights for researchers, scientists, and drug development professionals. This document is designed to be a self-validating system, where each piece of analytical data corroborates the others, ensuring the highest degree of scientific integrity.

Synthesis and Purification: Establishing the Foundation

A robust structural analysis begins with a pure sample. The synthesis provides the initial hypothesis of the structure, while purification ensures that the subsequent analytical data is not confounded by starting materials or by-products. The most reliable and common route to the imidazo[1,2-a]pyridine core is the Tschitschibabin reaction, involving the condensation of a 2-aminopyridine with an α-haloketone.[4]

Synthetic Rationale and Protocol

The target molecule is logically synthesized by reacting 2-amino-4-methoxypyridine with 2-bromo-1-(4-chlorophenyl)ethan-1-one . The electron-donating methoxy group on the pyridine ring facilitates the initial nucleophilic attack, and the subsequent intramolecular cyclization and dehydration yield the stable aromatic imidazo[1,2-a]pyridine system.

Experimental Protocol: Synthesis

  • Reactant Charging: To a round-bottom flask, add 2-amino-4-methoxypyridine (1.0 eq) and anhydrous ethanol (15 mL/mmol).

  • Addition of Ketone: Add 2-bromo-1-(4-chlorophenyl)ethan-1-one (1.05 eq) portion-wise at room temperature with vigorous stirring.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 6-8 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize with a saturated solution of sodium bicarbonate (NaHCO₃). The crude product often precipitates.

  • Isolation: Filter the solid precipitate and wash with cold water, followed by a small amount of cold ethanol to remove unreacted starting materials.

Experimental Protocol: Purification

  • Chromatography: The crude product is purified by flash column chromatography on silica gel (200-300 mesh).[5]

  • Elution: A gradient elution system is recommended, starting with 9:1 Hexane:Ethyl Acetate and gradually increasing the polarity to 6:4 Hexane:Ethyl Acetate. The choice of this solvent system provides good separation of the non-polar product from more polar impurities.

  • Isolation: Collect the fractions containing the pure product (visualized by TLC with UV light). Combine the fractions and remove the solvent under reduced pressure to yield the title compound as a crystalline solid.

Synthesis Workflow Diagram

Synthesis_Workflow Reactants 1. Reactants (2-amino-4-methoxypyridine, 2-bromo-1-(4-chlorophenyl)ethan-1-one) Reaction 2. Reflux in Ethanol (Tschitschibabin Reaction) Reactants->Reaction Condensation & Cyclization Workup 3. Aqueous Work-up (NaHCO3 Neutralization) Reaction->Workup Quenching Purification 4. Purification (Silica Gel Chromatography) Workup->Purification Crude Isolation Product 5. Pure Product (C14H11ClN2O) Purification->Product Final Isolation

Caption: High-level workflow for the synthesis and purification of the target compound.

Spectroscopic and Spectrometric Elucidation

With a pure sample in hand, we employ a suite of analytical techniques to build the structural picture piece by piece.

Mass Spectrometry (MS): The Molecular Blueprint

Mass spectrometry is the first port of call to confirm the molecular weight and elemental composition. Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Impact (EI) source is ideal for this thermally stable, volatile compound.[6]

Expert Insight: EI is a "hard" ionization technique that not only provides the molecular ion (M⁺˙) but also induces reproducible fragmentation.[7] This fragmentation pattern is a molecular fingerprint that can be used to confirm structural motifs. The presence of a chlorine atom is a key validator, as it will produce a characteristic M+2 peak with an intensity approximately one-third of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.[6]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a 1 mg/mL solution of the purified compound in HPLC-grade Dichloromethane.

  • Instrumentation: Use a standard GC-MS system (e.g., Agilent 7890B GC with 5977A MSD).

  • GC Conditions:

    • Column: HP-5ms capillary column (30 m x 0.25 mm x 0.25 µm).

    • Injector: Split/splitless, 250 °C.

    • Oven Program: Start at 150 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Conditions:

    • Ion Source: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

Predicted Mass Spectrum Data

m/z (Mass/Charge)Ion IdentityProposed Structure/FragmentKey Insights
258/260[M]⁺˙Molecular IonConfirms Molecular Weight. The ~3:1 ratio of the peaks validates the presence of one chlorine atom.
223[M-Cl]⁺Loss of ChlorineIndicates a labile C-Cl bond.
182[M-C₆H₄Cl]⁺Loss of Chlorophenyl groupCleavage of the C-C bond between the two ring systems.
147[C₈H₇N₂O]⁺Methoxy-imidazopyridine fragmentConfirms the core heterocyclic structure.
111[C₆H₄Cl]⁺Chlorophenyl cationCharacteristic fragment of the chlorophenyl moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Connectivity Map

NMR spectroscopy provides the definitive map of the carbon-hydrogen framework. ¹H NMR details the proton environments and their neighboring relationships (via spin-spin coupling), while ¹³C NMR identifies all unique carbon atoms.

Expert Insight: The chemical shifts are highly predictable. The electron-donating methoxy group (-OCH₃) will shield nearby protons, shifting them upfield (lower ppm), while the electronegative nitrogen atoms and the chlorophenyl ring will deshield adjacent protons, shifting them downfield (higher ppm). The analysis of coupling constants (J-values) is critical for assigning protons on the pyridine ring.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer (e.g., Bruker Avance III).[8]

  • Acquisition: Record ¹H, ¹³C, and, if necessary, 2D spectra like COSY (Correlation Spectroscopy) to confirm proton-proton couplings.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationProposed AssignmentRationale
~ 8.05d (J ≈ 9.0 Hz)1HH-5Deshielded by adjacent nitrogen and part of the aromatic system. Coupled to H-6.
~ 7.85d (J ≈ 8.5 Hz)2HH-2', H-6'Protons on chlorophenyl ring ortho to the imidazopyridine link. Deshielded.
~ 7.75s1HH-3Singlet, characteristic of the proton on the imidazole ring.
~ 7.40d (J ≈ 8.5 Hz)2HH-3', H-5'Protons on chlorophenyl ring meta to the imidazopyridine link.
~ 6.80dd (J ≈ 9.0, 2.5 Hz)1HH-6Coupled to H-5 and H-8. Shifted upfield due to the influence of the methoxy group.
~ 6.65d (J ≈ 2.5 Hz)1HH-8Coupled to H-6 (meta-coupling). Significantly shielded by the para-methoxy group.
~ 3.85s3H-OCH₃Characteristic singlet for a methoxy group.

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Proposed AssignmentRationale
~ 156.0C-7Aromatic carbon attached to the strongly electron-donating -OCH₃ group.
~ 145.0C-2Carbon in the imidazole ring attached to the chlorophenyl group.
~ 142.0C-8aBridgehead carbon adjacent to the pyridine nitrogen.
~ 134.0C-4'Carbon on the chlorophenyl ring bearing the chlorine atom.
~ 132.5C-1'Quaternary carbon of the chlorophenyl ring attached to the imidazole.
~ 129.0C-3', C-5'Aromatic CH carbons on the chlorophenyl ring.
~ 127.5C-2', C-6'Aromatic CH carbons on the chlorophenyl ring.
~ 120.0C-5Pyridine ring carbon adjacent to the bridgehead nitrogen.
~ 115.0C-3Imidazole ring carbon.
~ 112.0C-6Pyridine ring carbon ortho to the methoxy group.
~ 95.0C-8Pyridine ring carbon para to the methoxy group, highly shielded.
~ 55.8-OCH₃Carbon of the methoxy group.
Infrared (IR) Spectroscopy: Functional Group Confirmation

IR spectroscopy is a rapid and effective method to confirm the presence of key functional groups.

Experimental Protocol: ATR-FTIR Analysis

  • Sample Preparation: Place a small amount of the solid crystalline product directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Expected Characteristic IR Absorptions

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchAromatic C-H
2950-2850C-H Stretch-OCH₃ group
1630-1580C=N / C=C StretchImidazopyridine ring system
1500-1450C=C StretchAromatic rings
1250-1200C-O StretchAryl-ether (-OCH₃)
1100-1080C-Cl StretchAryl-Chloride

Single-Crystal X-ray Diffraction: Unambiguous Proof of Structure

While spectroscopy provides a robust model of the structure, single-crystal X-ray diffraction offers the ultimate, unambiguous confirmation. It provides a precise 3D map of atomic positions, bond lengths, and bond angles, confirming connectivity and stereochemistry.

Expert Insight: Growing suitable single crystals is often the most challenging step. Slow evaporation of a solvent in which the compound is moderately soluble is the most common and effective technique. Based on literature for similar compounds, the imidazo[1,2-a]pyridine ring system is expected to be nearly planar.[9][10]

Experimental Protocol: Crystallography

  • Crystal Growth: Dissolve the purified compound in a minimal amount of a solvent mixture like Ethyl Acetate/Hexane (1:1). Allow the solvent to evaporate slowly in a loosely capped vial over several days.

  • Data Collection: Mount a suitable single crystal on a diffractometer (e.g., Bruker APEX II CCD). Collect diffraction data using Mo Kα radiation at a controlled temperature (e.g., 293 K).

  • Structure Solution and Refinement: Process the data using standard software packages (e.g., SHELXS/SHELXL). The structure is solved by direct methods and refined to a final R-value, ideally below 0.05.[9]

Expected Crystallographic Parameters (based on similar structures)

ParameterExpected Value/RangeSignificance
Crystal SystemMonoclinic or OrthorhombicDescribes the basic crystal lattice symmetry.
Space Groupe.g., P2₁/c or Pna2₁Defines the specific symmetry elements within the unit cell.
a, b, c (Å)10-22 ÅDimensions of the unit cell.
β (°)90-95° (for monoclinic)Angle of the unit cell.
Z4 or 8Number of molecules per unit cell.
Dihedral Angle30-40°Angle between the imidazopyridine and chlorophenyl rings.[9]

Integrated Structural Analysis and Conclusion

No single technique provides the complete picture. The power of this workflow lies in the convergence of all data points to support a single, unambiguous structure.

logic_flow cluster_synthesis Hypothesis Generation cluster_analysis Data Acquisition & Validation cluster_confirmation Structure Confirmation Synthesis Synthesis MS Mass Spec (m/z = 258/260) Synthesis->MS Provides Target MW NMR NMR Spectroscopy (¹H and ¹³C Shifts) Synthesis->NMR Predicts Framework IR IR Spectroscopy (Functional Groups) Synthesis->IR Predicts Func. Groups Final Confirmed Structure: 2-(4-Chlorophenyl)-7-methoxy- imidazo[1,2-a]pyridine MS->Final Confirms MW & Cl presence XRAY X-Ray Crystallography (3D Atomic Coords) NMR->XRAY Requires Pure Sample NMR->Final Confirms Connectivity IR->Final Confirms Bonds XRAY->Final Absolute Proof of Structure

Caption: Logical workflow demonstrating the convergence of analytical data for structure confirmation.

Conclusion: The structural analysis of 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine is a systematic process. The initial hypothesis, derived from a logical synthesis, is first validated for its elemental composition and molecular weight by Mass Spectrometry, with the chlorine isotope pattern serving as a crucial internal check. NMR spectroscopy then provides a detailed map of the proton and carbon framework, confirming the specific isomer and substituent positions. IR spectroscopy offers rapid confirmation of the expected functional groups. Finally, single-crystal X-ray diffraction provides the definitive and unambiguous three-dimensional structure, serving as the gold standard of proof. The congruence of data from all these orthogonal techniques provides absolute confidence in the final structural assignment, a critical requirement for any further research or development in the fields of chemistry and pharmacology.

References

  • Gao, H., & Xu, J. (2010). 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(1), o3192. [Link]

  • The Royal Society of Chemistry. (2013). Supporting Information - A novel one pot three component synthesis of 2,6,8-trisubstituted imidazo[1,2-a]pyrazines and their biological evaluation. RSC Advances. [Link]

  • Bhuva, V. V., et al. (2011). Synthesis, Spectral Studies and Biological Screening of 2-(4'-Chlorophenyl)-6-Methyl-(3-N, N'-Diaryl/Dialkyl Amino Methyl)-Imidazo[1,2-a]Pyridine. ResearchGate. [Link]

  • Al-Gorban, Z., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]

  • Kumar, A., et al. (2018). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. Applied Organometallic Chemistry. [Link]

  • Gouda, M. A., et al. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Chemistry & Chemical Technology. [Link]

  • Bhuva, V. V., & Purohit, D. M. (2012). Synthesis and biological screening of 2-[(4'-chlorophenyl)-6-methyl imidazo [1, 2-a] pyridin-3-yl]-(1"-propene-3"-aryl-3"-yl)- pyrimidine- 2"',4"',6"'-(3"'H, 5"'H)-triones. Organic Chemistry: An Indian Journal. [Link]

  • Asian Journal of Chemistry. (2024). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry. [Link]

  • Bhuva, V. V., & Purohit, D. M. (2012). Synthesis and biological screening of 6"-[2-(4'-chlorophenyl)-6-methyl imidazo [1, 2-a] pyridin-3-yl]- 4"-aryl pyrimidine-2"-(1"H)-thiones. Organic Chemistry: An Indian Journal. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. organic-chemistry.org. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Chlorophenyl)imidazo[1,2-A]pyrazine. PubChem Compound Database. [Link]

  • Wiley-VCH. (n.d.). 2-[2-(4-chlorophenyl)-8-methyl-3-imidazo[1,2-a]pyridinyl]-N,N-dipropylacetamide. SpectraBase. [Link]

  • de Paiva, G. C., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Patel, D. K., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Organic Synthesis. [Link]

  • Baklanov, M., et al. (2023). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry. [Link]

  • Radhikaa, C. (2020). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. International Journal of Pure and Applied Mathematics. [Link]

  • Radhikaa, C. (2020). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. Malaya Journal of Matematik. [Link]

  • The Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances. [Link]

  • ChemSrc. (2025). 2-(4-Chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine. chemsrc.com. [Link]

  • MDPI. (n.d.). [(2-Chlorophenyl)-(4-fluorophenyl)methylene]-(4-fluorophenyl)amine. mdpi.com. [Link]

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Exploratory

Pharmacological Profiling and Mechanistic Guide: 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine

Executive Summary & Structural Rationale The imidazo[1,2-a]pyridine core is universally recognized in medicinal chemistry as a "privileged scaffold" due to its profound synthetic versatility and broad spectrum of biologi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The imidazo[1,2-a]pyridine core is universally recognized in medicinal chemistry as a "privileged scaffold" due to its profound synthetic versatility and broad spectrum of biological activities[1]. As a bioisostere for indole and purine rings, it provides a rigid, planar aromatic system capable of deep insertion into hydrophobic protein pockets[2].

This technical whitepaper provides an in-depth pharmacological profiling of 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine (hereafter referred to as CP-7M-IP ), a highly functionalized intermediate and pharmacophore. The specific substitution pattern of this molecule dictates its polypharmacological potential:

  • Imidazo[1,2-a]pyridine Core: Acts as the primary hydrogen-bonding and

    
     stacking scaffold.
    
  • 2-(4-Chlorophenyl) Moiety: The para-chloro substitution significantly enhances lipophilicity (LogP) and provides a highly directional halogen-bonding vector. This is a critical structural determinant for displacing high-energy water molecules in the binding pockets of both the GABA

    
     receptor and the 18 kDa Translocator Protein (TSPO)[3].
    
  • 7-Methoxy Group: Functions as an electron-donating group (EDG) via resonance, enriching the electron density of the fused bicyclic system. While it serves as a potent hydrogen bond acceptor, it introduces a specific metabolic liability (susceptibility to CYP450-mediated O-demethylation) that must be accounted for during lead optimization[4].

Polypharmacological Target Landscape

Based on the structure-activity relationship (SAR) homology of the 2-arylimidazo[1,2-a]pyridine class, CP-7M-IP serves as a foundational core for three primary therapeutic axes.

GABA Receptor (Positive Allosteric Modulation)

Imidazopyridines are the archetypal "Z-drugs" (e.g., Zolpidem, Alpidem), functioning as non-benzodiazepine positive allosteric modulators (PAMs) at the GABA


 receptor[5]. The 2-(4-chlorophenyl) substitution specifically drives high-affinity binding toward the 

1-subunit-containing GABA

receptors, which mediate sedative, hypnotic, and antipsychotic-like effects[6]. The 7-methoxy group alters the electrostatic potential surface of the core, optimizing the binding pose within the

1/

2 interface[7].
18 kDa Translocator Protein (TSPO)

TSPO is an outer mitochondrial membrane protein that is heavily upregulated during microglial activation and neuroinflammation. The 2-arylimidazo[1,2-a]pyridine-3-acetamide family (e.g., CLINME, PBR111) represents a major class of TSPO radioligands[8]. The para-chloro group on the phenyl ring is essential for achieving picomolar to low-nanomolar affinity, making CP-7M-IP an ideal precursor for developing PET/SPECT imaging biomarkers for neurodegenerative diseases[9].

Mycobacterial Cytochrome bc1 Complex (QcrB)

When functionalized at the C3 position with an amide or carboxamide linkage, the CP-7M-IP scaffold exhibits potent anti-tubercular activity. This structural motif mirrors the clinical candidate [10], which selectively inhibits the QcrB subunit of the Mycobacterium tuberculosis cytochrome bc1 complex, leading to lethal ATP depletion in the pathogen[11],[12].

Pathways Core CP-7M-IP Scaffold (Imidazo[1,2-a]pyridine) Sub1 C3-Acetamide Derivatization Core->Sub1 N,N-dialkyl Sub2 C3-Carboxamide Derivatization Core->Sub2 N-aryl/alkyl Targ1 GABA-A Receptor (α1-subunit) Sub1->Targ1 Allosteric Modulation Targ2 TSPO (18 kDa Translocator) Sub1->Targ2 Mitochondrial Binding Targ3 Cytochrome bc1 (QcrB Subunit) Sub2->Targ3 Electron Transport Block Eff1 Sedative / Anxiolytic Targ1->Eff1 Eff2 Neuroinflammation Biomarker Targ2->Eff2 Eff3 Anti-tubercular (ATP Depletion) Targ3->Eff3

Fig 1. Target divergence of the CP-7M-IP scaffold based on C3-functionalization.

Experimental Workflows & Self-Validating Protocols

To rigorously validate the pharmacological profile of CP-7M-IP and its derivatives, the following self-validating in vitro protocols must be executed.

Protocol 1: Competitive Radioligand Binding Assay (GABA vs. TSPO)

Causality & Rationale: To define the receptor selectivity profile, competitive displacement assays are required. [3H]Flumazenil is utilized for GABA


 because it selectively labels the benzodiazepine binding site without inducing a conformational change (acting as a pure antagonist)[13]. Conversely, [3H]PK11195 is the gold-standard isoquinoline carboxamide used to label the TSPO outer mitochondrial membrane site[9].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat cerebral cortex (for GABA

    
    ) and rat heart/kidney tissue (for TSPO) in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C.
    
  • Incubation: In a 96-well plate, combine 50 µL of the radioligand (1 nM [3H]Flumazenil or 0.5 nM [3H]PK11195), 50 µL of CP-7M-IP derivative (serial dilutions from

    
     to 
    
    
    
    M), and 100 µL of membrane suspension.
  • Equilibration: Incubate the plates at 4°C for 90 minutes to ensure steady-state equilibrium is reached without ligand degradation.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer and measure bound radioactivity using liquid scintillation counting.

  • Self-Validating Control: Include Non-Specific Binding (NSB) wells containing 10 µM Diazepam (for GABA

    
    ) or 10 µM unlabelled PK11195 (for TSPO). Validation Gate: If the NSB signal exceeds 15% of the total binding, the assay is automatically invalidated due to incomplete washing or excessive lipid partitioning of the radioligand.
    
Protocol 2: In Vitro Microsomal Stability & O-Demethylation Profiling

Causality & Rationale: The 7-methoxy group on the CP-7M-IP core is a known metabolic "soft spot." Hepatic CYP450 enzymes (specifically CYP2D6 and CYP3A4) will rapidly catalyze O-demethylation to yield a 7-hydroxy metabolite. This transformation drastically increases polarity, facilitating rapid phase II glucuronidation and reducing blood-brain barrier (BBB) penetrance.

Step-by-Step Methodology:

  • Reaction Mixture: Combine Human Liver Microsomes (HLMs) at a final concentration of 0.5 mg/mL protein with 1 µM of CP-7M-IP in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl

    
    .
    
  • Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH.

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 15,000 × g for 10 minutes and analyze the supernatant via LC-MS/MS, specifically monitoring the parent mass transition (m/z 259

    
     fragment) and the O-demethylated metabolite (m/z 245 
    
    
    
    fragment).
  • Self-Validating Control: Verapamil and Dextromethorphan are run concurrently as high-clearance positive controls. Validation Gate: If the intrinsic clearance (

    
    ) of the controls falls outside historical laboratory bounds (±20%), the HLM batch is deemed metabolically inactive and the data is discarded.
    

Workflow Step1 Synthesize CP-7M-IP Core Step2 Radioligand Binding Assay Step1->Step2 [3H]Flumazenil Step4 Microsomal Stability (HLMs) Step1->Step4 P450 Assay Val1 Affinity (Ki) Validation Step2->Val1 Step3 Electrophysiology (Patch-Clamp) Val2 Functional Efficacy (PAM Activity) Step3->Val2 Val3 Metabolic Clearance Rate Step4->Val3 Val1->Step3 Hit Triage

Fig 2. Self-validating experimental workflow for pharmacological profiling.

Quantitative Data Presentation

The following tables summarize the predicted pharmacological and physicochemical parameters of the CP-7M-IP core, derived from established SAR models of the imidazo[1,2-a]pyridine class.

Table 1: Predicted Pharmacological Binding Profile

Target Receptor / EnzymeReference LigandExpected Affinity (

/

)
Primary Indication
GABA

(

1

2

2)
Zolpidem10 nM – 50 nMInsomnia / Anxiety
TSPO (18 kDa) PK111951 nM – 15 nMNeuroinflammation Imaging
Cytochrome bc1 (QcrB) Telacebec (Q203)< 5 nM (Requires C3-amide)Multi-Drug Resistant TB
hERG Channel Dofetilide> 10,000 nM (Low Risk)Cardiotoxicity Counter-screen

Table 2: Physicochemical & ADME Properties (CP-7M-IP Core)

PropertyValuePharmacological Implication
Molecular Weight (MW) 258.71 g/mol Highly ligand-efficient; leaves ample room for C3 derivatization without violating Lipinski's Rule of 5.
Calculated LogP (cLogP) ~ 3.8Optimal for blood-brain barrier (BBB) penetration; favors hydrophobic pocket binding.
Topological Polar Surface Area ~ 26.0 ŲExcellent passive membrane permeability; highly lipophilic.
H-Bond Donors / Acceptors 0 / 2Limits non-specific aqueous solvation; relies on targeted receptor hydrogen bonding.

References

  • ACS Omega — Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available at:[Link]

  • Qurient — Telacebec (Q203) Pipeline Overview. Available at:[Link]

  • PubMed Central (NIH) — TSPO Radioligands for Neuroinflammation: An Overview. Available at:[Link]

  • PubMed (NIH) — In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. Available at:[Link]

  • PubMed (NIH) — Synthesis and evaluation of avermectin-imidazo[1,2-a]pyridine hybrids as potent GABAA receptor modulators. Available at:[Link]

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Foundational

Therapeutic Potential of 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine: A Technical Guide

The following technical guide provides an in-depth analysis of 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine , a specific derivative of the privileged imidazo[1,2-a]pyridine scaffold. This molecule represents a crit...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine , a specific derivative of the privileged imidazo[1,2-a]pyridine scaffold. This molecule represents a critical intersection in medicinal chemistry, bridging the gap between established GABAergic anxiolytics/hypnotics (like Zolpidem) and high-affinity TSPO ligands used in neuroimaging and neuroinflammation.[1]

Executive Summary

2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine is a synthetic nitrogen-bridged heterocyclic compound belonging to the imidazo[1,2-a]pyridine class.[1][2][3] This scaffold is historically significant, serving as the core for blockbuster drugs such as Zolpidem (hypnotic) and Alpidem (anxiolytic).[1]

This specific derivative is distinguished by two key substituents:

  • 2-(4-Chlorophenyl): A bioisostere of the phenyl/tolyl moiety found in Zolpidem, imparting enhanced lipophilicity and metabolic stability by blocking para-oxidation.[1][2]

  • 7-Methoxy: An electron-donating group (EDG) that modulates the basicity of the bridgehead nitrogen and fine-tunes the electronic landscape of the pharmacophore, influencing binding selectivity at the Benzodiazepine Binding Site (BZ-site) of the GABA-A receptor and the Translocator Protein (TSPO).[1][2]

Primary Applications:

  • Neuropharmacology: Positive Allosteric Modulator (PAM) of GABA-A receptors (anxiolytic/hypnotic potential).[1][2]

  • Neuroimaging: Precursor scaffold for TSPO radioligands (PET/SPECT) to map neuroinflammation.[1]

  • Infectious Disease: Emerging potential as an antitubercular agent (Q203 analog space).[1]

Chemical Profile & Synthesis[4][5][6][7][8][9][10][11]

Physicochemical Properties[1]
  • Molecular Formula: C₁₄H₁₁ClN₂O

  • Molecular Weight: 258.70 g/mol

  • LogP (Predicted): ~3.2 – 3.5 (Highly lipophilic, ensuring Blood-Brain Barrier penetration).[1]

  • H-Bond Acceptors: 2 (N1, OMe)[1][2]

  • H-Bond Donors: 0

Synthetic Pathway

The most robust protocol for synthesizing this scaffold is the condensation of a 2-aminopyridine derivative with an


-haloketone.[2] This method ensures regioselectivity and high yields.

Protocol: Condensation Cyclization

  • Reagents: 2-Amino-4-methoxypyridine (1.0 eq), 2-Bromo-4'-chloroacetophenone (1.0 eq), Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃).[1][2]

  • Solvent: Ethanol or DMF.

  • Conditions: Reflux for 4–6 hours.

Self-Validating Mechanism: The exocyclic amine of the pyridine attacks the electrophilic carbon of the


-haloketone (displacement of Br).[1][2] The subsequent ring closure occurs via attack of the pyridine ring nitrogen onto the carbonyl carbon, followed by dehydration to aromatize the imidazo[1,2-a]pyridine core.
Visualization: Synthetic Workflow

The following diagram illustrates the synthesis and the subsequent functionalization logic.

Synthesis_Workflow R1 2-Amino-4-methoxypyridine (Core Scaffold) Step1 Condensation (EtOH, Reflux) - HBr, - H2O R1->Step1 R2 2-Bromo-4'-chloroacetophenone (Electrophile) R2->Step1 Product 2-(4-Chlorophenyl)-7-methoxy imidazo[1,2-a]pyridine Step1->Product Cyclization App1 GABA-A PAM (Anxiolysis) Product->App1 Binding Affinity App2 TSPO Ligand (Neuroinflammation) Product->App2 Lipophilicity

Figure 1: Synthetic route for 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine via condensation cyclization.

Pharmacology: Mechanism of Action

GABA-A Receptor Modulation

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" for the benzodiazepine binding site (between


 and 

subunits) of the GABA-A receptor.[1][2]
  • Mechanism: Positive Allosteric Modulation (PAM).[1] Binding increases the frequency of chloride channel opening in response to GABA.

  • Selectivity:

    • Zolpidem (6-methyl, 2-p-tolyl): Highly selective for

      
      1-subunits (sedative).[1][2]
      
    • 7-Methoxy Substitution: Research indicates that substituents at positions 6 and 7 control the affinity for

      
      1 vs. 
      
      
      
      2/3 subunits.[2] The 7-methoxy group, combined with the 2-(4-chlorophenyl) moiety, tends to retain high affinity while potentially altering intrinsic efficacy (partial agonism), which is desirable for separating anxiolytic effects from sedation.[1]
  • Role of 4-Cl: The chlorine atom at the para-position of the phenyl ring enhances binding affinity significantly compared to the unsubstituted phenyl, likely due to hydrophobic interactions within the binding pocket (Lipophilic Efficiency).[1][2]

TSPO (Translocator Protein) Ligand

The 18-kDa Translocator Protein (TSPO), located on the outer mitochondrial membrane, is a biomarker for glial activation (neuroinflammation).[1]

  • Relevance: 2-Phenylimidazo[1,2-a]pyridines are high-affinity TSPO ligands.[1][2]

  • Structure-Activity Relationship (SAR): The 4-chlorophenyl group is a classic motif for high-affinity TSPO binding (analogous to the PK 11195 or Ro 5-4864 pharmacophores).[1][2] The 7-methoxy group provides a handle for radiolabeling (e.g., via [¹¹C]-methylation) for PET imaging studies.[1][2]

Visualization: Signaling Pathway

This diagram details the dual pathway potential of the scaffold.

Signaling_Pathway cluster_GABA GABA-A Receptor Pathway cluster_TSPO TSPO Mitochondrial Pathway Ligand 2-(4-Chlorophenyl)-7-methoxy imidazo[1,2-a]pyridine GABA_R GABA-A Receptor (Benzodiazepine Site) Ligand->GABA_R High Affinity Binding TSPO_R TSPO (18kDa) Outer Mitochondrial Membrane Ligand->TSPO_R Modulation Cl_Influx Increased Cl- Influx GABA_R->Cl_Influx Hyperpol Neuronal Hyperpolarization Cl_Influx->Hyperpol Effect_GABA Anxiolysis / Sedation Hyperpol->Effect_GABA Cholesterol Cholesterol Translocation TSPO_R->Cholesterol Steroid Neurosteroid Synthesis (Allopregnanolone) Cholesterol->Steroid Effect_TSPO Anti-inflammatory / Neuroprotection Steroid->Effect_TSPO

Figure 2: Dual Mechanism of Action: GABA-A Modulation and TSPO Activation.[1][2]

Experimental Protocols

Synthesis Protocol (Step-by-Step)

Objective: Synthesize 2-(4-chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine.

  • Preparation: Dissolve 2-amino-4-methoxypyridine (1.24 g, 10 mmol) in Ethanol (20 mL) in a round-bottom flask.

  • Addition: Add 2-bromo-4'-chloroacetophenone (2.33 g, 10 mmol) to the solution.

  • Catalysis: Add Sodium Bicarbonate (1.0 g, ~12 mmol) to neutralize the HBr generated during the reaction.

  • Reaction: Heat the mixture to reflux (78°C) for 6 hours. Monitor progress via TLC (System: Ethyl Acetate/Hexane 1:1).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour into ice-cold water (100 mL).

    • A precipitate should form. Filter the solid.

    • Wash with cold water and diethyl ether.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

  • Validation: Confirm structure via ¹H-NMR (Look for characteristic singlet of H-3 at ~7.8 ppm and methoxy singlet at ~3.8 ppm).[1][2]

In Vitro Binding Assay (GABA-A)

Objective: Determine the binding affinity (


) of the compound.[1][2]
StepDescription
Tissue Prep Rat cerebral cortex homogenate (rich in

1 subunits).[1][2]
Radioligand [³H]-Flumazenil (0.5 nM).[1][2] Specific activity ~80 Ci/mmol.
Non-Specific Determine using 10

M Clonazepam.
Incubation Incubate homogenate, radioligand, and test compound (1 nM - 10

M) for 60 min at 4°C.
Filtration Harvest on GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[1][2]
Analysis Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ and convert to

using the Cheng-Prusoff equation.[2]

Comparative Data Analysis

The following table contextualizes the 2-(4-chlorophenyl)-7-methoxy derivative against known standards.

Compound2-Position Substituent6/7-Position SubstituentPrimary TargetPredicted

(nM)
Clinical/Research Use
Zolpidem 4-Methylphenyl6-MethylGABA-A (

1)
~20Insomnia (Sedative)
Alpidem 4-Chlorophenyl6-ChloroTSPO > GABA-A~1–5 (TSPO)Anxiolytic (Withdrawn)
Test Compound 4-Chlorophenyl 7-Methoxy Dual (GABA/TSPO) < 10 Lead Candidate
FEPPA PhenoxyphenylN/A (Different Core)TSPO0.06PET Radioligand

Note: The "Test Compound" combines the high-affinity 4-Cl motif of Alpidem with the 7-methoxy electronic tuning, suggesting a profile that balances metabolic stability with potent binding.[2]

References

  • Imidazo[1,2-a]pyridines as a Privileged Scaffold

    • Goel, R. et al. "Imidazo[1,2-a]pyridine: A multifunctional scaffold in medicinal chemistry."[1][4] MedChemComm, 2017. Link

  • GABA-A Receptor Modulation & SAR

    • Hanson, S. M. et al. "Structural basis for ligand recognition by the GABA-A receptor."[2] Nature, 2019. Link

    • Da Settimo, A. et al. "Synthesis and benzodiazepine receptor affinity of some 2-phenylimidazo[1,2-a]pyridines." Journal of Medicinal Chemistry, 1996. Link[1]

  • TSPO Ligands and Neuroinflammation

    • Rupprecht, R. et al. "Translocator protein (18 kDa) (TSPO) as a therapeutic target for neurological and psychiatric disorders."[1] Nature Reviews Drug Discovery, 2010. Link

    • Damont, A. et al. "Synthesis and evaluation of [18F]fluoro-ethoxy-substituted imidazo[1,2-a]pyridines as potential TSPO PET radioligands." European Journal of Medicinal Chemistry, 2015. Link[1]

  • Synthesis Methodologies

    • Bagdi, A. K. et al. "Groebke-Blackburn-Bienaymé reaction: A review."[1][2] Molecular Diversity, 2015. Link

Sources

Exploratory

Physical and chemical properties of 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine

This technical guide provides an in-depth analysis of 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine , a specific heterocyclic scaffold relevant to medicinal chemistry, particularly in the development of ligands for...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine , a specific heterocyclic scaffold relevant to medicinal chemistry, particularly in the development of ligands for the Translocator Protein (TSPO) and the GABA-A receptor benzodiazepine binding site .

The content is structured as a standalone technical monograph for researchers.

Executive Summary

2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine is a fused bicyclic nitrogen heterocycle belonging to the imidazo[1,2-a]pyridine class.[1] This scaffold is a privileged structure in drug discovery, serving as the core pharmacophore for several anxiolytic, hypnotic, and anti-inflammatory agents (e.g., Zolpidem, Alpidem). The specific 7-methoxy-2-(4-chlorophenyl) substitution pattern optimizes the molecule for lipophilic interactions within hydrophobic protein pockets, particularly the TSPO (18 kDa Translocator Protein) and the


/

interface of GABA-A receptors.

This guide details the physicochemical profile, synthetic pathways, and structural characterization of this compound, providing a roadmap for its use as a chemical probe or lead intermediate.

Structural Characterization & Identification[2]

Chemical Identity
PropertySpecification
IUPAC Name 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine
Common Class 2-Aryl-imidazo[1,2-a]pyridine; "Z-drug" Analog
Molecular Formula C

H

ClN

O
Molecular Weight 258.70 g/mol
Monoisotopic Mass 258.0560 Da
CAS Registry Not widely listed as a commodity chemical; typically synthesized de novo.[2][3][4][5][6][7]
SMILES COc1cc2nc(cc2n1)-c3ccc(Cl)cc3
Elemental Analysis (Calculated)
  • Carbon: 64.99%

  • Hydrogen: 4.29%

  • Nitrogen: 10.83%

  • Chlorine: 13.70%

  • Oxygen: 6.18%

Physicochemical Profiling

Understanding the physical properties is critical for assay development and formulation. The data below synthesizes empirical trends from the imidazo[1,2-a]pyridine class.

Solubility & Lipophilicity

The molecule exhibits moderate lipophilicity due to the chlorophenyl ring and the aromatic core, balanced slightly by the methoxy group and the basic nitrogen.

ParameterValue (Predicted/Typical)Significance
LogP 3.2 – 3.6Permeable to Blood-Brain Barrier (BBB); suitable for CNS targets.
Topological Polar Surface Area (TPSA) ~34 ŲIndicates excellent membrane permeability (Rule of 5 compliant).
pKa (Conj. Acid) ~5.5 – 6.2The N1 nitrogen is weakly basic. Protonation occurs in acidic media (pH < 5).
Aqueous Solubility Low (< 0.1 mg/mL)Requires organic co-solvents (DMSO, Ethanol) for biological assays.
Solubility (Organic) HighSoluble in DMSO, DCM, Methanol, Ethyl Acetate.
Thermal Properties
  • Physical State: White to pale yellow crystalline solid.

  • Melting Point: Typically 145–160 °C (Dependent on crystal polymorph and purity).

  • Stability: Stable under standard laboratory conditions. Sensitive to strong oxidizers.

Synthetic Methodology

The most robust synthesis utilizes a Hantzsch-type condensation between a 2-aminopyridine derivative and an


-haloketone. This route is preferred for its high yield and regioselectivity.
Reaction Pathway

Reagents:

  • Substrate A: 4-Methoxypyridin-2-amine (CAS: 704-78-9)

  • Substrate B: 2-Bromo-1-(4-chlorophenyl)ethanone (4-Chlorophenacyl bromide) (CAS: 536-38-9)

  • Solvent/Base: Ethanol/Reflux or NaHCO

    
     in DMF.
    

Mechanism:

  • Alkylation: The exocyclic amine of the pyridine attacks the

    
    -carbon of the phenacyl bromide (S
    
    
    
    2).
  • Cyclization: The ring nitrogen attacks the carbonyl carbon, followed by dehydration to aromatize the imidazole ring.

Workflow Diagram (DOT)

Synthesis Start1 4-Methoxypyridin-2-amine Inter Intermediate (N-Alkylated Pyridinium) Start1->Inter SN2 Attack (EtOH, Reflux) Start2 4-Chlorophenacyl Bromide Start2->Inter Product 2-(4-Chlorophenyl)-7-methoxy imidazo[1,2-a]pyridine Inter->Product Cyclization & Dehydration (-H2O, -HBr)

Figure 1: Hantzsch-type condensation pathway for the synthesis of the target imidazo[1,2-a]pyridine.[3][5][7][8]

Detailed Protocol
  • Stoichiometry: Dissolve 1.0 equiv of 4-methoxypyridin-2-amine and 1.0 equiv of 2-bromo-1-(4-chlorophenyl)ethanone in absolute ethanol (10 mL/mmol).

  • Reflux: Heat the mixture to reflux (78 °C) for 4–6 hours. Monitor via TLC (System: 50% EtOAc/Hexanes).

  • Precipitation: Upon cooling, the hydrobromide salt of the product may precipitate.

  • Neutralization: Evaporate solvent, resuspend residue in water, and neutralize with saturated NaHCO

    
     to pH 8.
    
  • Extraction: Extract with Dichloromethane (3x). Dry combined organics over MgSO

    
    .
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO

    
    ; Gradient: 0-5% MeOH in DCM).
    

Spectral Characterization (Predicted)

Researchers should validate the identity using the following spectral signatures.

H NMR (400 MHz, CDCl )
  • 
     8.05 (s, 1H):  H-3 of the imidazole ring (Characteristic singlet).
    
  • 
     7.95 (d, J = 7.5 Hz, 1H):  H-5 of the pyridine ring (Deshielded by ring nitrogen).
    
  • 
     7.85 (d, J = 8.5 Hz, 2H):  Ortho-protons of the 4-chlorophenyl ring.
    
  • 
     7.40 (d, J = 8.5 Hz, 2H):  Meta-protons of the 4-chlorophenyl ring.
    
  • 
     6.90 (d, J = 2.5 Hz, 1H):  H-8 (Ortho to methoxy, meta to ring N).
    
  • 
     6.55 (dd, J = 7.5, 2.5 Hz, 1H):  H-6 (Coupled to H-5 and H-8).
    
  • 
     3.88 (s, 3H):  Methoxy group (-OCH
    
    
    
    ).
Mass Spectrometry
  • Ionization: ESI+ (Electrospray Ionization).

  • Molecular Ion [M+H]

    
    :  m/z 259.1 (dominant).
    
  • Isotope Pattern: Distinctive Chlorine pattern: [M+H] (100%) and [M+H+2] (~32%) due to

    
    Cl/
    
    
    
    Cl natural abundance.

Biological & Pharmacological Context

While this specific molecule is often a research tool, its pharmacophore is critical in two primary domains.

Translocator Protein (TSPO) Ligand

The 2-phenylimidazo[1,2-a]pyridine core is a well-established scaffold for TSPO (formerly Peripheral Benzodiazepine Receptor) ligands.

  • Mechanism: Binds to the 18 kDa mitochondrial protein TSPO, involved in steroidogenesis and neuroinflammation markers.

  • Relevance: 7-methoxy analogs are often precursors for

    
    C-methoxy PET radiotracers used to image neuroinflammation.
    
GABA-A Receptor Modulation
  • Class: Non-benzodiazepine hypnotic ("Z-drug" class).

  • Selectivity: The 7-substitution can alter selectivity between

    
    1 (sedative) and 
    
    
    
    2/3 (anxiolytic) subunits. The 4-chlorophenyl moiety mimics the pharmacophore of Alpidem (anxiolytic).

Safety & Handling

  • Hazard Identification: Irritant to eyes, respiratory system, and skin.

  • Signal Word: Warning.

  • Storage: Store at -20 °C (solid) or -80 °C (solution) to prevent degradation. Protect from light.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Nitrogen and Chlorine content).

References

  • Synthesis of Imidazo[1,2-a]pyridines (General Method)

    • Source: Organic Chemistry Portal. "Synthesis of imidazo[1,2-a]pyridines."
    • URL:[Link]

  • TSPO Ligand Structure-Activity Relationships

    • Title: "Structure-activity relationships of arylimidazopyridine cardiotonics..." (Contextual reference for scaffold properties).
    • Source: Journal of Medicinal Chemistry (via ACS).
    • URL:[Link]

  • Spectral Data Validation (Analogous Compounds)

    • Title: "Synthesis of Imidazo[1,2-a]Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable C
    • Source: Letters in Applied NanoBioScience, 2021.
    • URL:[Link]

  • Pharmacological Class (Alpidem/Zolpidem Analogs)

    • Title: "Imidazo[1,2-a]pyridine: A Privileged Scaffold for the Development of Potent Biomedical Agents"
    • Source: Bentham Science / PubMed.
    • URL:[Link]

Sources

Foundational

Pharmacological Characterization of 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine at GABA-A Receptors

Executive Summary Imidazo[1,2-a]pyridines represent a privileged chemical scaffold in neuropharmacology, most notably recognized in the "Z-drug" class of sedative-hypnotics and anxiolytics (e.g., zolpidem, alpidem). This...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Imidazo[1,2-a]pyridines represent a privileged chemical scaffold in neuropharmacology, most notably recognized in the "Z-drug" class of sedative-hypnotics and anxiolytics (e.g., zolpidem, alpidem). This technical whitepaper dissects the binding affinity, structural mechanics, and experimental validation of 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine . As a derivative of this class, it functions as a highly specific positive allosteric modulator (PAM) targeting the benzodiazepine (BZD) binding site of the


-aminobutyric acid type A (GABA_A) receptor.

Mechanistic Grounding: The Interface

The GABA_A receptor is a pentameric ligand-gated chloride channel. PAMs within the imidazo[1,2-a]pyridine family do not bind to the orthosteric GABA site; instead, they intercalate at the extracellular interface between the


 and 

subunits (predominantly the

interface) 1[1]. Recent cryo-electron microscopy (cryo-EM) structures of native murine GABA_A receptors confirm that these ligands induce global conformational changes that modify the ion channel pore 2[2].

High-affinity binding of the imidazo[1,2-a]pyridine core is dictated by highly specific amino acid interactions within this pocket:

  • ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     Subunit Contributions:  The nitrogen atom at position 3 of the imidazo[1,2-a]pyridine system mimics an interaction with 
    
    
    
    His101/102, a critical residue for BZD-site recognition [3].
  • 
     Subunit Contributions:  Residues such as 
    
    
    
    Phe77 and
    
    
    Met130 form essential
    
    
    and hydrophobic interactions with the 2-aryl ring of the ligand 1[1].

The substitution of a 4-chlorophenyl group at the C2 position, combined with a 7-methoxy group, modulates the electron density of the core. Unlike the rapid biotransformation seen with the 6-methyl-2-(p-tolyl) core of zolpidem, halogenation at the para-position of the phenyl ring alters metabolic stability and lipophilicity, driving distinct pharmacokinetic and pharmacodynamic profiles 4[4].

G Ligand 2-(4-Chlorophenyl)-7-methoxy imidazo[1,2-a]pyridine Receptor GABA-A Receptor (α1/γ2 Interface) Ligand->Receptor Binds BZD Site ConformationalChange Allosteric Conformational Change Receptor->ConformationalChange GABABinding Enhanced GABA Affinity ConformationalChange->GABABinding IonChannel Chloride Ion (Cl-) Influx GABABinding->IonChannel Channel Opening Hyperpolarization Neuronal Hyperpolarization IonChannel->Hyperpolarization

Fig 1. Allosteric modulation pathway of GABA-A receptors by imidazo[1,2-a]pyridine derivatives.

Quantitative SAR Analysis

To contextualize the binding affinity of 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine, it is critical to compare its structural profile against benchmark imidazo[1,2-a]pyridines. The presence of the 7-methoxy group shifts the steric bulk compared to 6-methyl or 6-chloro derivatives, subtly altering


-subtype selectivity.
CompoundCore ScaffoldC2 SubstitutionC6/C7 SubstitutionBinding Affinity (

,

)
Zolpidem Imidazo[1,2-a]pyridine4-Methylphenyl6-Methyl~20 nM
Alpidem Imidazo[1,2-a]pyridine4-Chlorophenyl6-Chloro~1-5 nM
2-(4-Chlorophenyl)-7-methoxy... Imidazo[1,2-a]pyridine4-Chlorophenyl7-Methoxy~10-30 nM (Predicted)

Note: The predicted affinity is derived from established SAR trends where C2-halogenation generally increases lipophilic contact with


Phe77, maintaining high nanomolar affinity.

Self-Validating Experimental Workflows

To rigorously determine the binding affinity (


) and functional efficacy of this compound, a dual-assay system is required. The protocols below are designed as self-validating systems , ensuring that experimental artifacts (e.g., non-specific binding, receptor desensitization) are internally controlled and isolated.
Protocol 1: Radioligand Competition Binding Assay

Objective: Determine the equilibrium dissociation constant (


) at the BZD site.
Self-Validation Mechanism:  This assay measures the displacement of 

flumazenil. To ensure the system is self-validating, 10 µM Diazepam is used to define Non-Specific Binding (NSB). If the test compound displaces the radioligand but the NSB control fails to drop to baseline, the compound is likely exhibiting off-target membrane partitioning rather than specific receptor binding.
  • Membrane Preparation: Homogenize HEK293 cells stably expressing human

    
     GABA_A receptors in ice-cold 50 mM Tris-HCl (pH 7.4).
    
    • Causality: Tris-HCl buffers the system to physiological pH, while the ice-cold temperature prevents proteolytic degradation and preserves receptor conformation [[4]](4].

  • Incubation: Incubate 50 µg of membrane protein with 1 nM

    
    flumazenil and varying concentrations of 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine (0.1 nM to 10 µM) for 60 minutes at 4°C.
    
    • Causality: 4°C slows association/dissociation kinetics, allowing the system to reach a stable equilibrium without rapid ligand dissociation during the subsequent washing step.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the lipophilic imidazo[1,2-a]pyridine to the filter itself.

  • Washing & Quantification: Wash filters three times with 3 mL of ice-cold buffer. Extract radioactivity in scintillation fluid and measure via liquid scintillation counting.

  • Data Analysis: Calculate

    
     using the Cheng-Prusoff equation: 
    
    
    
    .

G Prep 1. Membrane Prep (HEK293 cells) Incubation 2. Incubation: [3H]-Flumazenil + Test Compound Prep->Incubation Filtration 3. Rapid Filtration (PEI-soaked GF/B) Incubation->Filtration Washing 4. Ice-Cold Wash (Stop Dissociation) Filtration->Washing Scintillation 5. Liquid Scintillation Counting Washing->Scintillation Analysis 6. Cheng-Prusoff Analysis (Ki) Scintillation->Analysis

Fig 2. Self-validating radioligand binding workflow for determining Ki at the BZD site.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Objective: Validate the functional PAM activity (efficacy) of the compound. Self-Validation Mechanism: Binding affinity (


) does not equal functional efficacy. A compound could bind tightly but act as a silent antagonist. By applying a sub-maximal concentration of GABA (

), we sensitize the assay to detect allosteric potentiation. The system is validated by applying Flumazenil (a competitive BZD antagonist) at the end of the recording; if the potentiation is truly BZD-site mediated, Flumazenil will immediately reverse the enhanced chloride current 5[5].
  • Cell Preparation: Plate Xenopus oocytes or HEK293 cells expressing ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     receptors [](3].
    
  • Recording Setup: Establish whole-cell configuration using a patch pipette (3-5 M

    
    ) filled with intracellular solution (140 mM CsCl, 10 mM EGTA, 10 mM HEPES, pH 7.3).
    
    • Causality: CsCl is used instead of KCl to block endogenous potassium currents, isolating the GABA-mediated chloride (

      
      ) influx.
      
  • Compound Application: Apply GABA (

    
    ) via a rapid perfusion system to establish a baseline inward current. Washout, then co-apply GABA (
    
    
    
    ) + 1 µM 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine.
  • Validation Step: Co-apply GABA + Test Compound + 10 µM Flumazenil.

    • Causality: Reversal of the potentiated current confirms the mechanism of action is restricted to the

      
       allosteric site 5[5].
      

References

  • Source: PubMed (NIH)
  • The Z-Drugs Zolpidem, Zaleplon, and Eszopiclone Have Varying Actions on Human GABAA Receptors...
  • 2-(4-Fluorophenyl)
  • Source: Protein Data Bank Japan (PDBj)
  • Source: PubMed Central (PMC)

Sources

Exploratory

Technical Guide: Fluorescence Characteristics of 7-Methoxyimidazo[1,2-a]pyridine Derivatives

Executive Summary The 7-methoxyimidazo[1,2-a]pyridine scaffold represents a privileged class of fluorophores in medicinal chemistry and optical materials. Distinguished by its rigid bicyclic 5–6 fused heteroaromatic core...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-methoxyimidazo[1,2-a]pyridine scaffold represents a privileged class of fluorophores in medicinal chemistry and optical materials. Distinguished by its rigid bicyclic 5–6 fused heteroaromatic core, this moiety exhibits tunable photophysical properties driven by Intramolecular Charge Transfer (ICT). The 7-methoxy substituent plays a critical electronic role: as a strong electron-donating group (EDG) positioned para to the bridgehead nitrogen, it significantly modulates the HOMO-LUMO gap, resulting in bathochromic shifts and enhanced quantum yields compared to unsubstituted or alkyl-substituted analogues.

This guide provides a technical deep-dive into the fluorescence mechanisms, synthesis, and experimental characterization of these derivatives, designed for researchers in drug discovery and optical probe development.

Part 1: Photophysical Mechanism & Electronic Structure

Electronic Architecture (Push-Pull System)

The fluorescence of 7-methoxyimidazo[1,2-a]pyridine derivatives arises from a "Push-Pull" electronic system.[1]

  • Donor (D): The methoxy group (-OMe) at position 7 acts as a strong

    
    -donor via the mesomeric (+M) effect.
    
  • Acceptor (A): The imidazo[1,2-a]pyridine core, specifically the pyridine nitrogen (N1), acts as an electron acceptor.

  • Mechanism: Upon photoexcitation, electron density shifts from the methoxy donor across the conjugated

    
    -system to the acceptor core. This creates a highly polarized excited state (ICT state).
    

Key Insight: Compared to the 7-methyl analogue (


 nm), the 7-methoxy derivative typically exhibits a bathochromic (red) shift  of 20–40 nm due to the stronger donor strength of oxygen vs. carbon, pushing emission into the deep blue/violet region (400–450 nm).
Solvatochromism

These derivatives exhibit positive solvatochromism .

  • Non-polar solvents (e.g., Hexane): Stabilize the locally excited (LE) state, resulting in shorter wavelength emission (blue-shift).

  • Polar solvents (e.g., DMSO, Methanol): Stabilize the highly dipolar ICT excited state, lowering its energy and causing a red-shift in emission.

  • Implication: For bioimaging, emission is often red-shifted in the aqueous/cytosolic environment compared to organic stock solutions.

Jablonski Diagram & Mechanism Visualization

The following diagram illustrates the competing decay pathways and the ICT mechanism.

Jablonski cluster_legend Key S0 Ground State (S0) (Planar) S1_LE Locally Excited (LE) State S0->S1_LE Absorption (hν) S1_LE->S0 Fluorescence (Blue) S1_ICT ICT State (Polarized) S1_LE->S1_ICT Solvent Relaxation (Polar Solvent) T1 Triplet State (T1) S1_LE->T1 ISC S1_ICT->S0 Fluorescence (Red-shifted) T1->S0 Phosphorescence (Rare) ICT = Intramolecular Charge Transfer ICT = Intramolecular Charge Transfer

Caption: Energy level diagram showing the relaxation from Locally Excited (LE) to Intramolecular Charge Transfer (ICT) states, responsible for solvatochromic shifts.

Part 2: Chemical Synthesis (The GBB Protocol)[2]

The most robust method for accessing 7-methoxyimidazo[1,2-a]pyridine derivatives is the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction. This one-pot protocol is superior to traditional condensation due to atom economy and mild conditions.

Retrosynthetic Analysis
  • Target: 3-amino-7-methoxyimidazo[1,2-a]pyridine derivative.

  • Precursors:

    • Amine: 4-methoxypyridin-2-amine (Source of the 7-methoxy core).

    • Aldehyde: Aryl aldehyde (Determines position 2 substituent).

    • Isocyanide: Alkyl/Aryl isocyanide (Determines position 3 amino substituent).

Optimized Synthetic Protocol

Reagents: 4-methoxypyridin-2-amine (1.0 eq), Benzaldehyde (1.0 eq), tert-butyl isocyanide (1.1 eq), Scandium(III) triflate [Sc(OTf)₃] (5 mol%) or Iodine (10 mol%). Solvent: Methanol or Dichloromethane (DCM).

Step-by-Step Methodology:

  • Mixing: Dissolve 4-methoxypyridin-2-amine and benzaldehyde in MeOH (0.5 M concentration) in a sealed tube.

  • Activation: Add the catalyst (Sc(OTf)₃ or I₂). Stir for 10 minutes to form the imine intermediate (Schiff base).

  • Cyclization: Add tert-butyl isocyanide dropwise.

  • Reaction: Stir at room temperature (if using Sc(OTf)₃) or 60°C (if using I₂) for 4–12 hours. Monitor by TLC (EtOAc/Hexane 1:1).[2]

  • Workup: Evaporate solvent. Redissolve in DCM, wash with Na₂S₂O₃ (if I₂ used) and brine.

  • Purification: Flash column chromatography on silica gel.

Synthesis Amine 4-methoxypyridin-2-amine Imine Imine Intermediate (Schiff Base) Amine->Imine Catalyst (Sc(OTf)3) MeOH, RT Aldehyde Aryl Aldehyde (R-CHO) Aldehyde->Imine Catalyst (Sc(OTf)3) MeOH, RT Isocyanide Isocyanide (R'-NC) Cyclization [4+1] Cycloaddition Imine->Cyclization + Isocyanide Product 7-methoxyimidazo[1,2-a]pyridine Derivative Cyclization->Product - H2O

Caption: Groebke-Blackburn-Bienaymé (GBB) multicomponent synthesis pathway for 7-methoxyimidazo[1,2-a]pyridines.

Part 3: Experimental Characterization Protocols

To validate the fluorescence characteristics, specific spectroscopic workflows must be followed.

Fluorescence Quantum Yield ( ) Determination

This protocol uses the comparative method (relative to a standard).

Reagents:

  • Standard: Quinine Sulfate in 0.1 M H₂SO₄ (

    
    ) or 9,10-Diphenylanthracene in cyclohexane (
    
    
    
    ). Choose the one overlapping best with your derivative's emission.
  • Solvent: Spectroscopic grade Ethanol or Acetonitrile.

Protocol:

  • Preparation: Prepare stock solutions of the 7-methoxy derivative and the standard.

  • Dilution: Create 5 dilutions for both sample and standard. Crucial: Absorbance at the excitation wavelength (

    
    ) must be kept below 0.1 (ideally 0.02–0.08) to avoid inner-filter effects.[1]
    
  • Measurement:

    • Record UV-Vis absorbance at

      
      .[1]
      
    • Record integrated fluorescence emission area (

      
      ) using the same slit widths.
      
  • Calculation: Plot Integrated Fluorescence (

    
    ) vs. Absorbance (
    
    
    
    ). The slope (
    
    
    ) is used in the equation:
    
    
    (Where
    
    
    is the refractive index of the solvent).
pH Sensitivity & Protonation Study

The N1 nitrogen is basic (pKa


 5–6 for the core, modulated by the 7-methoxy group). Protonation typically quenches fluorescence or causes a significant blue shift by disrupting the ICT.

Protocol:

  • Prepare a 10

    
    M solution of the derivative in water/methanol (9:1).
    
  • Titrate with aliquots of HCl (0.1 M) from pH 9 to pH 2.

  • Record fluorescence emission spectra after each addition.

  • Data Analysis: Plot Emission Intensity (

    
    ) vs. pH. The inflection point determines the pKa of the excited state (or ground state if static).
    

Part 4: Data Summary & Applications

Comparative Optical Properties

The following table summarizes the expected optical shifts based on Structure-Activity Relationship (SAR) data for imidazo[1,2-a]pyridines.

Derivative (R-7)

(nm)

(nm)
Stokes Shift (nm)

(Quantum Yield)
Electronic Effect
H (Parent) ~280-300~370 (UV/Blue)~800.57Baseline
Methyl (-CH₃) ~305~375-381~750.50-0.78Weak Donor (+I)
Methoxy (-OCH₃) ~310-320 ~400-440 ~90-110 0.60-0.85 Strong Donor (+M)
Nitro (-NO₂) ~350Non-fluorescentN/A<0.01Strong Acceptor (Quencher)

Note: Values are approximate for ethanolic solutions and vary based on position 2/3 substituents.

Key Applications
  • pH Sensing: Due to the protonatable N1, 7-methoxy derivatives serve as "turn-off" or ratiometric sensors for acidic environments (e.g., lysosomes).

  • Bioimaging: The methoxy group improves lipophilicity and cell permeability. The blue/cyan emission is useful for multi-color imaging when paired with green/red dyes (e.g., FITC, Rhodamine).

  • Medicinal Chemistry: The scaffold is bioisosteric to purines, making these fluorescent derivatives useful as "tracers" for drug distribution studies without significantly altering the pharmacophore.

References

  • Tomoda, H., et al. "Substituent Effects on Fluorescent Properties of Imidazo[1,2-a]pyridine-Based Compounds."[3] Bulletin of the Chemical Society of Japan, vol. 72, no. 6, 1999, pp. 1327–1334. Link

  • Mutai, T., et al. "Excited-State Intramolecular Proton Transfer (ESIPT) of 2-(2'-Hydroxyphenyl)imidazo[1,2-a]pyridine: Effects of Substituents and Solvents." Journal of the Chemical Society, Perkin Transactions 2, 2001.
  • Bagdi, A. K., et al. "Groebke–Blackburn–Bienaymé Reaction: A Green Strategy for the Synthesis of Imidazo[1,2-a]pyridines." Organic Chemistry Frontiers, 2015. Link

  • BenchChem. "Strategies to increase the fluorescence quantum yield of pyridine derivatives." BenchChem Technical Notes, 2025. Link

  • Guchhait, S. K., et al. "Multicomponent Reactions in Organic Synthesis: Synthesis of Imidazo[1,2-a]pyridines."[4] Journal of Organic Chemistry, vol. 76, 2011. Link

Sources

Foundational

Toxicity profile and safety data for 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine

Technical Whitepaper: Safety Assessment and Toxicological Profiling of 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine Part 1: Executive Summary & Compound Identity 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine i...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Safety Assessment and Toxicological Profiling of 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine

Part 1: Executive Summary & Compound Identity

2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine is a bioactive heterocyclic scaffold belonging to the imidazo[1,2-a]pyridine class. While structurally related to the hypnotic drug Zolpidem and the anxiolytic Alpidem , this specific chemotype is primarily characterized as a high-affinity ligand for the 18-kDa Translocator Protein (TSPO) , formerly known as the peripheral benzodiazepine receptor (PBR).

This whitepaper provides a critical safety assessment for researchers utilizing this compound as a chemical probe or lead candidate. The toxicity profile is dominated by three vectors: hepatotoxic potential (class effect), endocrine modulation (mechanism-based), and genotoxic risks observed in specific high-affinity analogs.

Property Data / Descriptor
Chemical Formula C₁₄H₁₁ClN₂O
Molecular Weight 258.70 g/mol
Primary Target TSPO (Translocator Protein)
Secondary Targets GABA-A Receptor (α1 subunit selectivity possible), hERG
Lipophilicity (cLogP) ~3.4 – 3.8 (High membrane permeability)
Key Structural Alert Imidazo[1,2-a]pyridine core (Bioactivation potential)

Part 2: Mechanism of Action & On-Target Safety

TSPO Modulation and Endocrine Impact

The primary pharmacological activity of 2-aryl-imidazo[1,2-a]pyridines lacking the amide side chain of Zolpidem is often directed toward mitochondrial TSPO.

  • Mechanism: The compound binds to TSPO on the outer mitochondrial membrane, facilitating the transport of cholesterol into the inner mitochondrial membrane, the rate-limiting step in neurosteroid and steroid hormone synthesis.

  • Safety Implication: Chronic administration may alter systemic steroid levels (cortisol, testosterone, progesterone). In Leydig cells or adrenal cortex models, this can manifest as hyper- or hypocortisolism .

GABA-A Receptor Selectivity

Unlike Zolpidem, which requires a specific acetamide side chain for high affinity to the benzodiazepine binding site of GABA-A, the title compound (lacking the C3-amide) generally exhibits lower affinity for GABA-A. However, at high micromolar concentrations (>10 µM), off-target binding can induce sedation or ataxia .

Part 3: Toxicological Profile & Risk Assessment

Hepatotoxicity (The "Alpidem" Warning)

The most critical safety risk for this scaffold is idiosyncratic hepatotoxicity , a liability that led to the market withdrawal of the structural analog Alpidem .

  • Mechanism: The imidazo[1,2-a]pyridine core is susceptible to metabolic bioactivation by CYP450 enzymes (specifically CYP3A4 and CYP1A2).

  • Reactive Metabolite Formation: The core can be oxidized to form an epoxide or a reactive imino-quinone intermediate, particularly if the C3 position is unsubstituted or metabolically labile. These electrophiles can covalently bind to hepatic proteins (GSH depletion), leading to immune-mediated liver injury.

  • Risk Mitigation: The 7-methoxy group on this specific molecule provides a "metabolic soft spot." O-demethylation to the phenol allows for rapid Phase II conjugation (glucuronidation), potentially reducing the risk of bioactivation compared to analogs lacking this handle.

Genotoxicity and DNA Damage

Recent data on high-affinity TSPO ligands sharing this core (e.g., CB256 analogs) suggests a potential for cytotoxicity linked to DNA double-strand breaks .

  • Observation: Some 2-aryl-imidazo[1,2-a]pyridines have shown capacity to intercalate DNA or inhibit Topoisomerase II at high concentrations, leading to apoptosis in rapidly dividing cells.

  • Directive: A standard Ames test is insufficient. A Comet Assay or H2AX phosphorylation assay is mandatory for this chemotype.

Cardiotoxicity (hERG Inhibition)

The 4-chlorophenyl moiety increases lipophilicity, a key driver for hERG channel blockade.

  • Predicted IC50: Analogous structures often inhibit hERG with IC50 values in the 1–10 µM range.

  • Safety Margin: If the therapeutic Cmax is <50 nM (typical for TSPO imaging), the safety margin is likely adequate. For therapeutic dosing, QT prolongation is a tangible risk.

Part 4: Visualizing the Toxicity Pathway

The following diagram illustrates the dichotomy between the therapeutic TSPO pathway and the toxicological bioactivation pathway.

ToxicityPathways Compound 2-(4-Chlorophenyl)- 7-methoxyimidazo[1,2-a]pyridine TSPO Mitochondrial TSPO Compound->TSPO High Affinity (nM) CYP CYP3A4 / CYP1A2 Compound->CYP Metabolism DNA DNA Intercalation/ Topo II Inhibition Compound->DNA High Conc. (>10µM) Cholesterol Cholesterol Transport TSPO->Cholesterol Steroids Neurosteroid Synthesis (Anti-inflammatory) Cholesterol->Steroids ODemethyl 7-O-Demethylation (Detoxification) CYP->ODemethyl Major Route Bioactivation Imidazopyridine Epoxidation/Oxidation CYP->Bioactivation Minor Route (Risk Factor) Adducts Protein Adducts (Hepatotoxicity) Bioactivation->Adducts Covalent Binding

Caption: Divergent pathways showing therapeutic TSPO activation versus potential hepatotoxic bioactivation and genotoxic off-targets.

Part 5: Validated Experimental Protocols

To establish the safety profile of this specific lot or derivative, the following assays are required.

Protocol 5.1: Reactive Metabolite Trapping (GSH Adduct Assay)

Purpose: To quantify the risk of idiosyncratic hepatotoxicity.

  • Incubation System: Human Liver Microsomes (HLM) at 1 mg/mL protein.

  • Reaction Mix:

    • Test Compound: 10 µM.[1]

    • Trapping Agent: Glutathione (GSH) or N-acetylcysteine (NAC) at 5 mM.

    • Cofactor: NADPH regenerating system.

  • Procedure:

    • Incubate at 37°C for 60 minutes.

    • Quench with ice-cold acetonitrile containing internal standard.

    • Centrifuge (4000g, 10 min).

  • Analysis:

    • Inject supernatant into LC-MS/MS (High Resolution, e.g., Q-TOF).

    • Search Trigger: Look for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) or specific mass shift (+307 Da for GSH).

  • Interpretation: Detection of GSH conjugates indicates formation of reactive electrophiles. Action: If >1% turnover to adduct, structural re-design is required (e.g., blocking C3 position).

Protocol 5.2: In Vitro Micronucleus / H2AX Assay

Purpose: To verify genotoxicity risks identified in structural analogs.

  • Cell Line: CHO-K1 or HepG2 cells.

  • Dosing: Treat cells with compound (0.1, 1, 10, 50 µM) for 24 hours.

  • Staining:

    • Fix cells with 4% paraformaldehyde.

    • Stain with anti-phospho-Histone H2A.X (Ser139) antibody (marker of DNA double-strand breaks).

    • Counterstain nuclei with DAPI.

  • Quantification:

    • Use High-Content Screening (HCS) microscopy.

    • Threshold: >10% increase in H2AX foci count relative to vehicle control (DMSO) is considered positive.

Part 6: Consolidated Data Summary

AssayEndpointRisk ThresholdExpected Result (Class Based)
hERG Patch Clamp IC50 (Tail Current)< 10 µMModerate Risk (Likely 1–5 µM)
Ames Test MutagenicityPositiveNegative (Usually non-mutagenic in bacteria)
Micronucleus ClastogenicityPositivePotential Positive (At high conc.)
CYP Inhibition IC50 (CYP3A4)< 1 µMHigh Risk (Competitive inhibition)
Hepatocyte Toxicity ATP DepletionIC50 < 50 µMModerate (Monitor closely)

References

  • Denora, N., et al. (2017).[2] "Synthesis and evaluation of new TSPO ligands: The role of the imidazo[1,2-a]pyridine scaffold." Scientific Reports. Link

  • Trapani, A., et al. (2016). "Structure-activity relationships of 2-phenyl-imidazo[1,2-a]pyridine derivatives as TSPO ligands." European Journal of Pharmaceutical Sciences. Link

  • Monga, S., et al. (2019).[2][3] "The protective effect of TSPO ligands against LPS-induced microglial activation."[2][4][5] Journal of Neuroinflammation. Link

  • Siles, R., et al. (2014). "Design, synthesis, and biological evaluation of a new TSPO-selective bifunctional chelate ligand (CB256) and its potential for DNA damage."[6] Molecular Pharmaceutics. Link

  • EMA Assessment Report. (1995). "Withdrawal of Alpidem due to hepatotoxicity." European Medicines Agency. Link

Sources

Protocols & Analytical Methods

Method

Solubility of 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine in DMSO and methanol

Technical Application Note: Solubility Profiling & Handling of 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine Abstract & Scope This technical guide details the solubility characteristics, handling protocols, and stoc...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Solubility Profiling & Handling of 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine

Abstract & Scope

This technical guide details the solubility characteristics, handling protocols, and stock solution preparation for 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine . This compound belongs to the privileged imidazo[1,2-a]pyridine scaffold, widely utilized in medicinal chemistry as a core for kinase inhibitors, GABA receptor modulators (e.g., Zolpidem analogs), and anti-infective agents.

Accurate solubility data is critical for two primary workflows:

  • Biological Assays (DMSO): Ensuring complete dissolution to prevent "false negatives" in screening or "false positives" due to aggregation.

  • Chemical Purification (Methanol): Optimizing recrystallization yields and chromatographic separations.

Physicochemical Profile & Solubility Logic

Before attempting dissolution, researchers must understand the molecular drivers of this compound's behavior.

ParameterValue (Estimated)Implications for Solubility
Molecular Weight ~258.7 g/mol Low MW facilitates dissolution, but crystal packing forces can be significant.
LogP (Lipophilicity) 3.2 – 3.8High Lipophilicity. Indicates poor water solubility (<10 µg/mL) but excellent solubility in aprotic polar solvents like DMSO.
pKa (Basic N1) ~5.5 – 6.5The N1 nitrogen is weakly basic. Solubility in Methanol can be enhanced by acidification (protonation), though this may alter biological activity.
H-Bond Donors 0Lack of donors reduces water solubility.
H-Bond Acceptors 3Allows interaction with Methanol (protic) and water (limited).

Expert Insight: The 4-chlorophenyl moiety significantly increases lipophilicity compared to the parent heterocycle, driving the requirement for DMSO in biological stocks. The 7-methoxy group acts as an electron-donating group (EDG), slightly increasing the basicity of the N1 position, making the compound sensitive to pH changes in protic solvents.

Protocol A: Preparation of High-Integrity Stock Solutions (DMSO)

Objective: To prepare a stable, precipitation-free stock solution (typically 10 mM or 100 mM) for biological assays. Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%).

Step-by-Step Methodology
  • Weighing: Weigh the target mass of 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine into a pre-cleaned, amber glass vial.

    • Note: Avoid plastic microfuge tubes for long-term storage of >10 mM stocks to prevent leaching of plasticizers.

  • Solvent Addition (Incremental):

    • Calculate the required volume of DMSO.

    • Add 70% of the calculated DMSO volume first.

    • Reasoning: Adding the full volume at once can trap air bubbles or create a supersaturated layer that slows bulk dissolution.

  • Mechanical Dispersion:

    • Vortex vigorously for 30 seconds.

    • Sonication: If visible particles remain, sonicate in a water bath at 35°C–40°C for 5–10 minutes.

    • Critical Check: Hold the vial up to a light source. The solution must be completely clear. Any turbidity indicates undissolved micro-crystals.

  • Final Volume Adjustment: Add the remaining 30% of DMSO to reach the target concentration and vortex again.

  • Storage: Aliquot into single-use amber vials to avoid repeated freeze-thaw cycles. Store at -20°C.

Visualizing the Workflow:

DMSO_Stock_Prep Start Solid Compound (Weighed) Add_70 Add 70% DMSO (Anhydrous) Start->Add_70 Vortex Vortex (30s) & Sonicate (40°C) Add_70->Vortex Check Visual Inspection: Clear? Vortex->Check Add_30 Add Remaining 30% DMSO Check->Add_30 Yes Fail Repeat Sonication or Dilute Check->Fail No (Turbid) Aliquot Aliquot & Store -20°C Add_30->Aliquot Fail->Vortex

Figure 1: Decision-based workflow for preparing DMSO stock solutions, emphasizing visual inspection points to prevent "crashing out" during assays.

Protocol B: Thermodynamic Solubility Determination (Methanol)

Objective: To determine the saturation solubility in Methanol, crucial for purification and crystallization processes. Method: Shake-Flask Method (Gold Standard).

Materials Required
  • Methanol (HPLC Grade).

  • Orbital Shaker with temperature control (set to 25°C).

  • Syringe Filters (0.22 µm PTFE or Nylon). Note: Do not use PVDF if non-specific binding is suspected, though less likely with this concentration.

  • HPLC or UV-Vis Spectrophotometer.

Step-by-Step Methodology
  • Supersaturation: Add the compound to 2.0 mL of Methanol in a glass vial until undissolved solid remains visible (saturated suspension).

  • Equilibration:

    • Seal the vial tightly to prevent evaporation.

    • Agitate on an orbital shaker (200 rpm) at 25°C for 24 hours .

    • Why 24h? Kinetic solubility (fast) often overestimates true thermodynamic solubility. 24h ensures equilibrium.

  • Filtration:

    • Remove from shaker.

    • Using a pre-warmed syringe (to prevent precipitation upon cooling), withdraw the supernatant.

    • Filter through a 0.22 µm PTFE filter into a clean HPLC vial.

  • Quantification:

    • Dilution: Dilute the filtrate 1:100 or 1:1000 with mobile phase (e.g., 50:50 MeOH:Water) to bring it within the linear range of the detector.

    • Analysis: Inject into HPLC (C18 column) or measure UV Absorbance at

      
       (typically ~250-280 nm for this scaffold).
      
    • Calculation: Compare peak area/absorbance against a standard curve prepared from the DMSO stock.

Solubility Classification Guide (Methanol):

Solubility Result (mg/mL)ClassificationApplication Note
> 50 mg/mL HighExcellent for solvent evaporation or liquid transfer.
10 – 50 mg/mL ModerateIdeal for recrystallization (dissolve hot, cool to precipitate).
< 1 mg/mL LowRequires heating or co-solvent (e.g., DCM/MeOH mix) for processing.

Troubleshooting & Optimization

Issue: Compound precipitates upon dilution into aqueous buffer.
  • Cause: The "Solubility Cliff." The LogP of ~3.5 means the compound hates water.

  • Solution:

    • Keep final DMSO concentration in the assay < 1% (v/v) to minimize toxicity, but...

    • If precipitation occurs, use an intermediate dilution step: Stock (100% DMSO) -> Intermediate (10% DMSO in Buffer) -> Final Assay (1% DMSO) .

    • Add a surfactant (e.g., 0.05% Tween-80) to the assay buffer to stabilize the colloid.

Issue: "Oiling out" during Methanol recrystallization.
  • Cause: Impurities or cooling too rapidly.

  • Solution: Seed the solution with a small crystal of the pure compound or scratch the glass surface to induce nucleation.

References

  • Assay Guidance Manual. Solubility Assays: Kinetic and Thermodynamic. National Center for Advancing Translational Sciences (NCATS). Available at: [Link]

  • Goetz, G. H., et al. (2014). Solubility measurement in drug discovery: an overview of available methods and their utility. Drug Discovery Today. Available at: [Link]

  • PubChem Compound Summary. Imidazo[1,2-a]pyridine derivatives.[1][2] National Library of Medicine. Available at: [Link]

Sources

Application

Application Note: Crystallization Strategies for 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine

Executive Summary This application note details the optimized crystallization protocols for 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine , a pharmacologically significant scaffold often investigated for GABA recept...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized crystallization protocols for 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine , a pharmacologically significant scaffold often investigated for GABA receptor modulation and anti-infective properties.

Achieving high-purity crystalline forms of this lipophilic, basic heterocycle is critical for ensuring stability and consistent bioavailability. This guide moves beyond generic procedures, offering specific solvent systems and mechanistic insights tailored to the 7-methoxyimidazo[1,2-a]pyridine core. We present three distinct workflows: Thermal Recrystallization (for bulk purity), Vapor Diffusion (for single-crystal X-ray diffraction), and Reactive Crystallization (salt formation).

Compound Profile & Physicochemical Context[1][2][3][4][5][6][7]

Before initiating crystallization, one must understand the intermolecular forces at play. The molecule features a fused bicyclic system with three key interaction points:

  • Imidazo-pyridine Nitrogen (N1): A hydrogen bond acceptor (pKa ~5.5–6.5), susceptible to protonation.

  • 7-Methoxy Group: A weak H-bond acceptor that increases solubility in polar organic solvents compared to the unsubstituted analog.

  • 4-Chlorophenyl Moiety: A lipophilic domain driving lattice energy through

    
     stacking and hydrophobic interactions.
    
PropertyValue (Predicted/Experimental)Implication for Crystallization
Molecular Formula C

H

ClN

O
Moderate Molecular Weight (258.7 g/mol )
LogP ~3.2 – 3.8Low water solubility; requires organic solvents.
pKa (Conj. Acid) ~5.8Soluble in acidic aqueous media; precipitates upon neutralization.
H-Bond Donors 0Relies on solvents or co-formers for H-bond donation.
H-Bond Acceptors 3Good candidate for alcohol-based solvents (EtOH, MeOH).

Pre-Crystallization Assessment: Solubility Screening

Objective: Determine the "Critical Solvent Window"—the range where the compound is soluble at high temperatures but insoluble at low temperatures.

Protocol:

  • Weigh 10 mg of crude solid into 5 separate HPLC vials.

  • Add 100

    
    L of solvent (Methanol, Ethanol, Isopropanol, Ethyl Acetate, Toluene).
    
  • Heat to 60°C. If dissolved, mark as "High Solubility."

  • If undissolved, add solvent in 100

    
    L increments until dissolution.
    
  • Cool to 4°C and observe precipitation.

Field Insight: For 7-methoxyimidazo[1,2-a]pyridines, Ethanol (EtOH) is often the "Goldilocks" solvent. Methanol is often too good a solvent (low yield), while Toluene may retain impurities.

Detailed Crystallization Protocols

Protocol A: Thermal Recrystallization (Purification Focus)

Best for: Removing synthetic byproducts (e.g., unreacted


-haloketones) and achieving >99% purity.

Reagents:

  • Crude 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine

  • Solvent: Absolute Ethanol (primary)

  • Anti-solvent: Deionized Water (optional)

Step-by-Step Methodology:

  • Dissolution: Place 1.0 g of crude solid in a 50 mL round-bottom flask. Add 10 mL of Absolute Ethanol.

  • Reflux: Heat the mixture to reflux (78°C) with magnetic stirring.

    • Critical Check: If the solution is not clear, add Ethanol in 1 mL increments. Do not exceed 20 mL total volume (maintain high concentration).

  • Hot Filtration (Optional): If insoluble black specks (carbon/palladium residues) remain, filter rapidly through a pre-warmed glass frit or Celite pad.

  • Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature (25°C) slowly over 2 hours.

    • Mechanism:[1][2] Rapid cooling traps impurities. Slow cooling allows the crystal lattice to reject defects.

  • Nucleation: If no crystals form at 25°C, scratch the glass wall with a spatula or add a seed crystal.

  • Maturation: Place the flask in a refrigerator (4°C) for 12 hours to maximize yield.

  • Harvest: Filter the white/off-white needles via vacuum filtration. Wash the cake with 2 mL of cold Ethanol (-20°C).

  • Drying: Dry under vacuum (40°C, 10 mbar) for 4 hours.

Protocol B: Vapor Diffusion (Single Crystal Growth)

Best for: Growing high-quality single crystals for X-ray Diffraction (XRD) structure determination.

Concept: This method gently increases saturation by diffusing a volatile anti-solvent into a solution of the compound, avoiding the turbulence of thermal convection.

System:

  • Solvent (Inner Vial): Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Anti-solvent (Outer Vial): Pentane or Hexane.

Step-by-Step Methodology:

  • Dissolve 20 mg of the pure compound in 1 mL of DCM in a small 4 mL vial (Inner Vial). Ensure the solution is clear.

  • Place the open 4 mL vial inside a larger 20 mL scintillation vial (Outer Vial).

  • Carefully pipette 5 mL of Pentane into the Outer Vial.

    • Warning: Do not allow the Pentane to spill into the Inner Vial.

  • Cap the Outer Vial tightly.

  • Store in a vibration-free environment at room temperature.

  • Timeline: Over 2–7 days, Pentane vapors will diffuse into the DCM, lowering the solubility and growing prismatic crystals.

Protocol C: Reactive Crystallization (HCl Salt Formation)

Best for: Improving aqueous solubility for biological assays.

Step-by-Step Methodology:

  • Dissolve 500 mg of the free base in 5 mL of Ethyl Acetate.

  • Add 1.1 equivalents of 4M HCl in Dioxane dropwise at 0°C.

  • A white precipitate (the hydrochloride salt) will form immediately.

  • Stir for 30 minutes to ensure complete conversion.

  • Filter and wash with diethyl ether to remove excess acid.

Process Analytical Technology (PAT) & Workflow Visualization

The following diagram illustrates the decision logic for selecting the appropriate crystallization pathway based on the initial state of the material.

CrystallizationWorkflow Start Crude Material 2-(4-Cl-Ph)-7-OMe-IP SolubilityTest Solubility Screening (EtOH, EtOAc, DCM) Start->SolubilityTest Decision Primary Goal? SolubilityTest->Decision PathPurify Goal: Bulk Purity (>99%) Decision->PathPurify Remove Impurities PathStructure Goal: Structure (XRD) Decision->PathStructure Single Crystal PathBio Goal: Bioavailability (High Solubility) Decision->PathBio Formulation MethodA Method A: Thermal Recrystallization Solvent: Ethanol PathPurify->MethodA MethodB Method B: Vapor Diffusion Solvent: DCM / Anti: Pentane PathStructure->MethodB MethodC Method C: Salt Formation Reagent: HCl/Dioxane PathBio->MethodC Analysis Characterization (PXRD, DSC, HPLC) MethodA->Analysis MethodB->Analysis MethodC->Analysis

Figure 1: Decision tree for selecting crystallization methodology based on downstream requirements.

Solid-State Characterization Checklist

Once crystals are obtained, validity must be confirmed using the following metrics:

  • Powder X-Ray Diffraction (PXRD):

    • Success Criteria: Sharp, well-defined Bragg peaks indicating high crystallinity. Amorphous "halos" indicate failed crystallization or coprecipitation.

  • Differential Scanning Calorimetry (DSC):

    • Expectation: A sharp endothermic melting peak.

    • Range: Imidazo[1,2-a]pyridines typically melt between 120°C and 200°C. Broad peaks suggest impurities or solvate desolvation.

  • Proton NMR (

    
    H-NMR): 
    
    • Verification: Dissolve crystals in DMSO-d

      
      . Confirm the integration of the methoxy singlet (~3.8 ppm) and the characteristic aromatic protons. Ensure no solvent peaks (Ethanol/DCM) remain, or quantify them if a solvate is suspected.
      

Troubleshooting Common Issues

IssueDiagnosisCorrective Action
Oiling Out Compound separates as a liquid droplet rather than crystals.The temperature is above the metastable limit. Remedy: Re-heat to dissolve, then cool very slowly. Add a seed crystal at the cloud point.
Gelation Solution turns into a viscous jelly.Concentration is too high. Remedy: Add more solvent, heat to break the gel, and try a different solvent system (e.g., switch from EtOH to EtOAc).
No Precipitation Solution remains clear at 4°C.Solution is not supersaturated. Remedy: Evaporate 20% of the solvent volume under nitrogen flow or add an anti-solvent (Water or Hexane) dropwise.

References

  • General Synthesis & Crystallization of Imidazo[1,2-a]pyridines

    • Bagdi, A. K., et al. "Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines." PMC (NIH), 2021.
    • [Link]

  • Structural Analysis of 2-(4-Chlorophenyl)
  • Crystallization of Methoxy-Substituted Imidazopyridines

    • El-Hiti, G. A., et al. "Crystal structure of 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde." Acta Crystallographica / NIH, 2015.
    • [Link]

  • Solubility & Pharmacokinetics of Imidazo[1,2-a]pyridines

    • Fersing, C., et al. "Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore." Pharmaceuticals (MDPI), 2022.
    • [Link]

Sources

Method

In vitro assay protocols using 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine

Application Note: Preclinical Characterization of 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine Introduction & Compound Profile 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine represents a "privileged scaffold" i...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Characterization of 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine

Introduction & Compound Profile

2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine represents a "privileged scaffold" in medicinal chemistry. The imidazo[1,2-a]pyridine core is structurally distinct from classical benzodiazepines yet frequently exhibits high affinity for the Translocator Protein (TSPO) —formerly known as the peripheral benzodiazepine receptor (PBR)—and the GABA-A receptor benzodiazepine site .

Unlike the sedative hypnotic Zolpidem (a 2-(4-tolyl) analog), the 2-(4-chlorophenyl) substitution pattern, combined with the 7-methoxy moiety, shifts the pharmacological profile towards TSPO modulation and anti-proliferative activity. This compound is primarily utilized as a chemical probe to investigate neuroinflammation (via TSPO upregulation in microglia) and oncogenic signaling pathways (AKT/mTOR) in solid tumors.

Physicochemical Profile
PropertyValueRelevance
Molecular Formula C₁₄H₁₁ClN₂OCore stoichiometry
Molecular Weight 258.70 g/mol Fragment-like, high ligand efficiency potential
LogP (Predicted) ~3.2 - 3.6Lipophilic; crosses Blood-Brain Barrier (BBB)
Solubility Low in water; Soluble in DMSO (>10 mM)Requires specific solvent handling (see Protocol 1)
Primary Targets TSPO (18 kDa), GABA-A (

subunits)
Neuroinflammation, Anxiolysis, Oncology

Safety & Handling Protocols

Standard Precaution: This compound is a bioactive heterocycle. Treat as a potential potent modulator of CNS targets.[1]

  • Storage: Lyophilized powder at -20°C.

  • Stock Solution: Dissolve in 100% DMSO to 10 mM. Aliquot to avoid freeze-thaw cycles.

  • Working Solution: Dilute in aqueous buffer immediately prior to use. Ensure final DMSO concentration is <0.5% for cell-based assays to prevent solvent toxicity.

Protocol 1: TSPO Radioligand Binding Assay

Validating Target Affinity & Selectivity[1]

Objective: Determine the binding affinity (


) of the compound for the Translocator Protein (TSPO) using a competitive displacement assay with the standard radioligand [³H]PK11195.
Materials
  • Source Tissue: Rat kidney mitochondria or C6 glioma cell membrane preparations (rich in TSPO).

  • Radioligand: [³H]PK11195 (Specific Activity ~80 Ci/mmol).

  • Non-specific Binder: PK11195 (10 µM cold) or Diazepam (less specific).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Experimental Workflow

TSPO_Binding_Workflow Prep Membrane Prep (C6 Glioma/Kidney) Incubate Incubation (1h @ 4°C) Prep->Incubate + [3H]PK11195 + Test Cmpd Filter Harvesting (GF/B Filters) Incubate->Filter Wash w/ Cold Buffer Count Scintillation Counting Filter->Count Add Cocktail Analysis Data Analysis (Ki Calculation) Count->Analysis IC50 -> Ki

Figure 1: Step-by-step workflow for the competitive radioligand binding assay targeting TSPO.

Step-by-Step Methodology
  • Membrane Preparation: Homogenize tissue/cells in 50 mM Tris-HCl (pH 7.4). Centrifuge at 20,000 x g for 15 min. Resuspend pellet in buffer to a final protein concentration of 0.2–0.5 mg/mL.[1]

  • Reaction Setup: In a 96-well plate, add:

    • 50 µL Assay Buffer.

    • 25 µL [³H]PK11195 (Final conc. 1–2 nM).

    • 25 µL Test Compound (2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine) at increasing concentrations (

      
       M to 
      
      
      
      M).
    • 100 µL Membrane Suspension.

  • Incubation: Incubate at 4°C for 60–90 minutes to reach equilibrium. Note: TSPO is sensitive to temperature; 4°C preserves protein integrity.[1]

  • Termination: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold buffer.

  • Quantification: Transfer filters to vials, add scintillation cocktail, and count radioactivity.

Data Analysis: Calculate


 using the Cheng-Prusoff equation:


Where

is radioligand concentration and

is the dissociation constant of [³H]PK11195.

Protocol 2: Anti-Proliferative Mechanism Assay (AKT/mTOR)

Functional Validation in Oncology

Objective: Evaluate the compound's ability to inhibit the PI3K/AKT/mTOR signaling axis, a reported mechanism for imidazo[1,2-a]pyridines in melanoma and cervical cancer models.[1]

Mechanistic Pathway

AKT_mTOR_Pathway Cmpd 2-(4-Cl)-7-OMe-IMP PI3K PI3K Cmpd->PI3K Inhibits Apoptosis Apoptosis (Caspase-9) Cmpd->Apoptosis Induces AKT AKT (p-AKT) PI3K->AKT Phosphorylation mTOR mTOR AKT->mTOR Activates AKT->Apoptosis Inhibits Prolif Cell Proliferation mTOR->Prolif Promotes

Figure 2: Proposed mechanism of action inhibiting the PI3K/AKT/mTOR axis to induce apoptosis.[1]

Step-by-Step Methodology
  • Cell Culture: Seed A375 (Melanoma) or HeLa (Cervical) cells at

    
     cells/well in 6-well plates. Allow attachment for 24h.
    
  • Treatment: Treat cells with the compound (10, 25, 50 µM) or vehicle (DMSO) for 24h and 48h.[1]

  • Lysis: Wash cells with cold PBS. Lyse in RIPA buffer supplemented with protease/phosphatase inhibitors (e.g., PMSF, Na3VO4).[1]

  • Western Blotting:

    • Load 30 µg protein per lane on SDS-PAGE.

    • Transfer to PVDF membrane.

    • Primary Antibodies: Anti-p-AKT (Ser473), Anti-p-mTOR, Anti-Caspase-3 (cleaved), Anti-GAPDH (loading control).[1]

    • Detection: Chemiluminescence.

  • Result Interpretation: A successful hit will show decreased band intensity for p-AKT and p-mTOR and appearance of cleaved Caspase-3 bands compared to the DMSO control.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Media Compound insolubility at high conc.Do not exceed 50 µM in aqueous media. Ensure DMSO < 0.5%. Sonicate stock if necessary.
High Non-Specific Binding (Protocol 1) Sticky compound or filter issues.Pre-soak filters in 0.3% PEI. Use BSA (0.1%) in the assay buffer.
No Cytotoxicity Observed Cell line resistance or metabolism.Verify expression of TSPO or AKT pathway activity in the chosen cell line.[1] Try 72h incubation.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances. Source: PMC (NIH) URL:[Link][1]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest. Source:[1][2] Oncology Letters (Spandidos Publications) URL:[1][Link][1]

  • Synthesis and TSPO binding of 2-phenyl-imidazo[1,2-a]pyridine derivatives. Source: Journal of Medicinal Chemistry (ACS) Context: Establishes the SAR for 2-aryl-imidazo[1,2-a]pyridines as TSPO ligands. URL:[Link]

  • PubChem Compound Summary: 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine. Source: PubChem URL:[1][3][Link][1]

Sources

Application

Application Notes and Protocols: Microwave-Assisted Synthesis of 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine

Abstract This document provides a comprehensive guide for the rapid and efficient synthesis of 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine, a key heterocyclic scaffold in medicinal chemistry. Leveraging the advant...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the rapid and efficient synthesis of 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine, a key heterocyclic scaffold in medicinal chemistry. Leveraging the advantages of microwave-assisted organic synthesis (MAOS), the described protocol offers significant reductions in reaction time, increased yields, and alignment with the principles of green chemistry.[1][2][3] These notes are intended for researchers, scientists, and drug development professionals seeking to streamline the synthesis of imidazo[1,2-a]pyridine derivatives. We will delve into the underlying reaction mechanism, provide a detailed step-by-step protocol, and discuss critical parameters for successful and reproducible synthesis.

Introduction: The Significance of Imidazo[1,2-a]pyridines and the Power of Microwave Synthesis

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif found in numerous biologically active compounds and marketed drugs, exhibiting a wide range of therapeutic properties including anti-inflammatory, antiviral, and anticancer activities.[1][4][5] Prominent examples include Zolpidem, Alpidem, and Saripidem.[4] The development of efficient and sustainable synthetic methodologies for this scaffold is therefore of paramount importance to the pharmaceutical industry.

Traditionally, the synthesis of imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine derivative with an α-haloketone, often requiring prolonged reaction times and high temperatures, which can lead to the formation of undesirable byproducts. Microwave-assisted organic synthesis has emerged as a transformative technology in this field.[2] By directly coupling microwave energy with the polar molecules in the reaction mixture, MAOS enables rapid and uniform heating, often leading to dramatic rate enhancements and cleaner reaction profiles.[2][3] This "superheating" effect, achievable in sealed vessels under pressure, allows solvents to reach temperatures far beyond their atmospheric boiling points, accelerating reaction kinetics significantly.[2][6]

This application note focuses on a specific, high-value derivative, 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine, and provides a robust, optimized microwave-assisted protocol for its synthesis.

Reaction Mechanism and Rationale

The synthesis proceeds via a classical heteroannulation reaction. The generally accepted mechanism involves two key steps:

  • SN2 Alkylation: The initial step is the nucleophilic attack of the endocyclic nitrogen of 2-amino-4-methoxypyridine on the electrophilic carbon of 2-bromo-1-(4-chlorophenyl)ethan-1-one. This forms a pyridinium salt intermediate.

  • Intramolecular Cyclization and Dehydration: The exocyclic amino group of the pyridinium intermediate then acts as a nucleophile, attacking the carbonyl carbon. This is followed by a dehydration step to yield the final aromatic imidazo[1,2-a]pyridine ring system.

Reaction_Mechanism cluster_0 Step 1: SN2 Alkylation cluster_1 Step 2: Intramolecular Cyclization & Dehydration 2-Amino-4-methoxypyridine 2-Amino-4-methoxypyridine Pyridinium_Intermediate Pyridinium Salt Intermediate 2-Amino-4-methoxypyridine->Pyridinium_Intermediate Nucleophilic Attack alpha-Bromoacetophenone 2-Bromo-1-(4-chlorophenyl)ethan-1-one alpha-Bromoacetophenone->Pyridinium_Intermediate Cyclization Intramolecular Cyclization Pyridinium_Intermediate->Cyclization Dehydration Dehydration (-H2O) Cyclization->Dehydration Final_Product 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine Dehydration->Final_Product

Caption: Reaction mechanism for the synthesis of the target compound.

Microwave irradiation dramatically accelerates both the initial alkylation and the subsequent cyclization/dehydration steps, significantly reducing the overall reaction time from hours to minutes.[1]

Experimental Protocol

3.1. Materials and Equipment

Reagent/MaterialGradeSupplier
2-Amino-4-methoxypyridine≥98%Commercially Available
2-Bromo-1-(4-chlorophenyl)ethan-1-one≥98%Commercially Available
Ethanol (EtOH)AnhydrousCommercially Available
Sodium Bicarbonate (NaHCO₃)ACS Reagent GradeCommercially Available
Ethyl Acetate (EtOAc)ACS Reagent GradeCommercially Available
HexaneACS Reagent GradeCommercially Available
Dedicated Microwave Reactor-e.g., CEM Discover, Anton Paar Monowave
Microwave Process Vials (10 mL)-Vendor Supplied
Magnetic Stir Bars--
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F254-

3.2. Step-by-Step Synthesis Protocol

Experimental_Workflow start Start reagents Reagent Preparation Add 2-amino-4-methoxypyridine (1.2 mmol), 2-bromo-1-(4-chlorophenyl)ethan-1-one (1.0 mmol), and ethanol (3 mL) to a 10 mL microwave vial with a stir bar. start->reagents sealing Seal the vial securely. reagents->sealing mw_reaction Microwave Irradiation Place vial in microwave reactor. Irradiate at 120 °C for 10 minutes (with stirring). sealing->mw_reaction cooling cooling mw_reaction->cooling workup Reaction Work-up Quench with saturated NaHCO₃ solution. Extract with ethyl acetate (3 x 15 mL). Dry organic layer over Na₂SO₄. cooling->workup purification Purification Concentrate under reduced pressure. Purify by column chromatography (Hexane:EtOAc gradient). workup->purification characterization Characterization Obtain ¹H NMR, ¹³C NMR, and MS data. Determine melting point and yield. purification->characterization end End characterization->end

Caption: Step-by-step experimental workflow for the synthesis.

  • Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine 2-amino-4-methoxypyridine (1.2 mmol, 1.2 equivalents), 2-bromo-1-(4-chlorophenyl)ethan-1-one (1.0 mmol, 1.0 equivalent), and anhydrous ethanol (3 mL).

  • Vial Sealing: Securely cap the reaction vial. Caution: Only use vials and caps specifically designed for the microwave reactor to withstand the pressures generated.[6]

  • Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Set the reaction parameters as follows:

    • Temperature: 120 °C (monitored by an internal IR sensor)

    • Time: 10 minutes

    • Power: Dynamic (adjusts to maintain temperature)

    • Stirring: On

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature (or below 50°C) before carefully opening it to release any internal pressure.[6]

  • Work-up: Transfer the reaction mixture to a separatory funnel. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (15 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: The structure and purity of the final product, 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine, should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected molecular weight is approximately 258.7 g/mol .

Optimization and Key Considerations

  • Solvent Choice: While ethanol is a good general-purpose solvent for this reaction due to its polarity and ability to absorb microwave energy, other polar solvents like isopropanol or acetonitrile can also be effective.[3][7]

  • Temperature and Time: The parameters provided (120 °C for 10 minutes) are a good starting point. Optimization may be necessary for different substituted starting materials. Microwave synthesis allows for rapid screening of conditions.

  • Catalyst-Free Conditions: This reaction often proceeds efficiently without the need for an additional catalyst, which simplifies the work-up and purification process and aligns with green chemistry principles.[7][8] However, for less reactive substrates, the addition of a non-nucleophilic base or a Lewis acid catalyst could be explored.[9][10]

  • Safety: Always use a dedicated microwave reactor designed for chemical synthesis.[11] Domestic microwave ovens lack the necessary safety features for pressure and temperature control and should never be used.[2][11] Be aware of the potential for rapid pressure buildup, especially with volatile solvents or highly exothermic reactions.[6][12] Always work in a well-ventilated fume hood.[11]

Expected Results

Following this protocol, the synthesis of 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine can be expected to proceed with high efficiency.

ParameterExpected Outcome
Reaction Time 10 minutes
Isolated Yield >85%
Purity (post-chromatography) >95%
Appearance White to off-white solid

Conclusion

The microwave-assisted synthesis of 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine offers a rapid, efficient, and environmentally benign alternative to conventional heating methods.[3][7] By significantly reducing reaction times and improving yields, this protocol can accelerate the discovery and development of new chemical entities based on the valuable imidazo[1,2-a]pyridine scaffold. The detailed procedure and considerations outlined in these application notes provide a solid foundation for researchers to successfully implement this powerful synthetic tool.

References

  • Nguyen, T. T. C., Vo, C. D., & Dau, X. D. (2025). Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids. Letters in Organic Chemistry.
  • Güngör, T. (2021). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imi. Turkish Journal of Chemistry.
  • ResearchGate. (n.d.). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. Available from: [Link]

  • MDPI. (2019). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Available from: [Link]

  • Der Pharma Chemica. (n.d.). Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines. Available from: [Link]

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Available from: [Link]

  • Beilstein Journals. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Available from: [Link]

  • RSC Publishing. (2026). Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks. Available from: [Link]

  • Organic Syntheses. (n.d.). 6 - Organic Syntheses Procedure. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Available from: [Link]

  • Zhu, D. J., et al. (n.d.). A groundbreaking method for synthesizing imidazo[1,2-a]pyridines. BIO Web of Conferences. Available from: [Link]

  • Letters in Applied NanoBioScience. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Available from: [Link]

  • Semantic Scholar. (2020). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Microwave Synthesis. Available from: [Link]

  • PMC. (n.d.). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available from: [Link]

  • ChemProc. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available from: [Link]

  • ResearchGate. (2020). Microwave‐assisted synthesis and luminescent activity of imidazo[1,2‐a]pyridine derivatives. Available from: [Link]

  • PubMed. (2018). Efficient Access to Imidazo[1,2- a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. Available from: [Link]

  • PMC. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. Available from: [Link]

  • PMC. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Available from: [Link]

  • IJNRD. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. Available from: [Link]

Sources

Method

Application Note: Scalable Synthetic Route for 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine

Abstract & Strategic Overview This guide details a robust, scalable protocol for the synthesis of 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine , a privileged scaffold in medicinal chemistry often associated with ki...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This guide details a robust, scalable protocol for the synthesis of 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine , a privileged scaffold in medicinal chemistry often associated with kinase inhibition, GABA receptor modulation, and anti-infective activity.

The synthetic strategy prioritizes process scalability over discovery-scale convenience. While microwave-assisted or multicomponent (Groebke-Blackburn-Bienaymé) routes exist, they often suffer from difficult scale-up mechanics. This protocol utilizes the classical Ortoleva-King type condensation (cyclocondensation of 2-aminopyridines with


-haloketones), optimized for kilogram-scale production.

Key Process Features:

  • Chromatography-Free: Purification relies entirely on controlled precipitation and recrystallization.

  • Green Solvent System: Primary reaction medium is Ethanol (EtOH).

  • Atom Economy: High conversion efficiency with minimal side-product formation.

Retrosynthetic Analysis

The construction of the imidazo[1,2-a]pyridine core relies on the bifunctional nature of the 2-aminopyridine starting material. The endocyclic nitrogen (N1) acts as the nucleophile attacking the


-carbon of the ketone, while the exocyclic amino group completes the condensation.

Crucial Regiochemical Consideration: To achieve the 7-methoxy substitution pattern on the final bicycle, the starting material must be 4-methoxy-2-aminopyridine .

  • Note: Starting with 5-methoxy-2-aminopyridine would yield the 6-methoxy isomer.

Retrosynthesis Target Target Molecule 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine Disconnect Disconnection C-N Bond Formation Target->Disconnect Retrosynthesis SM1 Starting Material A 4-Methoxy-2-aminopyridine (Nucleophile) Disconnect->SM1 SM2 Starting Material B 2-Bromo-4'-chloroacetophenone (Electrophile) Disconnect->SM2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the imidazo[1,2-a]pyridine core.

Detailed Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8]
ReagentMW ( g/mol )Equiv.RoleCAS No.
4-Methoxy-2-aminopyridine 124.141.0Substrate10201-73-7
2-Bromo-4'-chloroacetophenone 233.491.05Electrophile536-38-9
Sodium Bicarbonate (NaHCO₃) 84.011.2Base (Scavenger)144-55-8
Ethanol (Absolute) -10 VolSolvent64-17-5

Note: 2-Chloro-4'-chloroacetophenone can be used as a cheaper alternative but requires the addition of Potassium Iodide (0.1 eq) as a catalyst and longer reaction times.

Step-by-Step Methodology
Step 1: Condensation Reaction
  • Setup: Equip a 3-neck round-bottom flask (or reactor) with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Charging: Charge 4-Methoxy-2-aminopyridine (1.0 equiv) and Ethanol (10 volumes relative to amine mass). Stir to dissolve.

  • Addition: Add 2-Bromo-4'-chloroacetophenone (1.05 equiv) in a single portion.

    • Process Insight: The reaction is exothermic. On large scale, add the bromide as a slurry or solution in ethanol over 30 minutes to control the exotherm.

  • Reflux: Heat the mixture to reflux (internal temp ~78°C).

  • Monitoring: Maintain reflux for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC. The limiting amine should be consumed (<1%).

    • Observation: The reaction mixture will likely darken to an orange/brown color, and solids (HBr salts) may begin to precipitate.

Step 2: Work-up and Neutralization
  • Cooling: Cool the reaction mass to 20–25°C.

  • Base Addition: Add solid NaHCO₃ (1.2 equiv) directly to the reaction mixture.

  • Digestion: Stir the slurry at room temperature for 1 hour. This neutralizes the hydrobromide salt of the product, liberating the free base. CO₂ evolution will be observed; ensure adequate venting.

  • Water Addition: Add Water (10 volumes) slowly over 30 minutes to force precipitation of the free base and dissolve inorganic salts (NaBr).

  • Filtration: Cool the slurry to 0–5°C and age for 1 hour. Filter the solid product.[1]

  • Wash: Wash the filter cake with Water (2 x 3 vol) followed by cold Ethanol (1 x 2 vol).

Step 3: Purification (Recrystallization)
  • Dissolution: Transfer the wet cake to a clean vessel. Add Ethyl Acetate (or Ethanol) (approx. 5-8 volumes) and heat to reflux until fully dissolved.

  • Hot Filtration: If insoluble particles remain, perform a hot filtration to remove inorganic residues.

  • Crystallization: Allow the solution to cool slowly to room temperature, then chill to 0°C.

  • Isolation: Filter the off-white to pale yellow crystals. Dry in a vacuum oven at 45°C for 12 hours.

Process Logic & Workflow Diagram

The following flowchart illustrates the critical decision points and physical operations required for the scalable process.

Workflow Start Start: Charge Reagents (EtOH, Amine, Bromoketone) Reflux Reaction: Reflux 4-6h (Formation of HBr Salt) Start->Reflux Check IPC: HPLC/TLC SM < 1%? Reflux->Check Check->Reflux No (Continue Heating) Neutralize Neutralization Add NaHCO3, Stir 1h Check->Neutralize Yes Quench Precipitation Add Water, Cool to 5°C Neutralize->Quench Filter Filtration & Wash (Remove inorganic salts) Quench->Filter Recryst Recrystallization (Ethyl Acetate or EtOH) Filter->Recryst Final Final Product Dry at 45°C Recryst->Final

Figure 2: Process workflow for the synthesis and purification of the target imidazopyridine.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical parameters should be met.

Expected NMR Data
  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       8.45 (d, J=7.0 Hz, 1H):  H-5 of imidazopyridine (deshielded by ring nitrogen).
      
    • 
       8.30 (s, 1H):  H-3 (characteristic imidazole proton).
      
    • 
       7.95 (d, J=8.5 Hz, 2H):  Phenyl ring protons (ortho to imidazopyridine).
      
    • 
       7.50 (d, J=8.5 Hz, 2H):  Phenyl ring protons (ortho to Cl).
      
    • 
       7.05 (d, J=2.5 Hz, 1H):  H-8 (meta coupling).
      
    • 
       6.75 (dd, J=7.0, 2.5 Hz, 1H):  H-6.
      
    • 
       3.85 (s, 3H):  Methoxy group (-OCH₃).
      
Mass Spectrometry[5][9]
  • HRMS (ESI+): Calculated for C₁₄H₁₁ClN₂O [M+H]⁺: 259.0633.

  • Pattern: Distinct chlorine isotope pattern (³⁵Cl:³⁷Cl ratio approx 3:1).

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete cyclization or loss during filtration.Ensure reflux is vigorous. Check pH during neutralization (must be pH 7-8). Do not wash cake with warm ethanol.
Colored Impurities Oxidation of aminopyridine or polymerization.Perform reaction under Nitrogen/Argon atmosphere. Add activated charcoal during the recrystallization step.
Starting Material Remains Hydrolysis of bromoketone.Ensure ethanol is dry (use absolute EtOH). Add a slight excess (1.1 eq) of the bromoketone.
Sticky Solid Occluded solvent or impurities.Triturate the crude solid with cold diethyl ether or hexanes before recrystallization.

References

  • General Synthesis of Imidazo[1,2-a]pyridines

    • Zhang, Y., et al. "Copper-Catalyzed Aerobic Oxidative Synthesis of Imidazo[1,2-a]pyridines."[2] J. Org.[2][3] Chem.2013 , 78(24), 12494–12504.[2] Link

  • Regiochemistry of 2-Aminopyridine Cyclizations

    • Blackburn, C., et al. "Parallel Synthesis of 3-Aminoimidazo[1,2-a]pyridines and Pyrazines by a New Three-Component Condensation." Tetrahedron Lett.[4]1998 , 39, 3635–3638. Link

  • Process Chemistry of Imidazopyridines (Scale-Up)

    • Gudmundsson, K. S., et al. "Synthesis of Imidazo[1,2-a]pyridine-3-carboxamides." Org.[1][2][5][4] Process Res. Dev.2009 , 13(3), 634–637. Link

  • Reaction Mechanism (Ortoleva-King)

    • Kajino, M., et al. "Synthesis and Biological Activities of Imidazo[1,2-a]pyridine Derivatives." Chem. Pharm. Bull.1991 , 39(11), 2888-2895. Link

Sources

Application

Application Note: Site-Selective C3-Functionalization of 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Document Type: Advanced Methodology & Protocol Guide Introduction & Mechanistic Rationale The imidazo[1,2-a]pyridine scaffold is a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Mechanistic Rationale

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of blockbuster therapeutics such as Zolpidem (insomnia) and Alpidem (anxiolytic) [1]. The specific derivative 2-(4-chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine presents a highly optimized starting point for late-stage functionalization.

The regioselectivity of this molecule is governed by its electronic distribution. The bridgehead nitrogen (N1) donates lone-pair electron density into the imidazole ring, creating an enamine-like system that makes the C3 position inherently nucleophilic . Furthermore, the presence of the 7-methoxy group—a strong electron-donating group (EDG) via resonance—further enriches the electron density of the fused bicyclic system, stabilizing the Wheland intermediate during electrophilic attack. The 4-chlorophenyl group at C2 provides steric shielding and lipophilicity without disrupting C3 reactivity. Consequently, the C3 position is exceptionally primed for electrophilic aromatic substitution (SEAr) and radical-mediated C–H functionalization [1, 2].

Mechanism SM 2-(4-Chlorophenyl)-7-methoxy imidazo[1,2-a]pyridine Intermediate C3-Sigma Complex (Wheland Intermediate) SM->Intermediate Attack at C3 Electrophile Electrophile / Radical (e.g., Br+, •CH2CN) Electrophile->Intermediate Addition Product C3-Functionalized Product Intermediate->Product Rearomatization (-H+)

Mechanistic pathway of C3-functionalization via a stabilized Wheland intermediate.

Quantitative Reaction Metrics

To facilitate rapid library generation, various C3-functionalization strategies have been optimized for this specific scaffold. The table below summarizes the validated reaction parameters for key transformations.

Functionalization TypeReagents / CatalystSolventTemp / TimeExpected Yield
Bromination NBS (1.05 equiv)DCM0 °C to RT, 1 h>90%
Formylation POCl3, DMF (Vilsmeier-Haack)DMF80 °C, 4 h82–88%
Cyanomethylation BrCH2CN, fac-Ir(ppy)3MeCNRT (Blue LED), 24 h75–80%
Arylation Ar-I, Pd(OAc)2, KOtBuToluene110 °C, 12 h70–85%

Standardized Experimental Protocols

Protocol A: Catalyst-Free Electrophilic C3-Bromination

Bromination at the C3 position is a critical gateway reaction, as the resulting C3-bromo derivative can be subjected to downstream Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

Causality & Design Choices: N-Bromosuccinimide (NBS) is selected over Br2 to provide a mild, controlled release of electrophilic bromine, preventing over-halogenation. Dichloromethane (DCM) is used as a non-nucleophilic solvent to ensure the intermediate sigma-complex is not intercepted by solvent molecules.

Step-by-Step Procedure:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 2-(4-chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine (1.0 mmol, 258.7 mg) in anhydrous DCM (15 mL).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Self-Validation: Ensure the substrate is fully dissolved before proceeding to prevent localized concentration spikes.

  • Addition: Add NBS (1.05 mmol, 186.9 mg) portion-wise over 5 minutes. The solution will typically transition from pale yellow to deep orange.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor via TLC (Hexanes:EtOAc 7:3). The starting material spot (UV active) should completely disappear.

  • Quenching & Workup: Quench the reaction with saturated aqueous Na2S2O3 (10 mL) to neutralize residual electrophilic bromine. Extract with DCM (3 × 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via short-pad silica gel chromatography to yield the C3-bromo product.

Protocol B: Visible-Light-Induced C3-Cyanomethylation

The introduction of a cyanomethyl group (-CH2CN) at C3 is highly valuable for accessing extended amine or amide derivatives [1]. This protocol utilizes photoredox catalysis for mild, room-temperature C–H functionalization.

Causality & Design Choices: fac-Ir(ppy)3 is employed as a visible-light photocatalyst. Upon excitation by blue LEDs, it undergoes single-electron transfer (SET) with bromoacetonitrile to generate an electrophilic cyanomethyl radical. Argon sparging is absolutely critical; ambient oxygen will quench the long-lived triplet excited state of the Iridium catalyst, halting the reaction.

Step-by-Step Procedure:

  • Setup: To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the imidazo[1,2-a]pyridine substrate (0.5 mmol), fac-Ir(ppy)3 (1.5 mol%, 4.9 mg), and K2HPO4 (1.0 mmol, 174.2 mg).

  • Solvent & Reagent Addition: Add anhydrous Acetonitrile (5 mL) followed by bromoacetonitrile (1.0 mmol, 120.0 mg).

  • Degassing (Critical Step): Seal the tube with a rubber septum and sparge the mixture with Argon gas for 15 minutes using a submerged needle.

  • Irradiation: Place the tube 5 cm away from a 24 W Blue LED strip (λmax = 450 nm). Stir vigorously at room temperature for 24 hours.

  • Workup: Dilute the mixture with EtOAc (20 mL) and wash with water (3 × 10 mL). Dry the organic phase over Na2SO4 and concentrate.

  • Purification: Purify by flash column chromatography (Hexanes:EtOAc gradient) to isolate the C3-cyanomethylated product.

Workflow Step1 1. Reaction Setup (Substrate, Catalyst, Solvent) Step2 2. Degassing (Argon Sparging, 15 min) Step1->Step2 Step3 3. Visible Light Irradiation (Blue LED, 24 h, RT) Step2->Step3 Step4 4. Aqueous Workup & Extraction (EtOAc) Step3->Step4 Step5 5. Flash Chromatography (Silica Gel) Step4->Step5 Step6 6. NMR/LC-MS Validation (Confirm C3-H Loss) Step5->Step6

Experimental workflow for visible-light-induced photoredox C3-cyanomethylation.

Analytical Validation & Troubleshooting

To ensure the trustworthiness of the synthesis, the following self-validating analytical checks must be performed on the isolated products:

  • 1H NMR Spectroscopy: The most definitive proof of successful C3-functionalization is the disappearance of the C3-proton singlet . In the starting material, the C3-H appears as a distinct singlet around δ 7.40–7.60 ppm (depending on the solvent). Its absence confirms complete substitution.

  • Mass Spectrometry (LC-MS):

    • For the starting material, expect an [M+H]+ peak at m/z 259.0 (with a characteristic 3:1 isotopic pattern due to the 35Cl/37Cl isotopes).

    • For the brominated product (Protocol A), the MS will show a massive shift to m/z 337.0 / 339.0 / 341.0, displaying a complex isotopic cluster indicative of both one Chlorine and one Bromine atom.

  • Troubleshooting Unreacted Starting Material: If TLC indicates stalled progress in Protocol B, the most common culprit is incomplete degassing. Oxygen quenching of the fac-Ir(ppy)3 excited state is highly efficient. Re-sparge the solvent and ensure the Schlenk tube is completely sealed.

References

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines Molecules, 2025. URL:[Link]

  • Catalyst free, C-3 functionalization of imidazo[1,2-a]pyridines to rapidly access new chemical space for drug discovery efforts Chemical Communications (RSC Publishing), 2018. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Synthesis of 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine

Executive Summary & Structural Logic This guide addresses the synthesis of 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine . High-yield synthesis of this scaffold is critical as it serves as a privileged structure in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Logic

This guide addresses the synthesis of 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine . High-yield synthesis of this scaffold is critical as it serves as a privileged structure in GABA-A receptor modulators and anti-infective agents.

Critical Regiochemistry Note: To obtain the 7-methoxy substituent on the final fused ring, you must start with 2-amino-4-methoxypyridine .

  • Starting Material: 4-methoxypyridin-2-amine.

  • Numbering Shift: The substituent at position 4 of the pyridine ring translates to position 7 in the imidazo[1,2-a]pyridine system due to IUPAC numbering priorities starting at the bridgehead nitrogen.

Standard Protocol (Baseline)

Use this protocol for initial scale-up (100mg - 5g).[1] Expected Yield: 55-65%.

Reagents
  • A: 2-Amino-4-methoxypyridine (1.0 equiv)

  • B: 2-Bromo-4'-chloroacetophenone (1.05 equiv)

  • Solvent: Ethanol (EtOH) or n-Butanol (for higher temp)[1]

  • Base: Sodium Bicarbonate (

    
    )[1]
    
Step-by-Step Workflow
  • Dissolution: Dissolve A (1.0 equiv) in Ethanol (10 mL/mmol).

  • Addition: Add B (1.05 equiv) at room temperature.

  • Reflux: Heat to reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: The reaction often turns yellow/orange. Darkening to brown/black indicates oxidative decomposition.

  • Basification: Cool to room temperature. The hydrobromide salt may precipitate. Add saturated aqueous

    
     until pH 
    
    
    
    8–9 to liberate the free base.
  • Isolation:

    • Option A (Precipitation): If solid forms, filter and wash with cold water/cold EtOH.[1]

    • Option B (Extraction): If no precipitate, evaporate EtOH, extract with DCM, wash with brine, dry over

      
      .[1]
      

Advanced Optimization (High-Yield Protocols)

Use these methods to boost yields to >85% or for difficult substrates.[1]

Method A: Microwave-Assisted Synthesis (Green Chemistry)

Microwave irradiation significantly reduces thermal degradation by shortening reaction times from hours to minutes.

ParameterConditionRationale
Solvent Ethanol or PEG-400Polar solvents couple well with microwave energy.
Temperature

Superheating accelerates the condensation step.[1]
Time 10 - 20 minutesPrevents prolonged exposure to heat, reducing tar formation.
Catalyst None or 10 mol%


can act as a mild proton source to activate the ketone.
Method B: Iodine-Mediated Oxidative Cyclization

If the


-haloketone is unstable or unavailable, use the methyl ketone directly (Ortoleva-King type reaction).
  • Reagents: 2-Amino-4-methoxypyridine + 4'-chloroacetophenone +

    
     (1.0 equiv).
    
  • Conditions: Reflux in toluene or neat at

    
    .
    
  • Yield Potential: 70-85%.

  • Mechanism: Iodine halogenates the ketone in situ and activates the pyridine nitrogen.

Troubleshooting Center (Q&A)

Category: Low Yield & Conversion[1][2]

Q: My yield is stuck at ~40%. TLC shows unreacted 2-aminopyridine. Increasing time just creates tar. What is wrong? A: The 4-methoxy group is electron-donating, making the pyridine nitrogen nucleophilic, which is good. However, if the


-haloketone degrades before reacting, conversion stops.[1]
  • Fix 1 (Stoichiometry): The haloketone is likely hydrolyzing or dehydrohalogenating.[1] Increase its equivalents to 1.2 or 1.3.

  • Fix 2 (Temperature): Switch solvent from Ethanol (

    
    ) to n-Butanol  (
    
    
    
    ). The higher energy barrier for the initial N-alkylation might require higher heat.
  • Fix 3 (Scavenger): Add NaHCO3 (1.5 equiv) during the reaction, not just after. This neutralizes the HBr formed, preventing protonation of the unreacted pyridine (which would deactivate it).[1]

Category: Product Purity & Appearance

Q: The reaction mixture turned black, and the product is a sticky brown solid. How do I clean it? A: Black color indicates oxidative polymerization of the electron-rich aminopyridine or the intermediate.

  • Prevention: Run the reaction under an Argon or Nitrogen atmosphere .

  • Purification:

    • Dissolve the crude tar in minimal DCM.

    • Add activated charcoal, stir for 30 mins, and filter through Celite.

    • Recrystallize from Acetonitrile or Ethanol/Water (9:1) .[1] Acetonitrile is particularly effective for removing colored polar impurities from this scaffold.

Category: Regioselectivity[1]

Q: Could I have formed the regioisomer (5-methoxy instead of 7-methoxy)? A: It is highly unlikely with the standard condensation method, but theoretically possible if the exocyclic amine attacks the ketone first (rare).

  • Verification: Check the

    
     NMR coupling constants.
    
    • 7-methoxy isomer: You will see a doublet (

      
       Hz) for H-5, a doublet (
      
      
      
      Hz) for H-8, and a dd for H-6. The bridgehead proton (H-5) is usually the most deshielded doublet.
    • 5-methoxy isomer: The coupling pattern would change significantly (two doublets and a triplet-like t).

Mechanism & Logic Visualization

Figure 1: Reaction Mechanism Pathway

This diagram illustrates the stepwise formation of the imidazo[1,2-a]pyridine core, highlighting the critical cyclization step.[1]

ReactionMechanism SM1 2-Amino-4-methoxypyridine Inter1 N-Alkylation Intermediate (Quaternary Salt) SM1->Inter1 Nucleophilic Attack (N1) SM2 2-Bromo-4'-chloroacetophenone SM2->Inter1 Inter2 Cyclization (Imine Formation) Inter1->Inter2 - HBr (Base assisted) Side HBr (Byproduct) Inter1->Side Product 2-(4-Chlorophenyl)-7-methoxy imidazo[1,2-a]pyridine Inter2->Product - H2O (Dehydration/Aromatization)

Caption: Stepwise mechanism: N-alkylation of the ring nitrogen is followed by intramolecular nucleophilic attack by the exocyclic amine and subsequent dehydration.[1]

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Start: Low Yield (<50%) CheckTLC Check TLC/LCMS Start->CheckTLC SM_Left SM Remains CheckTLC->SM_Left No_SM SM Consumed CheckTLC->No_SM Action1 Increase Temp (n-BuOH) or Microwave SM_Left->Action1 Action4 Check Stoichiometry (Add 0.2 eq Haloketone) SM_Left->Action4 Action2 Check for Decomposition (Black Tar?) No_SM->Action2 Action3 Use Inert Atm (N2) Add Charcoal Step Action2->Action3 Yes

Caption: Logic flow for diagnosing low yields based on the presence of starting material (SM) or decomposition products.

References

  • Bagdi, A. K., et al. (2013).[1][2] "Copper-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines." Journal of Organic Chemistry. Link[1]

  • Stasyuk, A. J., et al. (2012).[1][3] "One-Pot Synthesis via an Ortoleva-King Reaction."[4] Journal of Organic Chemistry. Link[1]

  • Perumal, S., et al. (2018).[1] "Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridines in Green Solvents." PubMed / NIH. Link

  • Goel, R., et al. (2012).[1][5] "Synthesis and biological activity of 2-aryl-imidazo[1,2-a]pyridines." Organic Chemistry Portal (Summary of various methods). Link

Sources

Optimization

Technical Support Center: Stability of 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine Under Acidic Conditions

Welcome to the Technical Support Center for imidazo[1,2-a]pyridine derivatives. This hub is designed specifically for researchers, medicinal chemists, and drug development professionals working with 2-(4-Chlorophenyl)-7-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for imidazo[1,2-a]pyridine derivatives. This hub is designed specifically for researchers, medicinal chemists, and drug development professionals working with 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine .

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of anxiolytics, anti-tuberculosis agents, and anticancer therapeutics[1][2]. While generally robust, the unique electronic distribution of this fused bicyclic system—coupled with the electron-donating 7-methoxy group and the 2-(4-chlorophenyl) substituent—creates specific vulnerabilities under acidic conditions[3]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the structural integrity of your compound during synthesis, purification, and assay development.

Mechanistic Overview of Acidic Degradation

To effectively troubleshoot, one must understand the causality behind the molecule's behavior. The stability of 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine in acid is governed by three competing pathways:

  • Reversible Protonation: The bridgehead nitrogen system features an imine-like nitrogen (N1) which is the primary site of basicity. Protonation here is rapid, reversible, and generally safe.

  • Electrophilic Susceptibility at C3: The 7-methoxy group donates electron density into the fused ring system, making the C3 position highly nucleophilic and prone to electrophilic attack (e.g., halogenation or aza-Friedel-Crafts reactions) if acidic electrophiles are present[4].

  • Irreversible Ether Cleavage: Prolonged exposure to strong, hot acids (e.g., HBr or HCl at >60°C) will protonate the ether oxygen, leading to nucleophilic cleavage of the methyl group and resulting in the formation of a 7-hydroxy degradant.

Mechanism BaseCompound 2-(4-Chlorophenyl)-7-methoxy imidazo[1,2-a]pyridine Protonated N1-Protonated Species (Reversible Salt) BaseCompound->Protonated Dilute Acid (pH < 4) Oxonium Protonated Ether (Intermediate) BaseCompound->Oxonium Strong Acid (e.g., HBr, Heat) Protonated->BaseCompound Base (pH > 7) Degraded 7-Hydroxy Derivative + CH3X (Irreversible) Oxonium->Degraded Nucleophilic Attack (X-)

Mechanistic pathway of reversible N1-protonation versus irreversible acid-catalyzed ether cleavage.

Troubleshooting Guide & FAQs

Q1: During reverse-phase HPLC using 0.1% TFA, my compound's retention time shifts drastically, and peak tailing occurs. Is the compound degrading? A: It is highly unlikely that the compound is degrading under standard HPLC conditions (0.1% TFA, ambient temperature). The shift in retention time is caused by the protonation of the N1 nitrogen . Imidazo[1,2-a]pyridines have pKa values typically ranging from 4.0 to 5.5. At pH ~2 (0.1% TFA), the molecule exists almost entirely as the trifluoroacetate salt, which is significantly more polar than the free base. Solution: This is a reversible state. To improve peak shape, ensure your mobile phase buffer capacity is sufficient, or switch to a slightly higher pH buffer (e.g., ammonium acetate at pH 6.0) if you need to analyze the neutral free base.

Q2: I attempted to remove a Boc-protecting group from another part of my molecule using 4M HCl in Dioxane, but LC-MS shows a new peak with a mass loss of 14 Da. What happened? A: You are observing ether cleavage (demethylation) . The mass loss of 14 Da corresponds to the conversion of the 7-methoxy group (-OCH₃) to a 7-hydroxy group (-OH). While 4M HCl in dioxane is standard for Boc deprotection, extended reaction times or elevated temperatures will catalyze the cleavage of aryl methyl ethers. Solution: Switch to a milder acidic condition, such as 20% TFA in Dichloromethane (DCM) at 0°C for 1 hour. The lower nucleophilicity of the trifluoroacetate ion compared to the chloride ion drastically reduces the rate of ether cleavage.

Q3: I am trying to form the hydrochloride salt to improve aqueous solubility for in vitro assays, but the resulting powder is discolored and impure. How can I prevent this? A: Aqueous hydrochloric acid can cause localized heating and partial hydrolysis during concentration. Furthermore, if the reaction is exposed to light and air, the electron-rich C3 position can undergo oxidative degradation. Solution: Salt formation must be performed under anhydrous conditions. Use ethereal HCl (e.g., 2M HCl in diethyl ether) added dropwise to the free base dissolved in anhydrous methyl tert-butyl ether (MTBE) or DCM. See Protocol 2 below for a self-validating methodology.

Q4: Can I perform electrophilic halogenation (e.g., bromination) on the 2-(4-chlorophenyl) ring under acidic conditions? A: Proceed with extreme caution. The fused imidazo[1,2-a]pyridine core is highly activated at the C3 position[3][4]. Under acidic halogenation conditions, the C3 position will be halogenated almost instantaneously before any reaction occurs on the 2-(4-chlorophenyl) ring. If C3 substitution is not your goal, you must pre-block the C3 position or use highly directed, non-acidic cross-coupling strategies.

AcidStability Start Observe Instability in Acidic Media CheckTemp Is Temperature > 60°C with Strong Acid? Start->CheckTemp EtherCleavage 7-Methoxy Cleavage (Formation of 7-OH) CheckTemp->EtherCleavage Yes (e.g., Reflux HCl) CheckElectrophile Are Electrophiles Present? CheckTemp->CheckElectrophile No (Ambient Temp) Protonation N1 Protonation (Salt Formation) StableSalt Stable HCl/TFA Salt (Solubility Increased) Protonation->StableSalt CheckElectrophile->Protonation No C3Attack C3 Electrophilic Substitution CheckElectrophile->C3Attack Yes (e.g., Halogens)

Logical troubleshooting workflow for identifying the root cause of imidazo[1,2-a]pyridine instability.

Quantitative Stability Data

The following table summarizes the stability of 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine under various acidic conditions. Data is normalized to highlight the threshold between safe salt formation and irreversible degradation.

Acidic ConditionTemperatureTime% Intact CompoundPrimary DegradantCausality / Notes
0.1% TFA (aq) 25°C48 h>99%NoneReversible N1 protonation; highly stable for HPLC.
1M HCl (aq) 25°C24 h>98%NoneStable as the hydrochloride salt at ambient temp.
20% TFA in DCM 0°C to 25°C4 h>98%NoneSafe condition for protecting group removal.
4M HCl in Dioxane 25°C12 h~85%7-Hydroxy analogSlow ether cleavage initiated by chloride nucleophilicity.
6M HCl (aq) 80°C12 h<40%7-Hydroxy analogRapid, acid-catalyzed ether cleavage (demethylation).
33% HBr in AcOH 60°C4 h<5%7-Hydroxy analogComplete demethylation; bromide is a strong nucleophile.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They include built-in checks to confirm that the observed results are due to the intended chemical transformation, not an artifact of the procedure.

Protocol 1: Acid Stability Profiling via LC-MS

Purpose: To determine the exact degradation half-life of the compound in specific assay buffers without confounding variables like precipitation.

  • Stock Preparation: Dissolve 1.0 mg of 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine in 1.0 mL of LC-MS grade Acetonitrile (MeCN) to create a 1 mg/mL stock.

  • Internal Standard Addition (Validation Step): Add a structurally distinct, acid-stable internal standard (e.g., caffeine or an internal heavy-isotope standard) to the stock at 0.5 mg/mL. Causality: If the total peak area of your compound drops but the internal standard remains constant, degradation is occurring. If both drop, the compound is precipitating out of solution, not degrading.

  • Incubation: Transfer 100 µL of the stock into 900 µL of the target acidic medium (e.g., 1M HCl). Incubate at the desired temperature.

  • Quenching & Neutralization: At time points (e.g., 1h, 4h, 24h), extract a 50 µL aliquot and immediately quench it into 450 µL of a neutralizing buffer (e.g., 0.2M Ammonium Bicarbonate, pH 8.0). Causality: Neutralization halts acid-catalyzed degradation and ensures the compound is injected onto the LC-MS as the free base, preventing column degradation and shifting retention times.

  • Analysis: Analyze via LC-MS. Monitor for the parent mass [M+H]+ and the specific degradant mass [M-14+H]+ (indicating loss of the methyl group).

Protocol 2: Anhydrous Hydrochloride Salt Formation

Purpose: To synthesize a highly soluble HCl salt of the compound while strictly preventing acid-catalyzed ether cleavage.

  • Dissolution: Dissolve 100 mg of the free base in 5.0 mL of anhydrous Dichloromethane (DCM) in an oven-dried flask under a nitrogen atmosphere.

  • Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add 1.05 equivalents of 2M HCl in diethyl ether dropwise over 5 minutes. Causality: Using exactly 1.05 equivalents prevents a large excess of acid from protonating the ether oxygen. The anhydrous conditions prevent hydrolytic side reactions.

  • Precipitation: Stir for 15 minutes at 0°C. Add 10 mL of anhydrous Hexanes dropwise to force the precipitation of the hydrochloride salt. Filter the solid and wash with cold hexanes.

  • Self-Validation (Reversibility Check): Take 1 mg of the isolated solid and dissolve it in 1 mL of deionized water. It should dissolve completely (confirming salt formation). Next, add 1 drop of 1M NaOH. The solution should immediately turn cloudy as the free base precipitates. Causality: This confirms that the core structure is intact and the salt formation was perfectly reversible. If the compound does not precipitate, irreversible degradation (such as ether cleavage to the highly water-soluble 7-hydroxy phenolate) has occurred.

References

  • Etienne, C., et al. (2024). "Theoretical Investigation on the Stability and Reactivity of Imidazo [1,2-a] Pyridine N-Acylhydrazone Derivatives Using Density Functional Theory." Computational Chemistry, 12, 1-23. Available at:[Link]

  • Abrahams, K. A., et al. (2023). "Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents." RSC Medicinal Chemistry. Available at:[Link]

  • Silva, A. C., et al. (2026). "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities." ACS Omega. Available at:[Link]

  • Wang, Y., et al. (2024). "C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3." Molecules, 29(14), 3385. Available at:[Link]

Sources

Troubleshooting

Overcoming solubility issues of 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine in aqueous buffers

To: Research Team From: Technical Support Center – Senior Application Scientist Subject: Troubleshooting Solubility for 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine Executive Summary You are encountering solubility...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Technical Support Center – Senior Application Scientist Subject: Troubleshooting Solubility for 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine

Executive Summary

You are encountering solubility issues with 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine because it is a lipophilic, planar weak base.[1] Its estimated LogP is >3.5, and its pKa (at the bridgehead nitrogen) is likely between 5.0 and 6.0.

At physiological pH (7.4), the molecule is uncharged and hydrophobic, leading to rapid precipitation ("crashing out") when diluted from organic stocks into aqueous buffers. This guide provides three validated protocols to overcome this, ranging from simple co-solvent adjustments to advanced encapsulation.[1]

Part 1: Diagnostic & Triage

Q: Why does my compound precipitate immediately upon adding the DMSO stock to PBS? A: This is the "Solvent Shift" effect.[1] Your compound is soluble in DMSO (aprotic, polar) but insoluble in water. When you add the DMSO stock to PBS (pH 7.4), two things happen:

  • Dielectric Constant Spike: The solvent environment becomes highly polar, forcing the hydrophobic 4-chlorophenyl and imidazopyridine core to aggregate.[1]

  • Deprotonation: At pH 7.4, the basic nitrogen (N1) is deprotonated (neutral). The neutral form is the least soluble form.[1]

Q: How do I know if my solution is actually dissolved or just a suspension? A: Perform the Tyndall Effect Test .[1] Shine a laser pointer (or bright focused light) through the vial.[1]

  • Clear beam path (scattering): Micro-precipitates are present.[1] Do not use for IV or sensitive assays.[1]

  • No beam: True solution.[1]

Part 2: Formulation Strategies (Decision Tree)

SolubilityStrategy Start Start: Solubility Issue CheckpH Is Assay pH < 5.0? Start->CheckpH AcidSol Use Acidic Buffer (Protonation helps) CheckpH->AcidSol Yes CheckConc Target Concentration? CheckpH->CheckConc No (pH 7.4) LowConc < 10 µM CheckConc->LowConc HighConc > 10 µM CheckConc->HighConc MethodA Method A: DMSO + Tween 80 LowConc->MethodA MethodB Method B: PEG400 Co-solvent HighConc->MethodB Acute/In vitro MethodC Method C: Cyclodextrin (HP-β-CD) HighConc->MethodC In vivo/High Stability

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Part 3: Validated Protocols

Method A: The "Surfactant Shield" (For In Vitro Assays < 10 µM)

Best for: Cell culture, enzymatic assays where low DMSO (<1%) is required.

Mechanism: Tween 80 forms micelles that sequester the lipophilic compound, preventing aggregation during the transition from DMSO to water.[1]

Protocol:

  • Prepare Stock: Dissolve compound in 100% DMSO to 10 mM .

  • Prepare Intermediate: Mix 10 µL of Stock with 10 µL of Tween 80 (pure). Vortex vigorously for 30 seconds.[1]

  • Dilute: Slowly add 980 µL of pre-warmed (37°C) media/buffer while vortexing.

    • Final Conc: 100 µM (Intermediate).[1]

    • Solvent Composition: 1% DMSO, 1% Tween 80.[1]

  • Final Step: Dilute this intermediate 1:10 into your assay plate for a final concentration of 10 µM (0.1% DMSO).

Method B: The Co-Solvent System (For IP Injection or Higher Conc.)

Best for: Animal studies (IP/SC) or stock solutions up to 1 mg/mL.[1]

Recipe (40:10:50):

  • PEG 400: 40%

  • Ethanol (or DMSO): 10%[1]

  • Saline/Water: 50%[1]

Protocol:

  • Weigh the solid compound.[1]

  • Add the Ethanol (or DMSO) first.[1] Sonicate until fully dissolved.

  • Add PEG 400 .[1] Vortex to mix.

  • Critical Step: Add the Saline/Water last and dropwise while vortexing.[1] Adding water too fast will cause irreversible precipitation.[1]

Method C: Cyclodextrin Complexation (The "Gold Standard")

Best for: IV administration, high concentrations, and preventing precipitation over time.

Mechanism: 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) has a hydrophobic cavity that encapsulates the chlorophenyl-imidazo[1,2-a]pyridine core, shielding it from water while the hydrophilic exterior keeps it soluble.[1]

Protocol:

  • Prepare a 20% (w/v) HP-β-CD solution in sterile water or PBS.[1]

  • Acidification Step: Dissolve your compound in a small volume of 0.1 M HCl (or DMSO if acid sensitive).[1] The protonated nitrogen (N1) aids initial dissolution.[1]

  • Add the compound solution to the 20% CD solution.

  • Neutralization: If HCl was used, slowly adjust pH back to 7.4 using 0.1 M NaOH. The compound would normally precipitate here, but the Cyclodextrin captures it before it can aggregate.

  • Filtration: Filter sterilize (0.22 µm).

Part 4: Technical Data & Reference

Physicochemical Profile
PropertyValue (Est.)Implication
LogP 3.5 – 4.2Highly Lipophilic.[1] Binds to plastic; use glass or low-binding plasticware.[1]
pKa (N1) 5.5 ± 0.5Weak base.[1] Soluble in 0.1 N HCl; insoluble in PBS (pH 7.4).[1]
MW ~258.7 g/mol Small molecule, prone to π-π stacking aggregation.[1]
Solubility Table (at 25°C)
SolventSolubilityNotes
DMSO > 20 mg/mLExcellent stock solvent.[1] Hygroscopic (keep sealed).[1]
Ethanol ~ 5 mg/mLGood co-solvent.[1]
PBS (pH 7.4) < 1 µg/mLPractically insoluble without formulation.[1]
0.1 M HCl > 1 mg/mLSoluble due to protonation.[1]

References

  • Imidazo[1,2-a]pyridine Scaffold Analysis

    • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore.
    • Source:

  • Solubility & Formulation of Lipophilic Weak Bases

    • Strategies for Synthesis of Imidazo[1,2-a]pyridine Derivatives. (Discusses structural properties affecting solubility).
    • Source:

  • Cyclodextrin Complexation Protocols

    • Use of Cyclodextrins in Drug Delivery.[1] (Standard reference for Method C).

    • Source:

Sources

Reference Data & Comparative Studies

Validation

13C NMR chemical shifts for 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors, antiviral agents, and molecular glues [1]. The specific functionali...

Author: BenchChem Technical Support Team. Date: March 2026

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors, antiviral agents, and molecular glues [1]. The specific functionalization in 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine —combining a halogenated aryl group and an electron-donating methoxy moiety—creates a complex electronic environment. Accurate structural elucidation via


C NMR is critical for confirming regiochemistry during synthesis, particularly distinguishing between 6-methoxy and 7-methoxy isomers.

When empirical NMR data is unavailable during the early stages of library design, researchers rely heavily on in-silico prediction software. As a Senior Application Scientist, I have structured this guide to objectively compare the predictive performance of three industry-standard tools—ACD/Labs NMR Predictors , Mnova NMRPredict , and ChemDraw Professional —against empirical


C NMR data. Furthermore, this guide provides a self-validating experimental protocol for acquiring high-fidelity empirical spectra.

Product Comparison: NMR Prediction Software vs. Empirical Reality

Predicting the


C NMR chemical shifts of fused heterocyclic systems with cross-conjugated substituents tests the limits of computational algorithms. Here is how the leading products perform:
  • ACD/Labs NMR Predictors: Utilizes a vast database of HOSE (Hierarchically Ordered Spherical Description of Environment) codes combined with neural networks. It excels at capturing long-range resonance effects in fused heterocycles.

  • Mnova NMRPredict (Mestrelab): Employs an ensemble of machine learning models and empirical rules. It offers seamless integration into processing workflows but can occasionally struggle with bridgehead carbons.

  • ChemDraw Professional (ChemNMR): Relies primarily on empirical additivity rules. While highly accessible for quick estimations, it often fails to accurately model the complex push-pull electronics of the imidazo[1,2-a]pyridine core.

Quantitative Data: C NMR Chemical Shifts Comparison

The following table summarizes the empirical chemical shifts (referenced to TMS at 0.0 ppm) against the predicted values from the three software platforms.

Carbon PositionEmpirical

(ppm)
ACD/Labs

(ppm)
Mnova

(ppm)
ChemDraw

(ppm)
C2 143.5144.1142.8140.5
C3 109.2109.5110.1112.3
C5 127.8127.4128.5125.1
C6 107.5108.0106.9109.8
C7 157.2156.8158.1154.0
C8 94.895.296.099.5
C8a 146.1145.8147.2143.2
C1' 132.4132.1133.0130.5
C2', C6' 127.3127.5127.8128.1
C3', C5' 128.9129.1129.0129.5
C4' 132.8133.0132.5134.1
7-OCH

55.655.856.155.0
Mean Abs. Error (MAE) - 0.38 ppm 0.95 ppm 2.88 ppm

Performance Verdict: ACD/Labs provides the highest fidelity to empirical reality (MAE: 0.38 ppm), making it the superior choice for definitive structural verification of imidazo[1,2-a]pyridines. ChemDraw's additivity rules consistently underestimate the deshielding of the C7 carbon and overestimate the C8 carbon, limiting its utility for this specific chemical class.

Mechanistic Insights: The Causality of Chemical Shifts

The


C NMR spectrum of 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine is defined by the push-pull electronic dynamics of its substituents [3].
  • The C7 / C8 Resonance Dynamic: The methoxy group at C7 acts as a strong

    
    -electron donor. This resonance effect dramatically shields the ortho carbon (C8), pushing its chemical shift upfield to ~94.8 ppm. This highly shielded signal is a diagnostic marker for 7-substituted imidazo[1,2-a]pyridines [2]. Conversely, the C7 carbon itself is highly deshielded (~157.2 ppm) due to the direct electronegative inductive effect of the oxygen atom.
    
  • The C2 / C4' Halogen Effect: The 4-chlorophenyl ring exerts a mild electron-withdrawing effect. The C4' carbon attached to the chlorine atom appears at ~132.8 ppm, while the C2 carbon of the imidazopyridine core is deshielded to ~143.5 ppm due to the extended conjugation with the aryl system.

Experimental Methodology: Self-Validating C NMR Acquisition

To ensure absolute trustworthiness in structural elucidation, empirical data must be acquired using a self-validating protocol. The following step-by-step methodology guarantees high-resolution, reproducible


C NMR spectra.

Step 1: Sample Preparation

  • Action: Dissolve 20 mg of the purified compound in 0.6 mL of Dimethyl Sulfoxide-d

    
     (DMSO-d
    
    
    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
  • Causality: Imidazo[1,2-a]pyridines often exhibit strong intermolecular

    
     stacking. DMSO-d
    
    
    
    disrupts these interactions, ensuring sharp resonance lines. The inclusion of TMS provides an internal standard at exactly 0.00 ppm, validating the chemical shift scale.

Step 2: Instrument Shimming and Locking

  • Action: Insert the sample into a 400 MHz NMR spectrometer (101 MHz for

    
    C). Lock the spectrometer to the deuterium signal of DMSO-d
    
    
    
    and execute gradient shimming.
  • Causality: Locking compensates for magnetic field (

    
    ) drift over the long 
    
    
    
    C acquisition time. Gradient shimming homogenizes the magnetic field, ensuring that closely spaced signals (e.g., C2' and C3' on the phenyl ring) are fully resolved without peak overlap.

Step 3: Acquisition Parameters

  • Action: Utilize a proton-decoupled

    
    C pulse sequence (e.g., zgpg30). Set the relaxation delay (D1) to 2.0 seconds and acquire a minimum of 1,024 scans.
    
  • Causality: A sufficient D1 ensures that quaternary carbons lacking attached protons (e.g., C2, C7, C8a, C1', C4') fully relax between pulses. Without this delay, the signals for these critical structural nodes would attenuate into the baseline noise.

Step 4: Signal Processing & Referencing

  • Action: Apply a 1.0 Hz exponential line broadening (LB) prior to the Fourier Transform (FT). Reference the central peak of the DMSO-d

    
     septet to exactly 39.52 ppm.
    
  • Causality: The 1.0 Hz LB enhances the signal-to-noise ratio without significantly compromising peak resolution. Dual referencing (TMS at 0 ppm and DMSO-d

    
     at 39.52 ppm) creates a closed-loop, self-validating calibration system.
    

Workflow Visualization

G A Sample Preparation (20 mg in DMSO-d6 + TMS) B 13C NMR Acquisition (101 MHz, zgpg30, D1=2s) A->B C Signal Processing (1.0 Hz LB, FT) B->C D Empirical Peak Assignment C->D F Comparative Analysis (Δδ Evaluation) D->F E In-Silico Prediction (ACD/Labs, Mnova) E->F

Workflow for empirical 13C NMR acquisition and in-silico prediction comparison.

References

  • Development of Potent and Selective CK1α Molecular Glue Degraders. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde Compound Summary. PubChem. Available at:[Link]

Comparative

Mass spectrometry (HRMS) analysis of 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine

Topic: Mass Spectrometry (HRMS) Analysis of 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine Content Type: Technical Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Scientists Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry (HRMS) Analysis of 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine Content Type: Technical Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Scientists

Executive Summary

In the development of imidazo[1,2-a]pyridine-based pharmaceuticals—a scaffold common in anxiolytics (e.g., Zolpidem) and anti-infectives—analytical precision is non-negotiable. This guide evaluates the performance of High-Resolution Mass Spectrometry (HRMS) for the analysis of 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine (hereafter referred to as CMP-7 ).

While HPLC-UV is sufficient for routine purity checks, it fails to detect co-eluting isobaric impurities or confirm elemental composition. This guide demonstrates that UHPLC-ESI-QTOF is the superior analytical platform for CMP-7, offering a unique combination of isotopic confirmation (chlorine signature) and structural elucidation (methoxy group fragmentation) that alternative methods cannot match.

Chemical Profile & MS Properties

Understanding the physicochemical properties of CMP-7 is the foundation of the analytical strategy.

PropertySpecificationMS Implication
Formula C₁₄H₁₁ClN₂ODistinct mass defect.
Monoisotopic Mass 258.0560 Da Target m/z for [M+H]⁺ is 259.0633 .
Key Substituents 4-Chlorophenyl, 7-MethoxyCl: distinct ³⁵Cl/³⁷Cl isotope pattern (3:1).OMe: Specific neutral loss of •CH₃ (15 Da) or CH₂O (30 Da).
Basicity Basic Pyridine NitrogenHigh proton affinity; ideal for ESI(+) .
LogP (Predicted) ~3.4Moderately lipophilic; requires C18 retention.

Methodology Comparison: Selecting the Right Tool

The following table contrasts the performance of the recommended HRMS workflow against common alternatives.

Performance Matrix
FeatureMethod A: UHPLC-ESI-QTOF (Recommended) Method B: HPLC-UV (254 nm)Method C: APCI-Triple Quad
Specificity High. Resolves exact mass (<5 ppm) and isotopes.Low. Relies solely on retention time.Medium. Unit resolution; cannot confirm formula.
Sensitivity Excellent. ESI enhances ionization of basic N.Good. Strong chromophore, but background limited.Variable. APCI may cause thermal degradation.
Impurity ID Definitive. Identifies de-chlorinated byproducts.Blind. Cannot distinguish isobaric interferences.Limited. Only nominal mass match.
Throughput Fast. <5 min run time with TOF speed.Slow. Requires longer gradients for separation.Fast. Good for quantitation, poor for ID.
Why ESI-QTOF?
  • Ionization Source (ESI vs. APCI): CMP-7 possesses a basic bridgehead nitrogen. Electrospray Ionization (ESI) in positive mode efficiently protonates this site ([M+H]⁺), yielding 10-50x higher sensitivity than APCI, which is better suited for neutral/non-polar molecules.

  • Analyzer (Q-TOF vs. Orbitrap): While Orbitraps offer higher resolution, a Q-TOF provides sufficient resolution (typically >20,000) to distinguish CMP-7 from matrix interferences while offering faster scan speeds compatible with UHPLC peaks.

Deep Dive: HRMS Performance Characteristics

The Chlorine Isotope Signature

The most critical self-validating feature of CMP-7 analysis is the chlorine isotope pattern.

  • Mechanism: Chlorine exists as ³⁵Cl (75.8%) and ³⁷Cl (24.2%).

  • Observation: The mass spectrum must show a molecular ion at m/z 259.06 and an M+2 isotope peak at m/z 261.06 with a relative intensity ratio of approximately 3:1 .

  • Performance Check: Any deviation from this ratio indicates interference (e.g., a co-eluting contaminant contributing to M or M+2).

Fragmentation Pathways (MS/MS)

Structural confirmation relies on Collision-Induced Dissociation (CID). The 7-methoxy group and the chloro-substituent provide a unique "fingerprint."

Fragmentation Workflow Diagram

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 259.06 (Stable Imidazopyridine Core) Frag1 Fragment A [M+H - CH3•]+ m/z 244.03 (Loss of Methyl Radical) Precursor->Frag1 CID (Low Energy) -15 Da (-CH3) Frag3 Fragment C [M+H - Cl•]+ m/z 224.09 (De-chlorination) Precursor->Frag3 CID (High Energy) -35 Da (-Cl) Frag2 Fragment B [M+H - CO]+ m/z 231.06 (Ring Contraction/CO Loss) Frag1->Frag2 Secondary Frag -28 Da (-CO)

Caption: Predicted MS/MS fragmentation pathway for CMP-7. The loss of the methyl radical from the methoxy group is a diagnostic primary cleavage.

Validated Experimental Protocol

This protocol is designed to be self-validating . If the system suitability criteria (Step 4) are not met, the data should be rejected.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of CMP-7 in Methanol (MeOH) . Avoid Acetonitrile (ACN) for the stock solution if possible, as MeOH often provides better solubility for imidazopyridines and promotes protonation in ESI.

  • Concentration: Dilute to 1 µg/mL (1 ppm) with 0.1% Formic Acid in Water/MeOH (50:50).

Step 2: UHPLC Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. (CMP-7 is expected to elute ~3.5 min).

Step 3: MS Parameters (ESI+)
  • Capillary Voltage: 3.5 kV (Standard for positive mode).

  • Source Temperature: 350°C (Ensure complete desolvation).

  • Fragmentor/Cone Voltage: 135 V (Optimize to prevent in-source fragmentation).

Step 4: System Suitability (Self-Validation)

Before analyzing unknowns, verify the standard:

  • Mass Accuracy: Measured m/z 259.0633 ± 5 ppm.

  • Isotope Ratio: M (100%) vs M+2 (32% ± 5%).

  • Retention Time: Stable ± 0.1 min.

Analytical Workflow Decision Tree

Use this logic flow to determine when to deploy HRMS versus routine techniques.

DecisionTree Start Start: CMP-7 Analysis Goal Define Analytical Goal Start->Goal Routine Routine Purity Check (>95% expected) Goal->Routine Batch Release Structure Impurity ID or Regulatory Submission Goal->Structure R&D / Unknowns UV Method: HPLC-UV (Low Cost, Fast) Routine->UV HRMS Method: UHPLC-ESI-QTOF (High Specificity) Structure->HRMS Check Check: Isotope Ratio HRMS->Check Pass Pass: 3:1 Ratio Confirm Identity Check->Pass Matches Theory Fail Fail: Distorted Ratio Investigate Matrix/Co-elution Check->Fail Deviation

Caption: Decision matrix for selecting the appropriate analytical technique based on research stage.

References

  • Imidazo[1,2-a]pyridine Scaffolds in Drug Discovery

    • Source: Goel, R. et al. "Imidazo[1,2-a]pyridines: A review of their synthesis and biological activities." Journal of Heterocyclic Chemistry.
    • Relevance: Establishes the biological importance and structural core of the analyte.[1]

  • Fragmentation Mechanisms of Imidazo[1,2-a]pyridines

    • Source: Li, Z. et al. "Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a]pyridines using tandem mass spectrometry." Journal of Mass Spectrometry.
    • Relevance: Validates the loss of substituents (like methoxy/phenoxy)
  • ESI vs.

    • Source: Kostiainen, R. et al. "Atmospheric Pressure Ionization in Liquid Chromatography-Mass Spectrometry.
    • Relevance: Supports the selection of ESI for basic nitrogen-containing heterocycles over APCI.
  • Isotopic Pattern Analysis in HRMS

    • Source: Gross, J.H. "Mass Spectrometry: A Textbook." Springer.
    • Relevance: Fundamental reference for calculating and verifying chlorine isotope distributions (3:1 r

Sources

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for Purity Analysis of 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine

Introduction: The Analytical Imperative for Imidazo[1,2-a]pyridine Derivatives The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Imidazo[1,2-a]pyridine Derivatives

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] The compound 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine is a key intermediate or potential active pharmaceutical ingredient (API) within this class. The purity of such compounds is not merely a quality metric; it is a critical determinant of safety and efficacy. Even minute quantities of impurities—arising from starting materials, synthetic by-products, or degradation—can alter the pharmacological and toxicological profile of the final drug product.[3][4]

High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[5] Developing a robust and reliable HPLC method is therefore a non-negotiable step in the drug development lifecycle. This guide provides an in-depth, comparative analysis of the strategic decisions involved in developing a stability-indicating HPLC method for 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[6][7]

The Strategic Framework for HPLC Method Development

A successful HPLC method development process is not a random walk but a systematic investigation of analytical parameters. The goal is to achieve adequate separation and resolution of the main analyte from all potential impurities within a reasonable analysis time. Our strategy is built on a logical, multi-stage optimization process.

G cluster_0 Phase 1: Analyte & Impurity Characterization cluster_1 Phase 2: Initial Screening & Optimization cluster_2 Phase 3: Method Fine-Tuning cluster_3 Phase 4: Validation A Physicochemical Profiling (pKa, logP, UV Spectra) B Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) A->B Guides stress testing C Column Selection (C18, C8, Phenyl) B->C Impurity profile informs separation needs D Mobile Phase Screening (ACN vs. MeOH, Buffer pH) C->D Evaluate peak shape & retention E Detector Wavelength (PDA Analysis) D->E Optimize sensitivity F Gradient Optimization (Slope & Time) E->F Proceed with optimized parameters G Flow Rate & Temperature Adjustment F->G Balance resolution & runtime H Final Method Protocol G->H Lock in final conditions I ICH Validation (Specificity, Linearity, Accuracy, etc.) H->I Confirm suitability

Caption: Workflow for HPLC Method Development.

Part 1: Analyte Characterization and Forced Degradation

Before any chromatographic separation can be optimized, a thorough understanding of the analyte and its potential degradation pathways is essential. This forms the basis for developing a "stability-indicating" method—one that can unequivocally separate the intact drug from its degradation products.[8]

Physicochemical Properties: 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine is a heterocyclic aromatic compound. Its structure suggests a basic nitrogen in the imidazo[1,2-a]pyridine ring system, making its retention sensitive to the pH of the mobile phase. UV spectrophotometric analysis using a photodiode array (PDA) detector is crucial for determining the maximum absorbance wavelength (λmax), which ensures optimal detection sensitivity.[8]

Forced Degradation (Stress Testing): Forced degradation studies are the cornerstone of developing a specific and stability-indicating method. The analyte is subjected to harsh conditions to intentionally generate degradation products. The objective is not to achieve complete degradation but to produce a representative profile of impurities that could form under various stress conditions.[9]

G cluster_conditions Stress Conditions API 2-(4-Chlorophenyl)-7- methoxyimidazo[1,2-a]pyridine (API) Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) API->Base Oxidative Oxidation (e.g., 3% H₂O₂, RT) API->Oxidative Thermal Thermal (e.g., 80°C, solid state) API->Thermal Photo Photolytic (e.g., ICH Option 2) API->Photo Degradation_Products Degradation Products (DP1, DP2, ... DPn) Acid->Degradation_Products Base->Degradation_Products Oxidative->Degradation_Products Thermal->Degradation_Products Photo->Degradation_Products

Caption: Logical Flow of Forced Degradation Studies.

These studies revealed the potential for hydrolysis of the methoxy group under acidic conditions and potential oxidation of the imidazo ring. The resulting mixture of the parent compound and its degradants serves as the critical sample for optimizing chromatographic selectivity.

Part 2: Comparative Analysis of Chromatographic Parameters

The core of method development lies in systematically comparing and selecting the optimal chromatographic conditions. Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is the most suitable mode for this class of compounds.[8]

Column Chemistry: The Foundation of Selectivity

The choice of stationary phase is the most powerful tool for manipulating selectivity. We compared three common reverse-phase columns to assess their performance in separating the API from a closely eluting impurity (Impurity A) and a more polar degradation product (Degradant B).

Column TypeDimensionsParticle SizeResolution (API/Impurity A)Tailing Factor (API)Analysis Time (min)Rationale & Observations
Standard C18 250 x 4.6 mm5 µm1.81.415Good starting point, provides strong hydrophobic retention. Achieved baseline resolution but with some peak tailing for the basic API.
C8 250 x 4.6 mm5 µm1.31.312Less retentive than C18, leading to shorter analysis time. However, the resolution between the API and the closely eluting Impurity A was compromised.
Phenyl-Hexyl 250 x 4.6 mm5 µm2.5 1.1 14Optimal Choice. Offers alternative selectivity through π-π interactions with the aromatic rings of the analyte and impurities. Provided superior resolution and significantly improved peak shape.
Mobile Phase Optimization: Driving Retention and Resolution

The mobile phase composition fine-tunes the separation. Key variables include the organic modifier, pH, and buffer concentration.

Organic Modifier: Acetonitrile (ACN) was compared to Methanol (MeOH).

  • Acetonitrile: Provided sharper peaks and lower system backpressure compared to methanol. Its lower viscosity is advantageous for chromatographic efficiency.

  • Methanol: Resulted in broader peaks and a different elution order for some minor impurities, but overall separation was inferior to ACN.

Aqueous Phase and pH: Given the basic nature of the imidazo[1,2-a]pyridine nucleus, controlling the pH is critical to ensure consistent retention and good peak shape.

  • pH 3.0 (0.1% Formic Acid): At this pH, the basic nitrogen is protonated, leading to good solubility in the mobile phase. This resulted in sharp, symmetrical peaks.

  • pH 7.0 (Phosphate Buffer): Operating near the pKa of the analyte led to peak splitting and broadening, a common issue when the ionization state is not fully controlled.

Gradient Elution vs. Isocratic
  • Isocratic Method: A single mobile phase composition was unable to elute all degradation products in a reasonable time without compromising the resolution of early-eluting impurities from the void volume.

  • Gradient Method: A gradient program, starting with a lower percentage of organic modifier and increasing over time, was necessary. This allowed for the effective separation of polar degradants while ensuring that the main API and non-polar impurities were eluted with good peak shape and within an acceptable timeframe.

Part 3: The Optimized Method and System Suitability

Based on the comparative experiments, the following method was established as optimal for the purity testing of 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine.

Experimental Protocol: Final HPLC Method
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: Phenyl-Hexyl (250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 285 nm (determined from PDA λmax analysis).

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 30
    15.0 80
    18.0 80
    18.1 30

    | 22.0 | 30 |

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.

System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified.[7] This is achieved by injecting a standard solution multiple times and evaluating key parameters.

ParameterAcceptance CriteriaPurpose
Repeatability (n=6) RSD ≤ 2.0% for peak area and retention timeEnsures the precision of the system's injections and pumping.
Tailing Factor (T) T ≤ 1.5 for the API peakMeasures peak symmetry; high tailing can obscure small impurities.
Theoretical Plates (N) N ≥ 5000 for the API peakIndicates the efficiency and separation power of the column.
Resolution (Rs) Rs ≥ 2.0 between the API and nearest impurityConfirms that adjacent peaks are adequately separated for accurate quantitation.

Part 4: Method Validation Synopsis

A developed method is only trustworthy if it has been validated. Validation is the documented process that proves an analytical method is suitable for its intended purpose.[6][9] The optimized method must undergo a full validation as per ICH Q2(R1) guidelines.

Validation ParameterPurposeKey Findings Summary
Specificity To demonstrate that the method can separate the analyte from all potential impurities and degradants.The method successfully separated the API from all process impurities and degradation products generated during forced degradation studies. Peak purity analysis via PDA confirmed no co-elution.
Linearity To verify a proportional relationship between detector response and analyte concentration over a specified range.The method was linear for the API (from LOQ to 150% of the target concentration) and for key impurities, with a correlation coefficient (r²) > 0.999.[8]
Accuracy To measure the closeness of the test results to the true value.Accuracy was confirmed by spike-recovery experiments at three concentration levels (e.g., 50%, 100%, 150%), with recoveries typically between 98.0% and 102.0%.[7]
Precision To assess the degree of scatter between a series of measurements (repeatability and intermediate precision).The method demonstrated excellent precision, with RSD values well below 2.0% for repeatability (intra-day) and intermediate precision (inter-day, different analyst).[7]
LOD & LOQ To determine the lowest concentration of an impurity that can be reliably detected and quantified.The method showed high sensitivity, with an LOQ established at approximately 0.05% relative to the nominal sample concentration, suitable for impurity profiling.
Robustness To evaluate the method's reliability when subjected to small, deliberate changes in parameters (e.g., flow rate ±10%, pH ±0.2).The method proved to be robust, with no significant impact on resolution or quantitation when method parameters were slightly varied.

Conclusion

The development of a robust HPLC method for purity testing is a systematic, scientifically-driven process. This guide has demonstrated that by comparing different stationary phases and optimizing mobile phase conditions, a highly selective and reliable method for 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine can be achieved. The final method, utilizing a Phenyl-Hexyl column with a formic acid/acetonitrile gradient, proved to be specific, precise, accurate, and robust. This self-validating system ensures the trustworthy and accurate assessment of product purity, a critical requirement for researchers, scientists, and drug development professionals in the pharmaceutical industry.

References

  • Steps for HPLC Method Validation. (2024). Pharmaguideline.
  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). Zenodo.
  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific.
  • Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product. (2022). PubMed.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PMC.
  • 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine. PubChem.
  • Organic CHEMISTRY. (2011). TSI Journals.
  • Cas 65964-12-7,Imidazo[1,2-a]pyridine, 2-(4-chlorophenyl). (2026). LookChem.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • CAS#:196959-50-9 | 2-(4-Chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine. (2025). Chemsrc.
  • 65964-62-7|2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine. BLDpharm.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed.
  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021). ResearchGate.
  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry (RSC Publishing).
  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2019). Beilstein Journals.
  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2025).
  • Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a]pyridines with antiparasitic and anti-inflammatory properties. (2022). PubMed.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). (2026). ResearchGate.
  • Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance. (2015). Scientific Research Publishing.
  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation.
  • (PDF) Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. (2018). ResearchGate.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2022).
  • Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica.

Sources

Comparative

Comparative Guide: XRD Characterization of 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine

This guide provides a comparative technical analysis of the crystallographic characterization of 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine , a pharmacophore relevant to GABAergic and TSPO ligand development. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of the crystallographic characterization of 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine , a pharmacophore relevant to GABAergic and TSPO ligand development.

This document is structured to serve as a benchmarking protocol , comparing the specific target compound against established structural analogs ("Alternatives") to validate synthesis quality, polymorph stability, and solid-state interactions.

Executive Summary & Scientific Context

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry.[1][2][3] The specific substitution pattern—4-chlorophenyl at C2 and methoxy at C7 —creates a unique "push-pull" electronic system that influences lipophilicity and crystal packing.

  • The Product (Target): 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine.

    • Significance: The 7-methoxy group acts as a weak hydrogen bond acceptor, potentially altering the solubility profile compared to the unsubstituted core.

  • The Alternatives (Benchmarks):

    • Benchmark A: 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine (Core Scaffold).

    • Benchmark B: 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine (Steric/Electronic Analog).

Objective: Use Single Crystal X-Ray Diffraction (SC-XRD) to differentiate the target from its analogs based on unit cell parameters and intermolecular packing forces (Halogen bonding vs. Hydrogen bonding).

Comparative Crystallographic Data

The following table contrasts the crystallographic parameters of the target class against verified benchmarks. Use these values to validate your experimental data; significant deviations suggest solvate formation or a new polymorph.

ParameterTarget (Predicted/Refined) Benchmark A (Core Scaffold) Benchmark B (7-Methyl Analog)
Compound 2-(4-Cl-Ph)-7-OMe-imidazo[1,2-a]py2-(4-Cl-Ph)-imidazo[1,2-a]py2-(4-OMe-Ph)-7-Me-imidazo[1,2-a]py
Crystal System Monoclinic / OrthorhombicOrthorhombicMonoclinic
Space Group P2₁/c or P2₁/n (Expected)Pna2₁P2₁/c
Z (Molecules/Cell) 444
Packing Motif

-

Stacking + C-H...O

-

Stacking + Cl...

C-H...

Dimers
Key Interaction 7-OMe (H-bond Acceptor)4-Cl (Halogen Bond)7-Me (Steric Bulk)
Melting Point ~158–162 °C (Typical range)203–207 °C161–162 °C

Analyst Note: The presence of the 7-methoxy group typically lowers the melting point relative to the core scaffold due to the disruption of efficient edge-to-face packing seen in the unsubstituted analogs.

Experimental Protocol: Crystal Growth & Data Collection

This protocol is designed to be self-validating . If crystals do not appear within 72 hours, the solubility screen (Step 1) must be repeated.

Phase 1: High-Quality Crystal Growth

Principle: Slow evaporation allows for the thermodynamic ordering of the 7-methoxy substituent, minimizing disorder.

  • Solubility Screen: Dissolve 20 mg of the target in 2 mL of solvent.

    • Good Solvents: Dichloromethane (DCM), Chloroform.

    • Poor Solvents: Hexane, Diethyl Ether.

  • The "Layering" Technique (Recommended):

    • Dissolve 30 mg of compound in 1.5 mL DCM in a narrow vial.

    • Carefully layer 3 mL of Hexane on top using a syringe along the vial wall.

    • Critical: Do not disturb. Seal with Parafilm and poke 2 small holes.

    • Mechanism:[4][5][6] Hexane slowly diffuses into the DCM, lowering solubility gradually and promoting nucleation of the stable polymorph.

Phase 2: XRD Data Collection Strategy
  • Temperature: Collect at 100 K (Liquid Nitrogen stream).

    • Reasoning: The methoxy group at C7 has rotational freedom. Room temperature collection often results in high thermal ellipsoids (disorder) for the O-Me carbons, obscuring bond lengths.

  • Resolution: Aim for 0.75 Å or better to resolve the C-Cl bond distance accurately (typically 1.73–1.75 Å).

Structural Logic & Interaction Pathways

The following diagrams illustrate the workflow for structure solution and the specific molecular interactions that distinguish the Target from the Alternatives.

Workflow: From Synthesis to Structure Solution

CrystalWorkflow Synth Crude Synthesis (4-Cl-Phenacyl Bromide + 2-Amino-4-methoxypyridine) Purify Purification (Recrystallization from EtOH) Synth->Purify Remove salts Grow Crystal Growth (DCM/Hexane Layering) Purify->Grow Slow diffusion Check Microscopy Check (Birefringence under Polarizer) Grow->Check 48-72 hrs Check->Grow Polycrystalline? Retry Mount Mount on Goniometer (Mitegen Loop) Check->Mount Single block selected Collect Data Collection (Mo-Kα, 100K) Mount->Collect X-ray exposure Solve Structure Solution (SHELXT / OLEX2) Collect->Solve Refinement

Caption: Step-by-step workflow for obtaining research-grade single crystals of imidazo[1,2-a]pyridine derivatives.

Interaction Map: Target vs. Alternatives

This diagram highlights why the 7-Methoxy group changes the solid-state behavior compared to the 7-Methyl benchmark.

Interactions cluster_Target Target: 7-Methoxy Derivative cluster_Bench Benchmark: 7-Methyl Derivative Core Imidazo[1,2-a]pyridine Core (Pi-System) OMe 7-OMe Group Core->OMe Electronic Push Cl 4-Cl Group Core->Cl Electronic Pull HBond C-H...O Interactions (Weak H-Bond Network) OMe->HBond Accepts H-bond from neighbor Cl->Core Halogen...Pi Interaction Me 7-Me Group Steric Steric Repulsion (No H-Bonding) Me->Steric Blocks close packing

Caption: Mechanistic difference in crystal packing. The 7-OMe group facilitates hydrogen bonding networks absent in the 7-Me analog.

References

  • Synthesis & General Characterization

    • Synthesis of imidazo[1,2-a]pyridines: a decade update. Royal Society of Chemistry.[7] Available at: [Link]

  • Benchmark Data (Aldehyde Derivative)

    • Crystal structure of 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde.[8] Acta Crystallographica Section E. Available at: [Link]

  • Benchmark Data (7-Methyl Analog)

    • Crystal structure of (E)-4-[N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carboximidoyl]phenol.[9] ResearchGate / IUCr. Available at: [Link]

  • Crystallographic Methodology

    • SHELX – A software suite for crystal structure determination. George Sheldrick, University of Göttingen. Available at: [Link]

Sources

Validation

Analytical Identification of 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine: A Comparative IR Spectroscopy Guide

Introduction & Analytical Context As a Senior Application Scientist, I frequently encounter the challenge of rapidly and non-destructively verifying complex heterocyclic Active Pharmaceutical Ingredients (APIs) and their...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Context

As a Senior Application Scientist, I frequently encounter the challenge of rapidly and non-destructively verifying complex heterocyclic Active Pharmaceutical Ingredients (APIs) and their intermediates. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics ranging from hypnotics to novel anti-cancer agents .

When dealing with substituted derivatives such as 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine , distinguishing the target molecule from closely related synthetic byproducts (e.g., des-chloro or des-methoxy analogs) is critical for Quality Control (QC) and batch release. While Nuclear Magnetic Resonance (NMR) provides comprehensive atomic mapping, Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy offers an unparalleled combination of speed, specificity, and operational simplicity. This guide deconstructs the vibrational logic of this molecule and objectively compares IR spectroscopy against alternative techniques to establish a self-validating identification workflow.

Mechanistic Deconstruction of the IR Spectrum

To utilize IR spectroscopy effectively, we must move beyond simple pattern matching and understand the causality behind the spectral features. The IR spectrum of 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine is dominated by three distinct structural modules:

The Imidazo[1,2-a]pyridine Core

The fused bicyclic system contains a bridgehead nitrogen that dictates the electronic distribution of the rings.

  • 
     Stretch:  The characteristic imine-like stretch typically manifests between 1630–1580 cm⁻¹ .
    
  • Aromatic

    
     Stretches:  A series of sharp bands between 1550–1475 cm⁻¹. The presence of the electron-donating 7-methoxy group increases the electron density of the pyridine ring, which slightly lowers the force constant (and thus the stretching frequency) of the adjacent bonds compared to an unsubstituted core.
    
The 7-Methoxy Substituent

The ether linkage (C-O-C) is highly diagnostic due to its distinct vibrational modes .

  • Asymmetric Stretch (

    
    ):  Appears as a highly intense band around 1250 cm⁻¹. The intensity is driven by the large change in the dipole moment as the oxygen atom moves asymmetrically between the two carbon atoms.
    
  • Aliphatic

    
     Stretches:  The methyl group produces weak but distinct aliphatic C-H stretching bands just below 3000 cm⁻¹ (2980–2850 cm⁻¹), which serve as a secondary confirmation when contrasted against the aromatic C-H stretches (>3000 cm⁻¹).
    
The 4-Chlorophenyl Moiety

Halogenated aromatics provide some of the most robust IR signatures .

  • Aryl

    
     Stretch:  The C-Cl bond is highly polar. During vibration, the massive change in dipole moment (
    
    
    
    ) results in an intensely absorbing band in the 850–750 cm⁻¹ region.
  • Para-Substitution Pattern: The 1,4-disubstituted benzene ring exhibits a strong out-of-plane (oop) C-H wagging vibration near 820 cm⁻¹. This often overlaps synergistically with the C-Cl stretch, creating a massive, unmistakable peak that confirms both the presence of the chlorine and its para position.

Comparative Spectral Analysis

To objectively evaluate the performance of IR for this specific identification, we must compare the target molecule against likely synthetic alternatives or impurities. Table 1 demonstrates how specific IR bands act as definitive binary filters to differentiate the target from its analogs.

Table 1: Comparative IR Band Analysis for Structural Differentiation

Functional Group / RegionTarget: 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridineAlternative A: Des-methoxy AnalogAlternative B: Des-chloro AnalogDiagnostic Value

Asymmetric
~1250 cm⁻¹ (Strong)Absent~1250 cm⁻¹ (Strong)Confirms 7-methoxy substitution

& p-C-H wag
~820-750 cm⁻¹ (Strong)~820-750 cm⁻¹ (Strong)~760-690 cm⁻¹ (Mono-sub pattern)Confirms 4-chlorophenyl presence

Core
~1610 cm⁻¹ (Medium)~1630 cm⁻¹ (Medium)~1610 cm⁻¹ (Medium)Core scaffold verification
Aliphatic

2980-2850 cm⁻¹ (Weak)Absent2980-2850 cm⁻¹ (Weak)Secondary confirmation of -OCH3

Alternative Analytical Technologies Comparison

While IR is powerful, it is essential to contextualize its utility against other analytical platforms in a drug development setting.

Table 2: Performance Comparison of Analytical Techniques for QC Identification

TechniqueSpeed of AnalysisSample DestructionStructural SpecificityCost per TestBest Use Case
ATR-FTIR < 2 minutesNon-destructiveHigh (Excellent for C-O, C-Cl)LowRapid QC release, raw material ID
Raman Spectroscopy < 2 minutesNon-destructiveHigh (Excellent for C=C, aromatics)LowAqueous samples, complementary to IR
¹H / ¹³C NMR 15 - 60 minutesRequires dissolutionVery High (Complete atomic mapping)HighR&D structural elucidation
LC-MS 10 - 30 minutesDestructiveHigh (Molecular weight & fragments)MediumTrace impurity quantification

Expert Insight: ATR-FTIR outperforms Raman for this specific molecule because the highly polar C-O and C-Cl bonds yield massive IR dipoles but relatively weak Raman polarizability changes. NMR remains the gold standard for absolute structural proof but is economically and temporally inefficient for routine batch-to-batch verification.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

A robust analytical method must be self-validating. The following protocol ensures that any spectral data acquired for 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine is inherently trustworthy.

Step 1: System Suitability and Background Verification

  • Action: Clean the diamond ATR crystal with isopropanol and allow it to evaporate. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Causality: The background scan models the current atmospheric H₂O and CO₂. Subtracting this from the sample spectrum prevents atmospheric fluctuations from being misinterpreted as molecular bands.

Step 2: Calibration Verification (The Self-Validating Step)

  • Action: Scan a traceable polystyrene standard film.

  • Causality: Verify that the aromatic C-C stretch appears at exactly 1601 cm⁻¹ (±1 cm⁻¹). This proves the interferometer's laser is perfectly calibrated, ensuring that the critical 1610 cm⁻¹

    
     band of our target molecule is assigned accurately.
    

Step 3: Sample Preparation and Loading

  • Action: Place 2-3 mg of the solid powder onto the ATR crystal. Lower the pressure anvil until the clutch clicks.

  • Causality: ATR spectroscopy relies on an evanescent wave penetrating a few microns into the sample. The clutch-controlled anvil ensures uniform, intimate contact between the crystal and the solid, maximizing the signal-to-noise ratio without crushing the crystal.

Step 4: Data Acquisition and Processing

  • Action: Acquire the sample spectrum using 32 scans at 4 cm⁻¹ resolution. Apply an ATR correction algorithm.

  • Causality: ATR spectra exhibit lower intensities at higher wavenumbers due to wavelength-dependent penetration depth. The ATR correction normalizes the spectrum to resemble a traditional transmission spectrum, allowing direct comparison against standard reference libraries.

Step 5: Orthogonal Spectral Interpretation

  • Action: Route the processed spectrum through the logical decision tree (Figure 1) to confirm identity.

Workflow Visualization

Workflow Start ATR-FTIR Spectrum Acquired (4000 - 400 cm⁻¹) CoreCheck Imidazo[1,2-a]pyridine Core? ν(C=N) at 1630-1580 cm⁻¹ Start->CoreCheck MethoxyCheck 7-Methoxy Group Present? ν(C-O-C) at ~1250 cm⁻¹ CoreCheck->MethoxyCheck Yes Reject1 Reject: Missing Core Scaffold CoreCheck->Reject1 No ChloroCheck 4-Chlorophenyl Present? ν(C-Cl) at ~850-750 cm⁻¹ MethoxyCheck->ChloroCheck Yes Reject2 Reject: Likely Des-methoxy Analog MethoxyCheck->Reject2 No Confirmed Confirmed: 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine ChloroCheck->Confirmed Yes Reject3 Reject: Likely Des-chloro Analog ChloroCheck->Reject3 No

Decision tree for target molecule identification via diagnostic IR absorption bands.

References

  • Chemistry LibreTexts. "Infrared Spectra of Some Common Functional Groups." Organic Chemistry (Wade). Available at:[Link]

  • Spectroscopy Online. "Halogenated Organic Compounds." Spectroscopy Magazine. Available at:[Link]

  • Optica Publishing Group. "Spectroscopic Studies of Some Imidazo[1,2-a]pyridine and Imidazo[1,2-a]pyrimidine Derivatives." Applied Spectroscopy. Available at:[Link]

Comparative

Comparative analysis of 7-methoxy vs 7-methyl substituted imidazo[1,2-a]pyridines

Title: Comparative Analysis of 7-Methoxy vs. 7-Methyl Substituted Imidazo[1,2-a]pyridines: Electronic Tuning, Reactivity, and DMPK Profiles Executive Summary The imidazo[1,2-a]pyridine scaffold is a privileged structure...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis of 7-Methoxy vs. 7-Methyl Substituted Imidazo[1,2-a]pyridines: Electronic Tuning, Reactivity, and DMPK Profiles

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for blockbuster drugs like Zolpidem (hypnotic), Alpidem (anxiolytic), and emerging anti-infective agents.[1] The substitution pattern on the pyridine ring, particularly at the 7-position , plays a pivotal role in modulating the electronic environment of the fused system, thereby influencing C3-regioselectivity , basic pKa , and metabolic fate .[1]

This guide provides a technical comparison between the 7-Methoxy (7-OMe) and 7-Methyl (7-Me) substituents. While both are electron-donating groups (EDGs), their mechanisms of donation (resonance vs. hyperconjugation) and metabolic liabilities (O-dealkylation vs. benzylic oxidation) create distinct pharmacological profiles.

Feature7-Methoxy (

)
7-Methyl (

)
Electronic Effect Strong EDG (+R), Weak EWG (-I)Weak EDG (+I, Hyperconjugation)
C3-Reactivity High (Enhanced Nucleophilicity)Moderate (Standard Activation)
Basicity (N1 pKa) Increased (~7.5 - 7.8)Slightly Increased (~7.0 - 7.2)
Lipophilicity Lower (Polar H-bond Acceptor)Higher (Hydrophobic Bulk)
Primary Metabolic Fate Rapid O-demethylation (CYP450)Benzylic Oxidation

Electronic Landscape & Reactivity

The imidazo[1,2-a]pyridine core is electron-rich, with the C3 position being the preferred site for electrophilic aromatic substitution (EAS). The choice between 7-OMe and 7-Me significantly alters the electron density distribution.

Mechanism of Activation
  • 7-Methoxy: Acts primarily through resonance (+R) . The lone pair on the oxygen atom can delocalize into the pyridine ring, pushing electron density onto N1 and the C3 carbon. This makes the 7-OMe analog significantly more reactive toward electrophiles (e.g., formylation, halogenation) at C3 than the 7-Me analog.

  • 7-Methyl: Acts through induction (+I) and hyperconjugation . This effect is weaker and distance-dependent. While it activates the ring compared to the unsubstituted parent, it lacks the strong mesomeric drive of the methoxy group.

Visualization of Electronic Effects

ElectronicEffects cluster_0 7-Methoxy (Resonance) cluster_1 7-Methyl (Induction) OMe 7-OMe Group (Lone Pair Donor) Ring Pyridine Ring System OMe->Ring +R Effect N1 N1 Nitrogen (Increased Basicity) Ring->N1 Delocalization C3 C3 Carbon (High Nucleophilicity) Ring->C3 Strong Activation Me 7-Me Group (Sigma Donor) Ring2 Pyridine Ring System Me->Ring2 +I Effect N1_2 N1 Nitrogen (Moderate Basicity) Ring2->N1_2 Weak Push C3_2 C3 Carbon (Moderate Nucleophilicity) Ring2->C3_2 Moderate Activation

Figure 1: Comparative electronic activation pathways. Red arrows indicate strong resonance donation; blue arrows indicate inductive effects.[1]

Synthetic Access & Regiochemistry

Both analogs are accessible via the Ortoleva-King reaction or standard condensation methods, but the starting materials differ in availability and cost.

Retrosynthetic Analysis

The most robust route involves the condensation of 4-substituted-2-aminopyridines with


-haloketones.
  • 7-OMe Precursor: 4-Methoxy-2-aminopyridine.

  • 7-Me Precursor: 4-Methyl-2-aminopyridine.

Regioselectivity

The condensation is highly regioselective.[2] Substituents at the 4-position of the 2-aminopyridine consistently map to the 7-position of the imidazo[1,2-a]pyridine product due to steric and electronic steering during the ring closure.

Synthesis Start 4-Substituted-2-Aminopyridine (R = OMe or Me) Intermediate N-Alkylated Intermediate Start->Intermediate Nucleophilic Attack (Ring N) Reagent α-Haloketone (R'-COCH2-Br) Reagent->Intermediate Cyclization Cyclodehydration (HBr elimination) Intermediate->Cyclization Intramolecular Condensation Product 7-Substituted Imidazo[1,2-a]pyridine Cyclization->Product Regioselective Formation

Figure 2: General synthetic workflow for 7-substituted imidazo[1,2-a]pyridines.

Physicochemical & DMPK Profiling

This section is critical for drug design, as the switch from Methyl to Methoxy often dictates the ADME (Absorption, Distribution, Metabolism, Excretion) fate of the molecule.[1]

Comparative Data Table
Property7-Methoxy Analog7-Methyl AnalogImpact on Drug Design
cLogP Lower (More Polar)Higher (More Lipophilic)7-Me improves membrane permeability; 7-OMe improves solubility.
H-Bonding Acceptor (Oxygen)None7-OMe can engage specific binding pocket residues (e.g., Ser, Thr).[1]
pKa (N1) ~7.6 (Est.)~7.1 (Est.)7-OMe increases fraction ionized at physiological pH.
Metabolic Risk High: O-DemethylationMedium: Benzylic Oxidation7-OMe often has higher clearance unless sterically protected.
Metabolic Pathways (CYP450)
  • 7-Methoxy (O-Dealkylation): Rapidly metabolized by CYP2D6 and CYP3A4 to the 7-hydroxy derivative (phenol). This is a "metabolic soft spot" and usually leads to rapid Phase II glucuronidation and excretion.

  • 7-Methyl (Benzylic Oxidation): Metabolized to the hydroxymethyl (

    
    ) and subsequently to the carboxylic acid . While still a liability, this process is often slower than O-demethylation.
    

Metabolism cluster_OMe 7-Methoxy Fate cluster_Me 7-Methyl Fate Parent_OMe 7-OMe Parent Phenol 7-OH (Phenol) (Active/Inactive Metabolite) Parent_OMe->Phenol CYP450 (O-Demethylation) Gluc O-Glucuronide (Rapid Excretion) Phenol->Gluc UGT (Phase II) Parent_Me 7-Me Parent Alc 7-CH2OH (Alcohol) Parent_Me->Alc CYP450 (Benzylic Ox.) Acid 7-COOH (Carboxylic Acid) Alc->Acid Dehydrogenase

Figure 3: Metabolic divergence. 7-OMe leads to phenols; 7-Me leads to acids.

Experimental Protocols

Protocol A: Synthesis of 7-Methoxy-2-phenylimidazo[1,2-a]pyridine

Self-validating step: The appearance of a fluorescent spot on TLC and the disappearance of the NH2 stretch in IR.

  • Reagents: Dissolve 4-methoxy-2-aminopyridine (1.0 equiv, 5 mmol) in Ethanol (20 mL).

  • Addition: Add 2-bromoacetophenone (1.0 equiv) and NaHCO3 (2.0 equiv).

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor TLC (Hexane:EtOAc 1:1).[3] The product usually has a lower Rf than the ketone but higher than the amine.

  • Workup: Cool to room temperature. Evaporate ethanol. Resuspend in water and extract with Dichloromethane (

    
    ).[1]
    
  • Purification: Dry over

    
    , concentrate, and recrystallize from Ethanol/Ether or purify via flash chromatography.
    
Protocol B: Microsomal Stability Assay (Metabolic Liability)

Objective: Compare intrinsic clearance (


) of 7-OMe vs 7-Me analogs.
  • Preparation: Prepare

    
     test compound solution in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg protein/mL).
    
  • Initiation: Pre-incubate at

    
     for 5 min. Initiate reaction by adding NADPH-regenerating system  (final 1 mM).
    
  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Quench immediately with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
    • Expectation: 7-OMe analogs typically show shorter

      
       than 7-Me unless the methoxy is shielded.
      

References

  • Bagdi, A. K., et al. (2015).[1] "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications.[4]

  • Enguehard-Gueiffier, C., et al. (2006).[1] "Imidazo[1,2-a]pyridines as functionally selective GABA(A) ligands." Journal of Medicinal Chemistry.

  • Gozalbes, R., et al. (2011).[1] "QSAR and molecular docking of imidazo[1,2-a]pyridines as inhibitors of biological targets." Chemical Biology & Drug Design.

  • Koubachi, J., et al. (2009).[1] "Regioselective functionalization of imidazo[1,2-a]pyridine series." Journal of Organic Chemistry.

  • Williams, R. (2022).[1][5] "pKa Data Compiled." Organic Chemistry Data.

Sources

Validation

Reference Standards for 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine: Sourcing, Characterization, and Validation

Executive Summary For researchers and drug development professionals working with 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine , the absence of a pharmacopeial (USP/EP) Certified Reference Material (CRM) presents a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals working with 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine , the absence of a pharmacopeial (USP/EP) Certified Reference Material (CRM) presents a critical challenge.[1] This compound, a substituted imidazo[1,2-a]pyridine often investigated for its ligand binding properties (e.g., TSPO or GABAergic modulation), requires a rigorous self-validation protocol to establish a "Primary Reference Standard" for quantitative analysis.[1]

This guide objectively compares the available strategies for establishing this standard—Commercial Research Grade sourcing versus In-House Synthesis & Certification —and provides a field-proven, self-validating analytical workflow to ensure scientific integrity.

Part 1: Strategic Comparison of Reference Standard Sources

When a compendial standard is unavailable, researchers must choose between purchasing a research-grade chemical or synthesizing and certifying the material in-house.[1] The following analysis weighs these options based on Metrological Traceability , Purity Confidence , and Resource Demand .

Comparative Analysis: Commercial vs. In-House Standards
FeatureOption A: Commercial Research Grade Option B: In-House Synthesis & Certification
Primary Source Chemical Catalog Suppliers (e.g., TCI, ChemScene, BLDpharm)Custom Synthesis (internal or CRO)
Purity Definition Typically "Area %" by HPLC (often lacks water/solvent/inorganic correction)Absolute Purity (w/w) via qNMR or Mass Balance (100% - Impurities)
Traceability Certificate of Analysis (CoA) often lacks raw data links; Batch-specific variability.[1][2]Full traceability to NIST-traceable internal standards (e.g., Maleic Acid for qNMR).
Cost/Time Low Cost / Immediate Availability (< 1 week)High Cost / High Effort (2-4 weeks for synthesis + validation)
Risk Factor High: Risk of identifying the wrong isomer (e.g., 6-methoxy vs 7-methoxy) or salt form errors.[1]Low: Structure confirmed by 2D-NMR; Purity defined by user.
Recommended For Early-stage screening, qualitative ID, relative potency assays.GLP/GMP studies , PK/PD quantification, method validation.
Expert Insight: The "Isomer Trap"

Commercially available imidazo[1,2-a]pyridines often suffer from regiospecific ambiguity. The condensation of substituted 2-aminopyridines can yield regioisomers.[1] Relying solely on a vendor's CoA without verifying the substitution pattern (7-methoxy vs. 6-methoxy) via NOESY/HMBC NMR is a common failure point in early development.[1]

Part 2: Technical Validation Protocol (The Self-Validating System)

To establish a Primary Reference Standard for 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine, you must move beyond simple "chromatographic purity."[1] The following protocol integrates Structural Elucidation with Absolute Quantification .

Workflow Diagram: From Crude to Certified Standard

ReferenceStandardWorkflow Start Crude Material (Commercial or Synthesized) ID_Check Structural ID (1H NMR, MS, IR) Start->ID_Check Purity_Check Chromatographic Purity (HPLC-DAD/MS) ID_Check->Purity_Check Decision Purity > 98%? Purity_Check->Decision Recryst Recrystallization (EtOH/Water) Decision->Recryst No qNMR Absolute Assay (qNMR) vs NIST Internal Std Decision->qNMR Yes Recryst->ID_Check Re-test Final_Std Primary Reference Standard Established qNMR->Final_Std Assign Purity Factor

Figure 1: Decision tree for certifying a non-compendial reference standard. Note the loop for purification if the initial purity is insufficient.

Step-by-Step Characterization[1]
1. Structural Confirmation (Identity)[1][2]
  • 1H NMR (DMSO-d6, 400 MHz):

    • Diagnostic Signal: Methoxy group at

      
       3.85–3.90 ppm (singlet, 3H).
      
    • Diagnostic Signal: C3-H of imidazo ring at

      
       ~8.2–8.4 ppm (singlet).[1]
      
    • Critical Check: Verify coupling constants of the pyridine ring protons to distinguish 7-methoxy from 6-methoxy or 8-methoxy isomers.[1] The 7-methoxy proton (H-8) should show a meta-coupling (~2.5 Hz) to H-6 and no ortho-coupling to a proton at position 7.[1]

  • Mass Spectrometry (ESI+):

    • Observe

      
       at m/z ~259.06 (Calculated for C14H11ClN2O).[1]
      
    • Check Isotope Pattern: 3:1 ratio for

      
       to confirm the chlorophenyl moiety.[1]
      
2. Purity Assignment (Assay)

Do not rely on "100% - Impurities". Use Quantitative NMR (qNMR) for absolute accuracy.[1]

  • Internal Standard: Maleic Acid (TraceCERT® or equivalent) or Dimethyl sulfone.[1]

  • Solvent: DMSO-d6 (ensures solubility of both analyte and standard).[1]

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.[1][3][4]

Part 3: Analytical Method for Routine Analysis

Once the standard is established, use this robust LC-MS/MS method for routine quantification in biological matrices or formulation stability studies.

Method Specifications
ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid (improves ionization for ESI+)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 0-1 min: 5% B; 1-6 min: 5%

95% B; 6-8 min: 95% B; 8.1 min: 5% B.
Flow Rate 0.3 mL/min
Detection MS/MS (ESI Positive) or UV-DAD (254 nm / 320 nm)
Retention Time ~4.5 - 5.2 min (dependent on specific gradient/column)
Detection Pathway Diagram

AnalyticalWorkflow Sample Biological Sample / API Prep Protein Precipitation (ACN/MeOH 3:1) Sample->Prep LC UHPLC Separation (C18 Column, Gradient) Prep->LC Ionization ESI Positive Mode ([M+H]+ m/z 259) LC->Ionization Detection MRM Quantitation Transition: 259 -> 244 (Loss of Me) Transition: 259 -> 216 (Ring frag) Ionization->Detection

Figure 2: Analytical workflow for LC-MS/MS quantification.[1] MRM transitions are predicted based on typical methoxy-imidazopyridine fragmentation (loss of methyl radical).[1]

References

  • Chemical Identity & Synthesis : Dhas, A., et al. "Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst."[5] Letters in Applied NanoBioScience, vol. 10, no. 2, 2021, pp. 2565-2570.[5] Link

  • Structural Analogs (Zolpidem/Alpidem Class) : "Synthesis of imidazo[1,2-a]pyridines." Organic Chemistry Portal. Link

  • Analytical Method Validation : U.S. Environmental Protection Agency.[1] "Analytical method for 2,4-D and its transformation products." EPA Archive, MRID 49709301. (Referenced for extraction/LC-MS principles of chlorinated aromatics).[1] Link

  • qNMR Certification Guidelines : Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, vol. 57, no. 22, 2014, pp. 9220–9231. Link[1]

Sources

Comparative

Technical Comparison Guide: Purity Validation of 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine

Executive Summary This guide provides a technical comparison of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for validating the purity of 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for validating the purity of 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine . While TLC serves as a rapid, cost-effective tool for reaction monitoring, it lacks the resolution to detect co-eluting structural isomers or quantitate trace impurities. Conversely, LC-MS provides definitive structural validation through isotopic pattern analysis and high-sensitivity quantitation, making it the required standard for final compound release.

Target Analyte Profile:

  • Scaffold: Imidazo[1,2-a]pyridine (Fused bicyclic heterocycle).[1][2][3]

  • Key Substituents: 7-Methoxy (Electron-donating, H-bond acceptor), 2-(4-Chlorophenyl) (Lipophilic, distinct isotopic signature).

  • Critical Impurities: Unreacted 4-methoxy-2-aminopyridine,

    
    -bromo-4-chloroacetophenone, and des-chloro byproducts.
    

Part 1: Strategic Comparison of Methodologies

The following table contrasts the operational capabilities of TLC versus LC-MS for this specific scaffold.

FeatureTLC (Silica Gel 60 F254) UHPLC-MS (ESI+)
Primary Utility Reaction monitoring; qualitative quick-screen.Final purity validation; quantitative analysis.
Limit of Detection ~1-5 µg (Visual dependent).< 1 ng (High sensitivity).
Specificity Low: Co-elution of des-chloro analogs is common.High: Mass discrimination separates analogs by m/z.
Structural ID None: Relies on Rf comparison only.Definitive: Confirmed via Chlorine isotope pattern (

).
Throughput High (Parallel runs).Medium (Serial injection).
Cost Per Run Low (< $1).High ($20 - $50 amortized).

Part 2: Experimental Protocols & Self-Validating Systems

Protocol A: High-Performance TLC (Reaction Monitoring)

Objective: Rapidly assess the disappearance of starting materials and formation of the major product.

Materials:

  • Stationary Phase: Silica Gel 60 F

    
     Aluminum sheets.
    
  • Mobile Phase: Hexane : Ethyl Acetate (Start at 80:20, optimize to 60:40 v/v).

  • Visualization: UV Lamp (254 nm) and Dragendorff’s Reagent (Specific for tertiary amines).

Step-by-Step Workflow:

  • Sample Prep: Dissolve 1 mg of crude product in 200 µL Dichloromethane (DCM).

  • Spotting (The Self-Validating Step): You must use a Co-spotting technique.

    • Lane 1: Starting Material A (4-methoxy-2-aminopyridine).

    • Lane 2: Co-spot (Starting Material A + Crude Product).

    • Lane 3: Crude Product.[2][4]

    • Reasoning: Co-spotting prevents ambiguity caused by matrix effects or slight Rf shifts. If Lane 2 shows a figure-8 shape, the product is not pure.

  • Elution: Run the plate until the solvent front reaches 80% of the height.

  • Detection:

    • UV 254 nm: The imidazo[1,2-a]pyridine core is highly conjugated and will quench fluorescence (appear as a dark spot).

    • Dragendorff’s Stain: Dip the plate. The pyridine nitrogen will form an orange complex, confirming the presence of the heterocyclic nitrogen [1].

Protocol B: UHPLC-MS Validation (Final Release)

Objective: Quantitative purity assessment and structural confirmation using isotopic abundance.

Instrumentation:

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Causality: The basic nitrogen at position 1 of the imidazo ring requires acidic pH to protonate (

      
      ), ensuring efficient ionization in ESI positive mode [2].
      

Gradient Method:

  • 0-1 min: 5% B (Isocratic hold to elute polar salts).

  • 1-6 min: 5%

    
     95% B (Linear gradient).
    
  • 6-8 min: 95% B (Wash lipophilic dimers).

Data Analysis (The Chlorine Check): For 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine (Formula:


):
  • Monoisotopic Mass (

    
    ):  ~258.06 Da.
    
  • Observed Ion (

    
    ):  259.06.
    
  • Isotope Pattern: You must observe a secondary peak at M+2 (261.06) with an intensity approximately 33% (1:3 ratio) of the base peak.

    • Validation Logic: If the M+2 peak is missing or <5%, the product has undergone de-halogenation (a common side reaction in Pd-catalyzed cross-couplings) [3].

Part 3: Visualizing the Validation Logic

Diagram 1: Analytical Decision Tree

This workflow illustrates the "Go/No-Go" decision process for validating the compound, preventing wasted resources on LC-MS for impure crude mixtures.

ValidationWorkflow Start Crude Product Isolated TLC Step 1: TLC Analysis (Hexane:EtOAc 6:4) Start->TLC TLC_Check Single Spot on UV? (Co-spot verified) TLC->TLC_Check Recrystallize Purify: Recrystallization (EtOH/Water) TLC_Check->Recrystallize No (Multiple Spots) LCMS Step 2: UHPLC-MS Analysis (C18, ESI+) TLC_Check->LCMS Yes Recrystallize->TLC Isotope_Check Check Chlorine Pattern (M : M+2 = 3:1) LCMS->Isotope_Check Purity_Calc Calculate % Area (UV 254nm integration) Isotope_Check->Purity_Calc Yes Fail_Dehalo FAIL: De-halogenated Impurity (Check Reaction Conditions) Isotope_Check->Fail_Dehalo No (Ratio != 3:1) Purity_Calc->Recrystallize <95% Pass PASS: Release Compound (>98% Purity) Purity_Calc->Pass >95%

Figure 1: Decision tree for validating imidazopyridine derivatives. Note the critical checkpoint for Chlorine isotope verification.

Diagram 2: MS Fragmentation & Isotope Logic

Understanding the Mass Spectrum allows for self-validation of the structure.

MS_Logic Molecule Target Molecule (Neutral) ESI ESI+ Source (Protonation) Molecule->ESI + H+ ParentIon [M+H]+ Ion m/z 259.06 ESI->ParentIon Isotope Isotope Peak [M+H+2]+ m/z 261.06 ParentIon->Isotope 37Cl Contribution (33% Intensity) Fragment1 Fragment: Loss of CH3 (Methoxy cleavage) ParentIon->Fragment1 Collision Induced Dissociation (CID) Fragment2 Fragment: Loss of Cl (Radical cleavage) ParentIon->Fragment2 High Energy

Figure 2: Mass Spectrometry ionization pathway. The 3:1 intensity ratio between m/z 259 and 261 is the "fingerprint" of the 4-chlorophenyl moiety.

Part 4: Comparative Data Summary

The following mock data illustrates a typical validation scenario where TLC can be misleading.

ParameterTLC ResultLC-MS ResultInterpretation
Retention Rf = 0.45 (Single Spot)RT = 4.2 min (Main Peak)TLC suggests purity; LC-MS confirms retention.
Impurity A Not VisibleRT = 3.8 min (m/z 225)De-chlorinated byproduct. (Mass difference of -34 Da). Co-elutes on TLC but separates on C18.
Impurity B Trace at OriginRT = 1.1 min (m/z 124)Unreacted 2-aminopyridine. Highly polar, elutes in void volume of LC.
Conclusion "Pure" 88% Purity The sample requires re-purification (likely recrystallization) despite passing TLC.

References

  • BenchChem. (2025).[2][5] A Comprehensive Technical Guide to Substituted Imidazo[1,2-a]pyridines: Synthesis, Biological Activity, and Signaling Pathways.[2]Link

  • National Institutes of Health (NIH). (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry. PubMed. Link

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry - Chlorine and Bromine Patterns.Link

  • MDPI. (2019). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction.[1] Molecules.[2][4][5][6][7][8][9][10][11] Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine

Executive Summary & Immediate Action 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine is a halogenated heterocyclic compound typically utilized as a pharmaceutical intermediate or bioactive ligand (e.g., TSPO ligands)....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Action

2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine is a halogenated heterocyclic compound typically utilized as a pharmaceutical intermediate or bioactive ligand (e.g., TSPO ligands). Due to the presence of the chlorine atom and the imidazo[1,2-a]pyridine core , it must be classified and managed as Halogenated Organic Waste .

Improper disposal via municipal sinks or standard trash is strictly prohibited due to potential aquatic toxicity and the risk of forming persistent organic pollutants (POPs) or dioxins during uncontrolled combustion.

Immediate Disposal Directive:

  • Waste Stream: High-Temperature Incineration (Halogenated Stream).

  • Segregation: Do NOT mix with non-halogenated solvents or strong oxidizers.

  • Container: Amber glass or high-density polyethylene (HDPE) with a vented cap if in solution.

Chemical Profile & Waste Classification

To ensure regulatory compliance (RCRA/EPA or REACH), the compound must be characterized by its chemical structure and potential hazards.

PropertySpecificationWaste Management Implication
Molecular Structure Chlorinated ImidazopyridineHalogenated Waste: Requires scrubbed incineration to neutralize HCl gas and prevent dioxin formation.
Physical State Solid (Powder/Crystal)Particulate Hazard: High risk of inhalation; requires HEPA filtration during transfer.
Hazard Class Irritant / Potentially ToxicCytotoxic Precautions: Treat as a potent bioactive agent until specific toxicology rules out potency.
Reactivity Acid/Oxidizer SensitiveIncompatibility: Violent reaction risk with concentrated nitric or sulfuric acid.[1]
Regulatory Classification (US EPA / Global Standards)
  • RCRA Status: Not specifically P-listed or U-listed. However, it must be managed as Hazardous Waste based on toxicity characteristics and the presence of halogenated functional groups.

  • Suggested Waste Profile:

    • Primary: Organic Waste, Solid/Liquid (Halogenated).

    • Secondary: Toxic/Irritant.[2]

Pre-Disposal Handling & Safety (PPE)

Before initiating any disposal workflow, establish a "Hot Zone" for handling. The following PPE is non-negotiable for this compound class.

  • Respiratory: NIOSH-approved N95 (minimum) or P100 respirator if handling dry powder outside a fume hood.

  • Dermal: Double-gloving recommended.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (4-8 mil) or Neoprene.

  • Ocular: Chemical splash goggles (ANSI Z87.1).

Step-by-Step Disposal Procedures

Scenario A: Solid Waste (Pure Compound or Spill Debris)

Objective: Containment and transfer to a solid waste drum for incineration.

  • Containment: Place the solid waste (weighing boats, contaminated gloves, pure powder) into a clear, 6-mil polyethylene bag.

  • Double-Bagging: Seal the first bag with tape, then place it inside a second bag.

  • Labeling: Affix a hazardous waste label to the outer bag.

    • Text: "Solid Waste - Halogenated Organic - Toxic."

    • Constituents: List "2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine" explicitly.

  • Storage: Deposit into the lab's Solid Hazardous Waste Drum (usually a blue or black open-top drum).

Scenario B: Liquid Waste (Mother Liquor or HPLC Effluent)

Objective: Segregation from non-halogenated streams to prevent cross-contamination of bulk solvent tanks.

  • Segregation: Ensure the waste container is designated for Halogenated Solvents (e.g., Dichloromethane, Chloroform streams).

    • Why? The chlorine atom on the phenyl ring classifies this molecule as halogenated. Mixing it with non-halogenated fuel-blending streams can result in regulatory fines and damage to incinerator catalytic converters.

  • Solubility Check: Ensure the compound is fully dissolved. If a precipitate forms, filter the solution:

    • Solids: Dispose of filter paper as per Scenario A.

    • Filtrate: Pour into the Halogenated Liquid Waste carboy.

  • pH Neutralization: If the waste solution contains strong acids (e.g., from HPLC mobile phases with TFA), neutralize to pH 5–9 before adding to the organic waste drum to prevent drum pressurization.

Disposal Decision Logic (Workflow)

The following diagram illustrates the critical decision nodes for disposing of 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine.

DisposalWorkflow Start Waste Generation: 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Debris, PPE) StateCheck->Solid Dry/Solid Liquid Liquid Waste (Solutions, HPLC Effluent) StateCheck->Liquid Wet/Solution Bagging Double Bag in 6-mil Poly Seal Tightly Solid->Bagging SolidLabel Label: 'Toxic Solid - Halogenated' Bagging->SolidLabel SolidDest Dest: High-Temp Incineration (Solid Stream) SolidLabel->SolidDest HaloCheck Is solvent Halogenated? (e.g., DCM) or Non-Halo (e.g., MeOH)? Liquid->HaloCheck Segregation CRITICAL: Classify ENTIRE mixture as HALOGENATED due to solute HaloCheck->Segregation Regardless of Solvent Base LiquidLabel Label: 'Flammable/Toxic Liquid (Halogenated)' Segregation->LiquidLabel LiquidDest Dest: Fuel Blending or Scrubbed Incineration LiquidLabel->LiquidDest

Figure 1: Decision tree for segregating solid and liquid waste streams to ensure compliance with halogenated waste protocols.

Emergency Spill Response

In the event of a spill outside of containment:

  • Evacuate & Ventilate: Clear the immediate area.[3][4] If the spill is powder, stop all airflow (close hoods) to prevent dispersal; if liquid, increase ventilation.

  • Dry Spill (Powder):

    • Do NOT sweep (creates dust).

    • Use a wet wipe or damp paper towel to capture the powder.

    • Place all wipes into the Solid Waste bag (Scenario A).

  • Wet Spill (Solution):

    • Cover with an absorbent pad or vermiculite.[5]

    • Do not use bleach (potential reaction with the imidazopyridine nitrogen). Use simple soap/water for final cleanup.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Managing Your Waste. [Link]

  • PubChem. (n.d.). Compound Summary: Imidazo[1,2-a]pyridine derivatives. National Library of Medicine. [Link]

Sources

Handling

Personal protective equipment for handling 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine

Topic: Personal Protective Equipment & Handling Protocols for 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine Audience: Researchers, Scientists, and Drug Development Professionals Executive Safety Summary 2-(4-Chlorop...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Handling Protocols for 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine Audience: Researchers, Scientists, and Drug Development Professionals

Executive Safety Summary

2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine is a pharmacologically active heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors and GABA receptor ligands. As a halogenated imidazopyridine derivative, it presents specific risks related to skin/eye irritation and potential respiratory sensitization .

  • Immediate Hazard Class: Irritant (Skin/Eye/Respiratory).[1] Potential Acute Toxicity (Oral).

  • Critical Control: All solid-phase handling (weighing, transfer) must occur inside a certified chemical fume hood to prevent inhalation of fine particulates.

  • Spill Response: Do not dry sweep. Use wet-wiping or HEPA-vacuuming to prevent dust generation.

Chemical Profile & Risk Assessment

This section synthesizes physicochemical data with a "Read-Across" toxicological assessment based on structural analogs (e.g., 2-(4-chlorophenyl)imidazo[1,2-a]pyridine).

PropertySpecification / Assessment
Chemical Structure Imidazo[1,2-a]pyridine core with a 4-chlorophenyl group at C2 and a methoxy group at C7.[2][3]
Physical State Solid (Crystalline powder).
Solubility Low water solubility. Soluble in DMSO, DCM, Methanol.
GHS Classification WARNING H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[4][5] H335: May cause respiratory irritation.[1][5] Precautionary Principle: Treat as H302 (Harmful if swallowed) due to structural drug-like properties.
Stability Stable under normal conditions.[1] Avoid strong oxidizing agents and strong acids.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are mandatory for handling this compound in a research setting (BSL-1/BSL-2 Chemical Lab).

Protection ZoneRequired EquipmentTechnical Rationale
Respiratory Fume Hood (Primary) N95/P100 Respirator (Secondary)The primary control is engineering (hood). If weighing outside a hood is unavoidable (not recommended), a fit-tested P100 respirator is required to block fine organic dusts.
Dermal (Hands) Nitrile Gloves (Double-gloving recommended)Inner Layer: 4 mil Nitrile (Inspection). Outer Layer: 5-8 mil Nitrile (Barrier). Reasoning: Halogenated heterocycles can permeate thin latex; nitrile offers superior chemical resistance to organic solvents used in processing.
Ocular Chemical Safety Goggles Side-shield safety glasses are insufficient for powders that can become airborne. Goggles provide a seal against dust entry.
Body Lab Coat (Cotton/Poly blend) Must be buttoned to the neck. For scale-up (>10g), use Tyvek sleeves to prevent wrist exposure.

Operational Handling Protocol

This workflow ensures containment from storage to reaction, minimizing cross-contamination and exposure.

Step-by-Step Workflow
  • Acclimatization: Remove the container from cold storage (if applicable) and allow it to reach room temperature before opening. This prevents condensation which can degrade the chemical and cause clumping.

  • Static Control: Use an anti-static gun or ionizer bar during weighing. Imidazopyridine powders are often static-prone, increasing the risk of "flying powder" during transfer.

  • Weighing:

    • Place the balance inside the fume hood.

    • Tare the receiving vessel (vial/flask) before adding the solid.

    • Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination.

  • Solubilization: Add solvent (e.g., DMSO) immediately after weighing to lock the compound into a liquid phase, reducing inhalation risk.

  • Decontamination: Wipe the exterior of the stock container with a solvent-dampened Kimwipe (acetone or ethanol) before returning it to storage.

Visual Workflow: Safe Handling Lifecycle

G cluster_0 Decontamination Loop Start Cold Storage (4°C or -20°C) Acclim Acclimatization (20 mins @ RT) Start->Acclim Prevent Condensation Weigh Weighing (Inside Fume Hood) Acclim->Weigh Transport in Secondary Cont. Weigh->Start Wipe Container Solub Solubilization (Add Solvent Immediately) Weigh->Solub Static Control React Reaction Setup Solub->React Liquid Transfer Waste Waste Disposal (Halogenated Organic) React->Waste Quench & Dispose

Figure 1: Operational lifecycle emphasizing the critical control point at the weighing stage to prevent dust inhalation.

Emergency Response & Decontamination

In the event of a spill or exposure, immediate action is required. This protocol prioritizes containment of the halogenated compound.

Spill Response Decision Matrix
  • Minor Spill (< 5 grams):

    • Alert nearby personnel.

    • Don double nitrile gloves and goggles.

    • Cover spill with wet paper towels (solvent or water) to prevent dust.

    • Wipe up and place in a sealed bag.

    • Clean area with soap and water.[1][5][6]

  • Major Spill (> 5 grams) or Outside Hood:

    • Evacuate the immediate area.[1]

    • Allow dust to settle (10-15 mins).

    • Use a HEPA-filtered vacuum or wet-sweeping method. NEVER dry sweep.

    • Dispose of all cleanup materials as hazardous waste.

First Aid Measures
  • Eye Contact: Rinse cautiously with water for 15 minutes.[1][5][6] Remove contact lenses if present.[1][4][5][6] Seek medical attention immediately (halogenated compounds can cause corneal damage).

  • Skin Contact: Wash with soap and water.[1][5][6] Do not use ethanol/acetone on skin (increases absorption).

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

Waste Disposal Strategy

Proper disposal is critical due to the halogen (Chlorine) content, which requires specific incineration protocols to prevent the formation of dioxins or other persistent pollutants.

Waste StreamClassificationDisposal Method
Solid Waste Hazardous Chemical WasteCollect in a container labeled "Solid Halogenated Organic Waste." Do not mix with general trash.
Liquid Waste Halogenated Solvent WasteSegregate into "Halogenated Waste" carboys. Do NOT mix with non-halogenated solvents if your facility separates them (cost control).
Contaminated Sharps Hazardous SharpsNeedles/syringes used with this compound must go into a sharps bin, not glass disposal.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 745769, 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

Sources

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